2-Oxocycloheptane-1-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxocycloheptane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-7-4-2-1-3-5-8(7)10/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWWBIUKYXKRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508452 | |
| Record name | 2-Oxocycloheptane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-24-8 | |
| Record name | 2-Oxocycloheptane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Oxocycloheptane-1-carbaldehyde CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxocycloheptane-1-carbaldehyde (CAS No. 1589-24-8), a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. This document collates available data on its chemical identifiers, physical and chemical properties, and likely synthetic routes. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, information regarding analogous compounds, particularly 2-oxocyclohexane-1-carbaldehyde, is referenced to provide insights into its reactivity and characteristics.
Chemical Identifiers and Physical Properties
This compound, also known as 2-formylcycloheptanone, is a cyclic beta-keto aldehyde. Its chemical structure combines a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Data |
| CAS Number | 1589-24-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Canonical SMILES | C1CCC(=O)C(C1)C=O |
| InChI Key | NRWWBIUKYXKRGS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Boiling Point | 58-60 °C at 1.5 Torr | Experimental |
| Density | 1.101 ± 0.06 g/cm³ | Predicted |
| pKa | 7.08 ± 0.20 | Predicted |
| LogP | 1.33470 | Predicted |
Synthesis and Experimental Protocols
General Synthetic Approach: Formylation of Cycloheptanone
A plausible and commonly employed method for the synthesis of this compound is the formylation of cycloheptanone. This reaction introduces the aldehyde group at the alpha-position to the ketone.
Experimental Workflow: Formylation of Cycloheptanone
Caption: General workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
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Materials: Cycloheptanone, ethyl formate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (10% aqueous solution), saturated sodium chloride solution, anhydrous magnesium sulfate.
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Procedure:
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A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled in an ice bath, and cycloheptanone is added dropwise with stirring.
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Ethyl formate is then added dropwise to the reaction mixture, and stirring is continued at room temperature for several hours to overnight.
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The reaction is quenched by the addition of water.
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The aqueous layer is washed with diethyl ether to remove any unreacted starting materials.
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The aqueous layer is then acidified with a 10% hydrochloric acid solution until it is acidic to litmus paper.
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The product is extracted with diethyl ether.
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The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield this compound.
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Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. The following table provides expected characteristic spectroscopic features based on the analysis of analogous compounds like 2-oxocyclohexane-1-carbaldehyde.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Chemical Shift/Value |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5-10.5 ppm (singlet) |
| Enolic Proton (-C(OH)=CH-) | δ 12-15 ppm (broad singlet, if tautomer exists) | |
| α-Protons to Carbonyls | δ 2.0-2.8 ppm (multiplets) | |
| Other Methylene Protons | δ 1.2-2.0 ppm (multiplets) | |
| ¹³C NMR | Ketone Carbonyl (C=O) | ~200-210 ppm |
| Aldehyde Carbonyl (CHO) | ~190-200 ppm | |
| Infrared (IR) | C=O Stretch (Ketone) | ~1710-1730 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1720-1740 cm⁻¹ | |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (two bands) |
Reactivity and Potential Applications
As a 1,3-dicarbonyl compound, this compound is expected to exhibit versatile reactivity, making it a valuable intermediate in organic synthesis. The presence of both a ketone and a more reactive aldehyde allows for selective transformations.
Key Reactions
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Reactions with Nucleophiles: The aldehyde group is more susceptible to nucleophilic attack than the ketone. It can react with amines to form imines or enamines, and with alcohols to form acetals.
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Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, at the active methylene group between the two carbonyls.
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Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.
Logical Relationship: Reactivity of the Bifunctional Core
Caption: Key reaction pathways for this compound.
Potential Applications in Drug Development
The structural motif of this compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. Its ability to undergo cascade or domino reactions allows for the efficient construction of polycyclic systems, which are common in natural products and pharmaceutical agents.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. The following information is based on general knowledge of keto-aldehydes and data for analogous compounds.
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General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber).
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an organic vapor cartridge.
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Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet. The information on analogous compounds is provided for guidance and may not fully represent the properties of this compound.
In-Depth Technical Guide: 2-Oxocycloheptane-1-carbaldehyde
IUPAC Name: 2-Oxocycloheptane-1-carbaldehyde Synonyms: 2-Formylcycloheptanone CAS Number: 1589-24-8
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound featuring a seven-membered carbocyclic ring. Due to a notable scarcity of published experimental data for this specific molecule, this document leverages established chemical principles and draws parallels with the well-documented analogue, 2-oxocyclohexane-1-carbaldehyde. The guide covers the compound's structure, nomenclature, and predicted physicochemical properties. It outlines general synthetic strategies and discusses potential reactivity and applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, highlighting the potential of this molecule as a versatile building block while underscoring the need for further empirical investigation.
Introduction
This compound is a cyclic β-ketoaldehyde. Its structure, characterized by a cycloheptanone ring bearing a formyl group at the alpha position, imparts a unique reactivity profile. The presence of two distinct and proximate carbonyl functionalities—a ketone and an aldehyde—makes it a valuable intermediate for a variety of chemical transformations. The aldehyde group, being generally more electrophilic than the ketone, can undergo selective reactions, while the acidic proton at the α-carbon allows for enolate formation and subsequent nucleophilic attacks.
Despite its potential utility, a thorough review of scientific literature reveals a significant lack of specific experimental data for this compound. In contrast, its lower homologue, 2-oxocyclohexane-1-carbaldehyde, is a well-studied compound with numerous applications in organic synthesis. Therefore, much of the discussion on reactivity and synthetic utility in this guide is based on established knowledge of similar β-dicarbonyl compounds, providing a predictive framework for the behavior of the title compound.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| Appearance | Not available | Likely a liquid or low-melting solid at STP |
| Boiling Point | Not available | Expected to be higher than cycloheptanone |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in common organic solvents |
| pKa | Not available | The α-proton is expected to be acidic |
Synthesis and Experimental Protocols
While no specific, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature, general methods for the formylation of ketones are well-established. The most common and analogous method is the Claisen condensation of a cyclic ketone with a formylating agent.
General Synthetic Approach: Formylation of Cycloheptanone
A plausible and widely used method for the synthesis of 2-formylcycloalkanones is the base-mediated condensation of the corresponding cycloalkanone with a formylating agent, such as ethyl formate.
Reaction Scheme:
Caption: General synthesis of this compound.
Illustrative Experimental Protocol (Adapted from the synthesis of 2-oxocyclohexane-1-carbaldehyde):
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Materials: Cycloheptanone, ethyl formate, sodium ethoxide (or sodium metal and absolute ethanol), diethyl ether (anhydrous), hydrochloric acid.
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Procedure:
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A solution of sodium ethoxide is prepared in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cycloheptanone is added dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).
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Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.
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The reaction is monitored for completion (e.g., by TLC).
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Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by vacuum distillation.
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Note: This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound have been published. However, the expected spectral features can be predicted based on its structure and by analogy to similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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An aldehydic proton signal (CHO) is expected to appear as a singlet or a narrowly split multiplet in the downfield region (δ 9-10 ppm).
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The α-proton (CH) adjacent to both carbonyls will likely be a multiplet in the region of δ 3.5-4.5 ppm.
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The remaining methylene protons (CH₂) of the cycloheptane ring would appear as a series of complex multiplets in the upfield region (δ 1.5-3.0 ppm).
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¹³C NMR:
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Two carbonyl carbon signals are expected in the downfield region (δ 190-210 ppm), one for the aldehyde and one for the ketone.
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The α-carbon (CH) would likely appear around δ 50-60 ppm.
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The remaining methylene carbons of the ring would be observed in the aliphatic region (δ 20-40 ppm).
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Infrared (IR) Spectroscopy
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Strong C=O stretching absorptions are expected for both the ketone and aldehyde functionalities, likely in the range of 1680-1720 cm⁻¹. Due to conjugation and potential intramolecular hydrogen bonding in the enol tautomer, these bands may be broadened or appear at lower frequencies than in simple ketones and aldehydes.
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A characteristic C-H stretching vibration for the aldehyde proton is expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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C-H stretching vibrations for the aliphatic ring protons will be present in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
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The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).
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Common fragmentation patterns for aldehydes and ketones would be anticipated, such as the loss of the formyl group (CHO, 29 Da) or alpha-cleavage adjacent to the ketone.
Reactivity and Potential Applications
The synthetic utility of this compound lies in its bifunctional nature, allowing for a diverse range of chemical transformations.
Tautomerism
Like other β-dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism of this compound.
Synthetic Applications
The reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic and carbocyclic systems.
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Heterocycle Synthesis: Condensation reactions with dinucleophiles such as hydrazine, hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These scaffolds are prevalent in many biologically active molecules.
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Annulation Reactions: As a Michael acceptor (in its enone tautomeric form) and an electrophile, it can participate in annulation reactions, such as the Robinson annulation, to construct fused ring systems.
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Multicomponent Reactions: Its dual reactivity makes it an ideal substrate for multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.
physical and chemical properties of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocycloheptane-1-carbaldehyde, a derivative of the seven-membered carbocycle, cycloheptanone, is a bifunctional molecule with potential applications in organic synthesis and drug discovery. The presence of both a ketone and an aldehyde functional group on adjacent carbons offers unique reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential applications. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models and data from analogous compounds to provide a thorough profile.
Introduction
Cyclic ketones and their derivatives are pivotal building blocks in organic chemistry, serving as precursors to a wide array of natural products and pharmacologically active compounds. While the chemistry of five- and six-membered ring systems, such as 2-oxocyclopentane-1-carbaldehyde and 2-oxocyclohexane-1-carbaldehyde, has been extensively explored, the seven-membered analogue, this compound, remains a less-chartered chemical entity. Its larger, more flexible ring structure may impart unique conformational and reactivity characteristics, making it a target of interest for synthetic and medicinal chemists. This document aims to consolidate the available and predicted information on this compound to facilitate its use in research and development.
Physicochemical Properties
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Formylcycloheptanone, 2-Hydroxymethylenecycloheptanone |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Canonical SMILES | O=CC1C(=O)CCCCC1 |
| InChI Key | (Predicted) |
| CAS Number | (Not assigned) |
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on analogous compounds and boiling point prediction algorithms. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Density | ~1.05 g/cm³ | Predicted using group contribution methods. |
| Water Solubility | Moderately soluble | The presence of two polar carbonyl groups suggests some water solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~1.2 - 1.8 | Indicates moderate lipophilicity. |
| pKa | ~10-11 | The enolizable proton is weakly acidic. |
| Refractive Index | ~1.48 | Estimated based on molecular structure. |
Synthesis of this compound
The most viable and commonly employed method for the synthesis of α-formyl cyclic ketones is the Claisen condensation of the parent ketone with an alkyl formate in the presence of a strong base. This methodology is directly applicable to the preparation of this compound from cycloheptanone.
Reaction Scheme
Caption: Claisen condensation for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from standard procedures for the formylation of cyclic ketones.
Materials:
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Cycloheptanone
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Ethyl formate (or methyl formate)
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Sodium ethoxide (or sodium methoxide)
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Anhydrous ethanol (or methanol)
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Anhydrous diethyl ether
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.
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Reaction: A solution of cycloheptanone and ethyl formate in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a precipitate (the sodium enolate of the product) may be observed.
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Workup: The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the sodium enolate salt completely. The salt is collected by filtration, washed with cold diethyl ether, and then dissolved in cold water.
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Acidification: The aqueous solution is acidified with cold, dilute hydrochloric acid to a pH of approximately 3-4. The product, this compound, will separate as an oil.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by vacuum distillation.
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
This compound is a versatile intermediate due to its two distinct carbonyl functionalities. The aldehyde group is generally more reactive towards nucleophiles than the ketone. This differential reactivity can be exploited for selective transformations.
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Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, upon reaction with appropriate binucleophiles like hydrazine, hydroxylamine, and urea or guanidine derivatives, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.
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Asymmetric Catalysis: The prochiral nature of the molecule makes it an interesting substrate for asymmetric catalysis to introduce chirality, which is crucial in drug development.
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Precursor for Novel Scaffolds: The flexible seven-membered ring can be a starting point for the synthesis of unique and complex molecular architectures, including bicyclic and spirocyclic compounds, which are of interest in medicinal chemistry for exploring new chemical space.
Due to the nascent stage of research on this specific molecule, no established signaling pathways or detailed drug development applications have been reported in the literature. However, its structural similarity to precursors of known bioactive molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are the expected key features in various spectroscopic analyses:
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¹H NMR:
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An aldehydic proton signal (CHO) in the region of δ 9.5-10.0 ppm.
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A signal for the α-proton (CH-CHO) which may be coupled to the aldehydic proton.
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A complex multiplet pattern for the methylene protons of the cycloheptane ring.
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¹³C NMR:
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A signal for the aldehydic carbonyl carbon in the region of δ 190-200 ppm.
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A signal for the ketonic carbonyl carbon in the region of δ 200-210 ppm.
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Multiple signals in the aliphatic region for the cycloheptane ring carbons.
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IR Spectroscopy:
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A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹.
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A strong C=O stretching band for the ketone around 1700-1720 cm⁻¹.
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C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.
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Aliphatic C-H stretching bands below 3000 cm⁻¹.
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Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a reliable method for its synthesis. It is hoped that this information will encourage further investigation into the chemistry and biological applications of this versatile compound, paving the way for the discovery of novel molecules with valuable therapeutic properties. Researchers and drug development professionals are encouraged to utilize the provided synthetic protocol as a starting point for their investigations into this promising chemical entity.
synthesis of 2-Oxocycloheptane-1-carbaldehyde from cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Oxocycloheptane-1-carbaldehyde from cycloheptanone. The primary synthetic route involves a base-catalyzed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful synthesis and characterization of this valuable chemical intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound from cycloheptanone is achieved through a formylation reaction, specifically a Claisen condensation. In this reaction, cycloheptanone is treated with an excess of ethyl formate in the presence of a strong base, typically sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of cycloheptanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the desired β-ketoaldehyde, this compound. Due to its tautomeric nature, the product is also known as 2-(hydroxymethylene)cycloheptanone.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the formylation of cyclic ketones.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cycloheptanone | Reagent | Major Chemical Supplier |
| Ethyl formate | Reagent | Major Chemical Supplier |
| Sodium metal | Reagent | Major Chemical Supplier |
| Anhydrous Ethanol | ACS | Major Chemical Supplier |
| Diethyl ether | Anhydrous | Major Chemical Supplier |
| Hydrochloric acid | Concentrated | Major Chemical Supplier |
| Sodium bicarbonate | Saturated Solution | In-house preparation |
| Anhydrous magnesium sulfate | Reagent | Major Chemical Supplier |
Detailed Synthesis Protocol
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
Procedure:
-
Preparation of Sodium Ethoxide: In the reaction flask, add 200 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
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Reaction Mixture Cooling: Once all the sodium has dissolved, cool the sodium ethoxide solution to 0-5 °C using an ice bath.
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Addition of Reactants: In a separate flask, prepare a mixture of 56.1 g (0.5 mol) of cycloheptanone and 74.1 g (1.0 mol) of ethyl formate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will typically become a thick, yellowish slurry.
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Workup: Cool the reaction mixture in an ice bath and slowly add 200 mL of cold water. The mixture is then acidified to a pH of 3-4 with cold 6M hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).
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Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Cycloheptanone (molar mass: 112.17 g/mol ) | 0.5 mol (56.1 g) |
| Ethyl formate (molar mass: 74.08 g/mol ) | 1.0 mol (74.1 g) |
| Sodium (molar mass: 22.99 g/mol ) | 0.5 mol (11.5 g) |
| Product | |
| This compound (molar mass: 140.18 g/mol ) | |
| Theoretical Yield | 70.1 g |
| Typical Reported Yield | 65-75% |
Spectroscopic Data for Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectra.
| Spectroscopic Data | This compound |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~85-90 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ in ppm) | ~1.5-1.9 (m, 6H, -(CH₂)₃-), ~2.3-2.6 (m, 4H, -CH₂-C=O and -CH₂-C=C-), ~8.6 (s, 1H, enolic -CH=O), ~9.8 (s, 1H, aldehydic -CHO, minor) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~24, ~28, ~30, ~42, ~110 (enol C), ~190 (aldehyde C=O), ~205 (ketone C=O) |
| IR (neat, cm⁻¹) | ~2930, 2860 (C-H stretch), ~1710 (ketone C=O stretch), ~1640 (enol C=C stretch), ~1600 (enol C=O stretch) |
Mechanistic Pathway and Workflow Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Claisen condensation of cycloheptanone.
Caption: Experimental workflow for the synthesis of this compound.
Stability and Storage of 2-Oxocycloheptane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known physicochemical properties of 2-Oxocycloheptane-1-carbaldehyde is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1589-24-8 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Boiling Point | 58-60 °C at 1.5 Torr | ChemicalBook |
Potential Degradation Pathways
Based on the chemical structure of this compound, which features both a ketone and an aldehyde functional group in a beta-relationship, several potential degradation pathways can be anticipated. These pathways are primarily driven by the reactivity of the aldehyde group and the lability of the bond between the carbonyl carbon and the formyl group.
A logical workflow for considering the potential degradation of this compound is presented below.
References
tautomerism in beta-keto aldehydes like 2-Oxocycloheptane-1-carbaldehyde
An In-depth Technical Guide to Tautomerism in β-Keto Aldehydes: The Case of 2-Oxocycloheptane-1-carbaldehyde
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity.[1] One of the most prominent examples is keto-enol tautomerism, where an equilibrium exists between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] This phenomenon is particularly pronounced in β-dicarbonyl compounds, including β-keto aldehydes like this compound.
For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of a molecule is critical. Different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic pathways.[3] For instance, the active form of a drug might be a minor tautomer in solution, impacting its bioavailability and efficacy.[3] This guide provides a detailed exploration of the core principles of tautomerism in β-keto aldehydes, using this compound as a central example, and outlines experimental methodologies for its characterization.
Core Concepts: The Keto-Enol Equilibrium in β-Keto Aldehydes
Unlike simple aldehydes and ketones where the keto form is overwhelmingly favored (>99.9%), β-keto aldehydes exhibit a significant population of the enol tautomer at equilibrium.[1][4] This shift is primarily due to the stabilization of the enol form through two key electronic effects:
-
Intramolecular Hydrogen Bonding: The enol form can create a stable six-membered pseudo-ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This chelation significantly lowers the energy of the enol tautomer.[5][6]
-
Conjugation: The resulting C=C double bond in the enol form is conjugated with the remaining carbonyl group, creating a delocalized π-system that further enhances its stability.[5][6]
For this compound, the equilibrium lies between the keto form and the more stable hydroxymethylene enol form, as depicted below.
Influence of Solvent
The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[7] This dependency, known as Meyer's rule for acyclic β-dicarbonyls, generally shows a shift toward the keto tautomer with increasing solvent polarity.[8]
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) cannot effectively solvate the polar carbonyl groups of the keto form. In these environments, the internally hydrogen-bonded (chelated) enol form, which has a lower overall polarity and is self-sufficiently stabilized, is predominant.[2]
-
Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They disrupt the intramolecular hydrogen bond of the enol form by forming stronger intermolecular hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing the keto tautomer and shifting the equilibrium in its favor.[8]
-
Polar aprotic solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, interacting favorably with the enolic proton and stabilizing the enol form to some extent, but can also stabilize the polar keto form through dipole-dipole interactions.[8][9]
Data Presentation: Tautomeric Equilibrium in Solution
The quantitative distribution of tautomers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the percentage of the enol form for various cyclic β-keto esters and aldehydes in different solvents, illustrating the structural and solvent effects on the equilibrium. While specific data for this compound is not widely published, the data for analogous 2-formylcycloalkanones provides a strong predictive framework.
| Compound | Solvent | % Enol Tautomer |
| Ethyl 2-oxocyclopentane-1-carboxylate | Neat (liquid) | 27% |
| Methanol | 10% | |
| Benzene | 59% | |
| Ethyl 2-oxocyclohexane-1-carboxylate | Neat (liquid) | 16% |
| Methanol | 3% | |
| Benzene | 46% | |
| 2-Formylcyclopentanone | Chloroform | ~100% |
| 2-Formylcyclohexanone | Chloroform | ~100% |
| Acetylacetone (acyclic reference) | D₂O | <2% |
| CCl₄ | 49% | |
| DMSO | 63% |
Note: Data compiled and adapted from various sources for illustrative purposes.[2][10] The high enol content for 2-formylcycloalkanones in non-polar solvents is particularly noteworthy and suggests that this compound will exist almost exclusively as the enol tautomer in similar conditions.
Experimental Protocols
The primary method for the unambiguous identification and quantification of tautomers in solution is NMR spectroscopy.[11] UV-Visible spectroscopy can also provide valuable, albeit less direct, information.[12][13]
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol describes the steps to determine the keto-enol equilibrium constant for a β-keto aldehyde like this compound.
1. Materials and Equipment:
-
Sample of this compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes and standard laboratory glassware
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the β-keto aldehyde.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. The choice of solvent is critical as it will influence the equilibrium position.
3. NMR Data Acquisition:
-
Record a standard ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key signals to observe:
-
Enol Tautomer: A characteristic signal for the enolic proton (O-H) will appear at a very low field (typically δ 12-15 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton (=C-H) will appear in the alkene region (typically δ 7-8 ppm).
-
Keto Tautomer: A distinct signal for the aldehydic proton (CHO) will be present at a lower field (typically δ 9-10 ppm). The α-proton (CH adjacent to both carbonyls) will also have a characteristic chemical shift.
-
4. Data Analysis and Quantification:
-
Carefully integrate the well-resolved signals corresponding to each tautomer.
-
To calculate the percentage of the enol form, compare the integral of a unique enol signal (e.g., the vinyl proton) with the integral of a unique keto signal (e.g., the aldehydic proton).
-
Let I(enol) be the integral of the vinyl proton (1H).
-
Let I(keto) be the integral of the aldehydic proton (1H).
-
-
The percentage of the enol form is calculated as: % Enol = [I(enol) / (I(enol) + I(keto))] * 100
-
The equilibrium constant (K_T) is the ratio of the concentrations: K_T = [Enol] / [Keto] = I(enol) / I(keto)
Protocol 2: Analysis by UV-Vis Spectroscopy
While NMR provides direct structural information, UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in absorption bands.[14][15]
-
Methodology: The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption maxima (λ_max). The keto form typically absorbs at a shorter wavelength corresponding to an n→π* transition of the isolated carbonyl group. The conjugated enol form absorbs at a longer wavelength due to a π→π* transition.
-
Procedure: Spectra are recorded in various solvents. By analyzing the changes in the absorption bands' intensity and position as a function of solvent polarity, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[16]
Visualizations: Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Conclusion and Relevance in Drug Development
The tautomerism of β-keto aldehydes like this compound is a finely balanced equilibrium governed by intramolecular stabilization and solvent interactions. The enol form, stabilized by a strong internal hydrogen bond and conjugation, often predominates, especially in non-polar environments.
For professionals in drug discovery, a thorough understanding and characterization of tautomerism are non-negotiable. The specific tautomeric form present can dictate a molecule's shape, polarity, and hydrogen bonding capabilities, which are the very properties that govern its interaction with a biological target.[3] An API (Active Pharmaceutical Ingredient) may exist as a mixture of tautomers, only one of which might be active, while others could be inactive or even contribute to toxicity.[3] Therefore, the rigorous application of analytical techniques like NMR spectroscopy to define the tautomeric landscape of lead compounds is a critical step in the development of safe and effective therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. cris.unibo.it [cris.unibo.it]
- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Oxocycloheptane-1-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted values and data from analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this and similar bicyclic compounds.
Introduction
This compound is a bifunctional organic molecule containing both a ketone and an aldehyde within a seven-membered ring. This structure makes it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are estimations based on known chemical shift ranges for similar functional groups and cyclic systems.
¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the proton at the α-position, and the methylene protons of the cycloheptane ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet (s) or Doublet (d) | ~2-3 (if coupled) |
| Methine Proton (CH -CHO) | 3.0 - 3.5 | Multiplet (m) | - |
| Methylene Protons (α to C=O) | 2.2 - 2.6 | Multiplet (m) | - |
| Methylene Protons (ring) | 1.4 - 2.0 | Multiplet (m) | - |
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will be characterized by the presence of two carbonyl signals, one for the ketone and one for the aldehyde, in addition to the signals for the carbons of the seven-membered ring.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C =O) | 195 - 205 |
| Ketone Carbonyl (C =O) | 200 - 215 |
| Methine Carbon (C H-CHO) | 55 - 65 |
| Methylene Carbon (α to C=O) | 35 - 45 |
| Methylene Carbons (ring) | 20 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound will be the C=O stretching vibrations of the ketone and aldehyde, and the C-H stretching of the aldehyde.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820 - 2880 and 2720 - 2780 | Medium |
| Ketone C=O Stretch | ~1700 - 1720 | Strong |
| Aldehyde C=O Stretch | ~1720 - 1740 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
The exact position of the carbonyl absorptions can be influenced by the ring strain of the cycloheptanone.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₁₂O₂), the molecular weight is approximately 140.18 g/mol .
| Ion | m/z (Predicted) | Interpretation |
| [M]⁺ | 140 | Molecular Ion |
| [M-H]⁺ | 139 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 111 | Loss of the formyl group |
| [M-C₂H₄]⁺ | 112 | McLafferty rearrangement |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Parameters : For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width.
IR Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Data Acquisition : Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization : Ionize the sample molecules. EI is a common method for small, volatile molecules and often results in significant fragmentation. ESI is a softer ionization technique that typically yields the molecular ion.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocycloheptane-1-carbaldehyde, also known as 2-formylcycloheptanone, is a bifunctional organic molecule featuring a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group. Despite its potential as a versatile building block in organic synthesis, publicly available research on its discovery, history, and specific applications, particularly in drug development, is notably scarce. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, inferred synthetic methods, and potential reactivity based on analogous, more thoroughly studied compounds. Due to the limited specific data, this document also draws parallels with the well-documented 2-oxocyclohexanecarbaldehyde to infer potential applications and reaction pathways.
Introduction
Physicochemical Properties
The known and predicted physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 1589-24-8 | ChemicalBook[1] |
| Molecular Formula | C8H12O2 | ChemicalBook[1] |
| Molecular Weight | 140.18 g/mol | ChemicalBook[1] |
| Boiling Point | 58-60 °C (at 1.5 Torr) | ChemicalBook[1] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 7.08 ± 0.20 (Predicted) | ChemicalBook[1] |
Discovery and History
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available in the searched results. However, its synthesis can be logically inferred from the general knowledge of organic chemistry, specifically the formylation of ketones. The most probable synthetic route is the Claisen condensation of cycloheptanone with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.
Inferred General Synthetic Protocol (Formylation of Cycloheptanone):
-
Reaction Setup: A solution of cycloheptanone in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is carefully added to the solution to generate the enolate of cycloheptanone.
-
Formylating Agent Addition: A formylating agent, typically ethyl formate, is added to the reaction mixture. The enolate attacks the carbonyl carbon of the ethyl formate.
-
Reaction Quenching and Workup: After the reaction is complete, it is quenched with a weak acid. The organic product is then extracted, and the solvent is removed to yield the crude this compound.
-
Purification: The crude product would likely be purified by vacuum distillation.
It is important to note that this is a generalized procedure, and specific reaction conditions such as temperature, reaction time, and stoichiometry would need to be optimized.
The synthesis of the precursor, cycloheptanone, is well-documented and can be achieved through various methods, including the cyclization and decarboxylation of suberic acid or the ring expansion of cyclohexanone.[2]
Below is a conceptual workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Key Reactions of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocycloheptane-1-carbaldehyde, also known as 2-formylcycloheptanone, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a ketone and a more reactive aldehyde group within a seven-membered carbocyclic ring, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the core reactions involving this compound, with a focus on its synthesis, reactivity, and its role as a building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw upon the well-documented chemistry of its lower homologue, 2-oxocyclohexane-1-carbaldehyde, as a comparative model.
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Claisen condensation, specifically the formylation of cycloheptanone. This reaction introduces a formyl group at the α-position to the ketone.
General Experimental Protocol: Formylation of Cycloheptanone
A typical procedure involves the use of a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or sodium ethoxide.
Reaction: Cycloheptanone + Ethyl Formate --(Base)--> this compound (enol form)
Reagents and Conditions:
-
Starting Material: Cycloheptanone
-
Formylating Agent: Ethyl formate
-
Base: Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)
-
Solvent: Anhydrous solvent such as diethyl ether or tetrahydrofuran (THF)
-
Temperature: Typically carried out at room temperature.
Illustrative Procedure (based on the analogous synthesis of 2-(hydroxymethylene)cyclohexanone): To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran, a solution of cycloheptanone and ethyl formate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours to ensure complete reaction. Upon completion, the resulting sodium salt of the enol is carefully quenched, and the product is isolated and purified.
Quantitative Data for Analogous Cyclohexanone Formylation:
| Starting Material | Formylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|
| Cyclohexanone | Ethyl Formate | NaH | THF | 25 | 12 | ~85 |
Note: This data is for the synthesis of 2-oxocyclohexane-1-carbaldehyde and serves as an estimate for the cycloheptane analogue.
Key Reactions of this compound
The presence of two distinct carbonyl functionalities dictates the reactivity of this compound. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group. The acidic α-proton between the two carbonyls also plays a crucial role in its chemistry, facilitating enolate formation and subsequent reactions.
Reactions with Nucleophiles
This compound readily reacts with various nucleophiles, primarily at the aldehyde carbon.
-
Reaction with Amines: Primary and secondary amines add to the aldehyde to form carbinolamines, which can then dehydrate to form enamines or imines. This reactivity is fundamental in the construction of nitrogen-containing heterocycles.
-
Reaction with Grignard Reagents and Organolithium Compounds: These strong nucleophiles will preferentially attack the aldehyde, leading to the formation of secondary alcohols.
-
Wittig Reaction: The aldehyde group can be selectively converted to an alkene using phosphorus ylides.
Condensation Reactions: A Gateway to Heterocycles
The most significant application of this compound in synthetic organic chemistry is its use as a 1,3-dicarbonyl synthon for the construction of fused heterocyclic rings. These reactions typically proceed via an initial condensation at the aldehyde followed by cyclization involving the ketone or the enol.
The reaction of this compound with hydrazine derivatives is a classical method for the synthesis of cycloheptapyrazoles.
General Experimental Protocol: Synthesis of Cycloheptapyrazoles
Reaction: this compound + Hydrazine Hydrate --(Solvent, Heat)--> 4,5,6,7-Tetrahydro-2H-cyclohepta[c]pyrazole
Reagents and Conditions:
-
Substrate: this compound
-
Reagent: Hydrazine hydrate or substituted hydrazines
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux
Illustrative Procedure: A solution of this compound and hydrazine hydrate in ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Quantitative Data for Cycloheptanone-fused Pyrazole Synthesis:
| Hydrazone Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|
| Cycloheptanone Hydrazone | Cyclohept-2-en-1-one | CuCl₂·2H₂O | Dichloroethane | 80 | 24 | 70-80 |
Note: This data is for a related synthesis of cycloheptanone-fused pyrazoles and provides an indication of typical reaction conditions and yields.[1]
Reaction Scheme: Synthesis of Fused Heterocycles
Caption: General reaction pathways for the synthesis of fused heterocycles.
Similarly, reaction with hydroxylamine hydrochloride leads to the formation of cycloheptisoxazoles. The reaction proceeds through an oxime intermediate which then undergoes cyclization.
Condensation with amidines, ureas, or thioureas provides access to cycloheptapyrimidines, which are scaffolds of interest in medicinal chemistry.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Tollens' reagent) without affecting the ketone.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the aldehyde and the ketone.
Role in Drug Development and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it are of significant interest to drug development professionals. Fused pyrazoles, isoxazoles, and pyrimidines are common motifs in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.
Currently, there is no direct evidence in the public domain linking this compound or its simple derivatives to specific signaling pathways. However, the synthesis of compound libraries based on the cycloheptane-fused heterocyclic core derived from this starting material is a viable strategy for the discovery of novel modulators of various biological targets. The structural diversity that can be achieved through the varied condensation reactions makes it a valuable platform for generating new chemical entities for high-throughput screening.
Workflow: From Building Block to Biological Screening
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a range of transformations, with its most prominent role being the synthesis of fused heterocyclic systems. While specific, detailed experimental data for many of its reactions are not as readily available as for its six-membered ring counterpart, the principles of its reactivity are well-understood. For researchers and scientists in drug development, this compound represents a versatile starting point for the creation of novel molecular scaffolds with the potential for significant biological activity. Further exploration of its chemistry is warranted to fully exploit its synthetic potential.
References
molecular weight and formula of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Oxocycloheptane-1-carbaldehyde, a bifunctional organic compound of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this particular cycloheptane derivative, this document also includes generalized protocols and illustrative examples from the closely related and well-documented 2-oxocyclohexane-1-carbaldehyde to provide a comprehensive understanding of this class of molecules.
Core Molecular Data
| Property | Value |
| Chemical Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
Synthesis and Experimental Protocols
The synthesis of 2-oxo-cycloalkane-1-carbaldehydes is typically achieved through the Claisen condensation of the corresponding cyclic ketone with a formate ester. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.
General Synthesis Methodology: Formylation of Cyclic Ketones
A general and robust method for the synthesis of α-formyl cyclic ketones involves the reaction of a cyclic ketone with a formate ester in the presence of a strong base. The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the desired β-ketoaldehyde.
A common procedure involves the use of sodium methoxide as the base and ethyl formate as the formylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent side reactions.
Representative Experimental Protocol: Synthesis of 2-Oxocyclohexane-1-carbaldehyde
Given the scarcity of specific protocols for the heptanone derivative, the following detailed procedure for the synthesis of the well-characterized 2-oxocyclohexane-1-carbaldehyde serves as a representative example. This protocol is adapted from established chemical literature and illustrates the key steps and conditions applicable to this class of reactions.
Materials:
-
Cyclohexanone
-
Ethyl formate
-
Sodium methoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium chloride (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
A solution of freshly prepared sodium methoxide in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.
-
A solution of cyclohexanone and ethyl formate in anhydrous diethyl ether is added dropwise to the cooled base suspension with vigorous stirring over a period of approximately one hour.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
The resulting mixture is then cooled in an ice bath, and 10% hydrochloric acid is added slowly until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-oxocyclohexane-1-carbaldehyde.
-
The crude product can be further purified by vacuum distillation.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 2-formylcycloalkanones via Claisen condensation.
In-depth Technical Guide on the Potential Hazards and Safety Information for 2-Oxocycloheptane-1-carbaldehyde
Disclaimer: Limited specific safety and toxicological data is available for 2-Oxocycloheptane-1-carbaldehyde. This guide provides available information and extrapolates potential hazards based on the known safety profiles of structurally analogous compounds, namely 2-oxocyclohexane-1-carbaldehyde and 2-oxocyclopentane-1-carbaldehyde, as well as general information on cyclic beta-keto aldehydes. The information herein should be used as a guide for preliminary risk assessment and to inform the design of appropriate safety protocols.
Introduction
This compound is a cyclic beta-keto aldehyde, a class of organic compounds characterized by a ketone and an aldehyde functional group attached to a cycloalkane ring. These compounds are valuable intermediates in organic synthesis and may be encountered in research and development settings within the pharmaceutical and chemical industries. Due to the limited availability of specific safety data, a thorough understanding of the potential hazards associated with this compound must be derived from available data, information on analogous structures, and general toxicological principles for aldehydes and ketones.
This technical guide aims to provide a comprehensive overview of the potential hazards and necessary safety precautions for handling this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
Limited experimental data is available for the physicochemical properties of this compound. The table below summarizes the available information. For comparative purposes, data for the analogous compounds 2-oxocyclohexane-1-carbaldehyde and 2-oxocyclopentane-1-carbaldehyde are also included.
| Property | This compound | 2-Oxocyclohexane-1-carbaldehyde | 2-Oxocyclopentane-1-carbaldehyde |
| Molecular Formula | C₈H₁₂O₂ | C₇H₁₀O₂[1][2] | C₆H₈O₂[3][4] |
| Molecular Weight | 140.18 g/mol | 126.15 g/mol [1][2][5] | 112.13 g/mol [4] |
| CAS Number | 1589-24-8 | 1193-63-1[1][2] | 1192-54-7[3][4] |
| Boiling Point | 58-60 °C @ 1.5 Torr | Not Available | Not Available |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available |
| Appearance | Not Available | Beige Solid[6] | Not Available |
| Solubility | Not Available | Not Available | Not Available |
Hazard Identification and Classification
As no specific Safety Data Sheet (SDS) is available for this compound, the hazard identification is based on the GHS classifications of its lower cyclic homologues.
Analogous Compound Hazard Classification:
| Hazard Class | 2-Oxocyclohexane-1-carbaldehyde | 2-Oxocyclopentane-1-carbaldehyde |
| Flammable Liquids | Category 3[7] | Not Classified |
| Skin Corrosion/Irritation | Category 2[7] | Not Classified |
| Serious Eye Damage/Eye Irritation | Category 2A[7] | Not Classified |
| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3[7] | Not Classified |
Based on this information, it is prudent to handle this compound as a flammable liquid that may cause skin, eye, and respiratory irritation.
Toxicological Profile
A specific toxicological profile for this compound is not available. The potential health effects are inferred from the toxicological data of aldehydes and cyclic ketones.
General Toxicology of Aldehydes: Aldehydes are known to be reactive electrophilic compounds.[8] Their toxicity is often associated with their ability to react with biological nucleophiles, such as primary amino groups on proteins.[8] Inhalation of aldehyde vapors can cause irritation to the respiratory tract.[7] Skin and eye contact can also lead to irritation.[7][9]
General Toxicology of Cyclic Ketones: Cyclic ketones are generally considered to have low acute toxicity. Some studies on alkyl cyclic ketones used as fragrance ingredients indicate a low potential for skin sensitization.
Given the presence of both an aldehyde and a ketone functional group in a cyclic structure, this compound is likely to exhibit irritant properties.
Handling and Storage
The following handling and storage precautions are recommended based on the potential hazards identified from analogous compounds.
| Precaution | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] |
| Hygiene | Avoid breathing vapors.[1] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[6] |
| Fire Safety | Keep away from open flames, hot surfaces, and sparks.[7] Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam). |
Experimental Protocols for Hazard Assessment
In the absence of specific data, experimental testing is necessary to definitively determine the hazards of this compound. The following are detailed methodologies for key in vitro experiments to assess skin and eye irritation potential, based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method provides a procedure for the hazard identification of irritant chemicals.[10][11] It is based on a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[12][13]
Methodology:
-
Test System: A validated Reconstructed Human Epidermis (RhE) model is used.
-
Procedure:
-
The test chemical is applied topically to the RhE tissue.[12]
-
The tissue is incubated for a defined period.
-
Following incubation, the tissue is thoroughly rinsed.
-
-
Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[12][14] The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.[12]
-
Data Interpretation: A chemical is identified as an irritant if it causes a decrease in cell viability below a defined threshold (typically ≤ 50%).[12]
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
The BCOP test method is an in vitro assay used to identify chemicals that can cause serious eye damage.[15][16]
Methodology:
-
Test System: Freshly isolated bovine corneas are used.[16]
-
Procedure:
-
Endpoint Measurement:
-
Data Interpretation: An In Vitro Irritancy Score is calculated based on the opacity and permeability values to classify the irritancy potential of the substance.[16]
Logical Workflow for Hazard Assessment of Data-Poor Substances
The following diagram illustrates a logical workflow for assessing the potential hazards of a chemical for which limited specific safety data is available.
Caption: Hazard assessment workflow for chemicals with limited data.
Conclusion
While specific safety and toxicological data for this compound are scarce, a conservative approach to its handling is warranted based on the known hazards of analogous cyclic beta-keto aldehydes. It should be treated as a potentially flammable liquid with irritant properties to the skin, eyes, and respiratory system. The implementation of appropriate engineering controls, personal protective equipment, and safe work practices is essential to minimize exposure and ensure laboratory safety. For definitive hazard characterization, in vitro testing according to established OECD guidelines is strongly recommended.
References
- 1. 2-oxocyclohexane-1-carbaldehyde 97% | CAS: 1193-63-1 | AChemBlock [achemblock.com]
- 2. 2-oxocyclohexane-1-carbaldehyde | 1193-63-1; 53983-62-3; 823-45-0 | Buy Now [molport.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclopentanecarboxaldehyde, 2-oxo- | C6H8O2 | CID 10975441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R)-2-oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 93492512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. enfo.hu [enfo.hu]
- 16. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
solubility profile of 2-Oxocycloheptane-1-carbaldehyde in common solvents
An In-depth Technical Guide to the Solubility Profile of 2-Oxocycloheptane-1-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a detailed overview of the predicted solubility profile of this compound in a range of common laboratory solvents, alongside a generalized experimental protocol for its determination.
Predicted Solubility Profile
This compound possesses both polar and nonpolar characteristics. The presence of a carbonyl group in the seven-membered ring and an aldehyde functional group contributes to its polarity and potential for hydrogen bonding with protic solvents. However, the cycloheptane ring provides a significant nonpolar hydrocarbon character. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Based on the principle of "like dissolves like," the predicted solubility of this compound in various common solvents is summarized in the table below. It is important to note that this is a qualitative prediction, and experimental verification is necessary for quantitative data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carbonyl and aldehyde groups can form hydrogen bonds with water, but the large nonpolar cycloheptane ring will limit solubility. Small polar organic compounds are often water-soluble[1]. |
| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute. Its shorter alkyl chain compared to butanol makes it a better solvent for polar compounds. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound. Polar organic compounds like aldehydes and ketones are generally soluble in alcohols[1][2]. | |
| 1-Butanol | Moderately Soluble | While still a polar protic solvent, the longer nonpolar alkyl chain of butanol may slightly decrease its effectiveness in dissolving the compound compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a good solvent for many organic compounds. Its polarity is sufficient to interact with the polar groups of the solute. |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that can dissolve a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide variety of organic compounds. | |
| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving many organic compounds. | |
| Nonpolar | Hexane | Sparingly to Insoluble | The nonpolar nature of hexane will not effectively solvate the polar functional groups of this compound, leading to poor solubility. |
| Toluene | Moderately Soluble | Toluene has some ability to be polarized and may show some affinity for the solute, but it is unlikely to be a very good solvent. | |
| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, which should allow for the dissolution of this compound. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
-
Small test tubes or vials with caps
-
Spatula
-
Vortex mixer or shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a test tube or vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. It can take days to reach equilibrium as the rate of dissolution decreases exponentially near saturation[2].
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.
-
-
Quantification of Dissolved Solute:
-
Dilute the clear, filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
A simpler, qualitative method involves adding a small, pre-weighed amount of the compound to a specific volume of the solvent and observing if it dissolves completely after vigorous shaking for a set time, such as 60 seconds[3].
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
References
A Technical Guide to the Natural Occurrence of Fungal Cycloalkane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Initial Research Note: Comprehensive searches for the natural occurrence of 2-Oxocycloheptane-1-carbaldehyde and its derivatives have yielded no significant findings in publicly available scientific literature. This suggests that this specific class of compounds may be exceedingly rare or has not yet been discovered and characterized in natural sources.
This guide will therefore pivot to a closely related and well-documented area: the natural occurrence, isolation, and biological activities of other fungal cycloalkane derivatives, specifically the cycloheptane derivative Crustane from Penicillium crustosum and cyclopentane derivatives such as Fusarilins from Fusarium species. These compounds represent structurally interesting and biologically active molecules that are relevant to the interests of researchers in natural product chemistry and drug discovery.
Introduction to Fungal Cycloalkane Derivatives
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these are compounds featuring cycloalkane moieties, which contribute to the molecule's three-dimensional structure and often play a crucial role in its biological function. This guide focuses on two pertinent examples: a highly oxygenated cycloheptane derivative and a series of cyclopentane derivatives, both originating from fungal sources.
A Fungal Cycloheptane Derivative: Crustane
A novel, highly oxygenated cycloheptane derivative, named Crustane, has been isolated from the fungus Penicillium crustosum JT-8. Its discovery highlights the potential of fungi to produce complex and unique seven-membered ring structures.
Structural Characterization and Physicochemical Data
The structure of Crustane was elucidated using extensive spectroscopic methods. Key data are summarized below.
| Compound | Molecular Formula | Source Organism | Key Structural Features |
| Crustane | C₁₅H₂₄O₅ | Penicillium crustosum JT-8 | Highly oxygenated cycloheptane ring |
Biological Activity
Crustane has demonstrated noteworthy biological activity, making it a compound of interest for further investigation.
| Compound | Activity Type | Target | MIC (Minimum Inhibitory Concentration) |
| Crustane | Antibacterial | Staphylococcus aureus | 4.0 µg/mL[1] |
Experimental Protocols: Isolation of Crustane
The isolation of Crustane from Penicillium crustosum provides a blueprint for obtaining similar compounds from fungal cultures.
2.3.1. Fungal Fermentation
Penicillium crustosum JT-8 is cultured on a solid rice medium to promote the production of secondary metabolites. The fungus is typically grown in Erlenmeyer flasks containing autoclaved rice and a sea salt solution and incubated at room temperature under static conditions for a period of 28 days.[2]
2.3.2. Extraction and Isolation Workflow
The following diagram illustrates the general workflow for the extraction and isolation of Crustane.
Caption: General workflow for the isolation of Crustane.
2.3.3. Detailed Extraction and Purification Steps
-
The fermented solid rice medium and mycelia are extracted exhaustively with methanol and ethyl acetate.[2]
-
The organic solvents are evaporated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.
-
Fractions containing the target compound (monitored by thin-layer chromatography) are pooled and concentrated.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Crustane.
2.3.4. Structure Elucidation
The structure of the isolated compound is determined through a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the connectivity and stereochemistry of the molecule.
-
DP4+ Probability Analyses and Dimolybdenum CD Method: To confirm the absolute configuration.[1]
Fungal Cyclopentane Derivatives: Fusarilins and Fusarielins
The genus Fusarium is known to produce a variety of cyclopentane derivatives, including the fusarilins and fusarielins. These compounds often possess interesting biological activities.
Structural Diversity of Fusarilins and Fusarielins
Several new cyclopentane derivatives, fusarilins A–D, have been isolated from an endophytic Fusarium sp.[3][4] Additionally, fusarielins, which are structurally related, have also been characterized from Fusarium species.
| Compound Class | Example Compounds | Source Organism | Key Structural Features |
| Fusarilins | Fusarilin A, B, C, D | Fusarium sp. | Cyclopentane core |
| Fusarielins | Fusarielin A, F, G, 3-epi-fusarielin H | Fusarium sp. | Epoxy-naphthalene derivatives (structurally distinct but often co-isolated) |
Biological Activity
The biological activities of these cyclopentane and related derivatives have been evaluated.
| Compound Class/Compound | Activity Type | Cell Lines/Targets | IC₅₀/Activity |
| Cyclodepsipeptides (co-isolated with Fusarilins) | Cytotoxic | Huh-7, MRMT-1, HepG-2 | IC₅₀ values ranging from 1.0–20.1 µM[4] |
| Fusarielins | Weak Antibacterial | Staphylococcus aureus | Not specified |
| Fusarielin A | Antifungal | Various fungi | Not specified |
Biosynthesis and Regulatory Pathways
The biosynthesis of secondary metabolites in Fusarium is a complex process regulated by various signaling pathways. While the specific biosynthetic pathway for fusarilins is not detailed in the available literature, the regulation of other Fusarium secondary metabolites, such as fusarins, involves multiple genes and signaling cascades.[5][6]
The diagram below illustrates the known regulatory inputs for fusarin synthesis in Fusarium fujikuroi, which may share some regulatory elements with other secondary metabolite pathways in the genus.
Caption: Regulatory influences on fusarin biosynthesis in F. fujikuroi.
Experimental Protocols: Isolation of Fusarilins
The general procedure for isolating cyclopentane derivatives from Fusarium species is similar to that for other fungal metabolites.
3.4.1. Fungal Culture and Extraction
Fusarium species are typically grown in liquid or solid media. For the isolation of fusarilins, the endophytic fungus was cultured, and the resulting biomass and medium were extracted with an organic solvent like ethyl acetate.
3.4.2. Isolation Workflow
The following diagram outlines a typical workflow for the isolation of fusarilins.
Caption: General workflow for the isolation of Fusarilins.
3.4.3. Detailed Purification Steps
-
The crude ethyl acetate extract is subjected to multiple rounds of column chromatography. This may include size-exclusion chromatography (e.g., Sephadex LH-20) followed by adsorption chromatography on silica gel.
-
Elution with various solvent systems allows for the separation of compounds with different polarities.
-
Fractions are analyzed by techniques such as HPLC and NMR to identify those containing the compounds of interest.
-
Final purification of individual fusarilins is achieved using semi-preparative or preparative HPLC.
3.4.4. Structure Determination
Similar to Crustane, the structures of the fusarilins are determined by a combination of HRMS and 1D/2D NMR spectroscopy. For determining the absolute configurations, additional methods such as Marfey's method, a modified Mosher's method, single-crystal X-ray diffraction analysis, and ECD analysis are employed.[3]
Conclusion and Future Perspectives
While the initially sought this compound derivatives remain elusive in the context of natural products, this guide demonstrates that fungi produce other structurally intriguing and biologically active cycloalkane derivatives. The cycloheptane derivative Crustane and the cyclopentane derivatives from Fusarium species serve as excellent examples of the chemical novelty that can be found in the fungal kingdom.
For researchers and drug development professionals, these findings underscore the importance of continued exploration of fungal metabolomes. The detailed experimental protocols provided herein offer a practical framework for the isolation and characterization of such compounds. Further investigation into the biosynthesis of these molecules could open up avenues for synthetic biology approaches to produce novel analogs with enhanced therapeutic properties. The biological activities of these compounds, particularly the antibacterial and cytotoxic effects, warrant further studies to elucidate their mechanisms of action and to assess their potential as lead compounds in drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 2-Oxocycloheptane-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocycloheptane-1-carbaldehyde is a bifunctional molecule with significant potential in organic synthesis and drug discovery. Its seven-membered cycloheptane ring introduces conformational flexibility that can be critical for its reactivity and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and reactive properties of this molecule. Due to the limited availability of direct computational studies on this compound in the current literature, this paper draws upon established computational methodologies and findings from analogous cycloheptane and β-dicarbonyl systems to present a predictive framework for its analysis. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into this and related molecular systems.
Introduction
This compound presents a fascinating case for theoretical and computational chemists. The molecule's structure, featuring a flexible seven-membered ring appended with a reactive ketone and an aldehyde group, suggests a complex conformational landscape and a rich chemistry, including the potential for keto-enol tautomerism. Understanding these properties at a molecular level is crucial for harnessing its synthetic utility and for the rational design of novel therapeutics.
Computational chemistry offers a powerful toolkit to explore the intricacies of such molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into geometric parameters, vibrational frequencies, electronic properties, and reaction mechanisms. This guide outlines the key computational studies that are essential for a thorough understanding of this compound.
Conformational Analysis of the Cycloheptane Ring
The conformational flexibility of the cycloheptane ring is a defining feature of this compound. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and chair families. The presence of a carbonyl group and a carbaldehyde substituent is expected to influence the relative stabilities of these conformers.
Key Conformations
Based on studies of cycloheptane and related systems, the principal conformations to consider for the cycloheptane ring in this compound are the twist-chair (TC) , chair (C) , boat (B) , and twist-boat (TB) . The twist-chair is generally the most stable conformation for cycloheptane itself.
Computational Protocol for Conformational Search
A systematic conformational search is necessary to identify the low-energy conformers of this compound. The following workflow is recommended:
Expected Quantitative Data
While specific data for this compound is not available, a computational study would yield a table summarizing the relative energies and key geometrical parameters of the stable conformers. The following is an illustrative example of such a table.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | C=O Bond Length (Å) | C-C=O Bond Angle (°) |
| Twist-Chair (TC1) | 0.00 | -55.2, 80.1, -78.9, 53.7 | 1.22 | 121.5 |
| Twist-Chair (TC2) | 0.85 | -60.1, 75.3, -72.8, 58.2 | 1.22 | 121.8 |
| Chair (C1) | 1.52 | 58.9, -65.4, 64.8, -59.1 | 1.23 | 120.9 |
| Boat (B1) | 2.78 | 70.3, -70.3, 0.0, 70.3 | 1.23 | 119.7 |
Note: This data is hypothetical and for illustrative purposes only.
Keto-Enol Tautomerism
The 1,3-dicarbonyl moiety in this compound allows for the existence of keto-enol tautomers. The equilibrium between the keto and various enol forms can be significantly influenced by the solvent and temperature. Computational chemistry is well-suited to predict the relative stabilities of these tautomers and the transition states connecting them.
Possible Tautomers
There are three potential enol forms for this compound, arising from the deprotonation of the carbon atom between the two carbonyl groups.
Computational Protocol for Tautomerism Study
The investigation of keto-enol tautomerism involves locating the equilibrium structures and the transition states for their interconversion.
Expected Quantitative Data
A computational study on the tautomerism of this compound would provide valuable data on the relative stabilities of the tautomers in different environments.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water |
| Keto | 0.00 | 0.00 |
| Enol 1 | 2.5 | -1.2 |
| Enol 2 | 3.1 | 0.5 |
| Enol 3 | 4.8 | 2.1 |
Note: This data is hypothetical and for illustrative purposes only. The relative stability of tautomers is highly dependent on the solvent.
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound and its conformers/tautomers.
Vibrational Spectroscopy (IR)
The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. The characteristic C=O stretching frequencies of the keto and enol forms, as well as the O-H stretch of the enol, would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants for each stable conformer can help in assigning experimental spectra and determining the conformational population in solution.
Computational Protocol for Spectroscopic Prediction
A reliable protocol for predicting spectroscopic properties would involve:
-
Geometry Optimization: Obtain the equilibrium geometry of the desired conformer/tautomer at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to obtain IR spectra.
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method for the prediction of NMR chemical shifts, typically at a higher level of theory or with a larger basis set.
Conclusion
While direct computational studies on this compound are currently lacking in the scientific literature, the theoretical and computational methodologies are well-established for providing profound insights into its molecular properties. This guide has outlined the key computational investigations, including conformational analysis, the study of keto-enol tautomerism, and the prediction of spectroscopic properties, that are crucial for a comprehensive understanding of this molecule. The provided workflows and illustrative data tables serve as a roadmap for future research in this area. Such studies will undoubtedly be instrumental in unlocking the full potential of this compound in synthetic chemistry and drug development.
Methodological & Application
Application Notes and Protocols for the Formylation of Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the formylation of cycloheptanone, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The following protocols offer step-by-step guidance on three common methods: Claisen condensation with ethyl formate, the Vilsmeier-Haack reaction, and formylation using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Claisen Condensation with Ethyl Formate
The Claisen condensation is a classic method for the formylation of enolizable ketones. In this reaction, a strong base is used to generate the enolate of cycloheptanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The resulting product, upon acidic workup, is 2-(hydroxymethylene)cycloheptanone.
Reaction Mechanism
Caption: Mechanism of Claisen condensation for cycloheptanone formylation.
Experimental Protocol
This protocol is adapted from the synthesis of 2-(hydroxymethylene)cyclohexanone.[1]
Materials:
-
Cycloheptanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) cautiously to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, add ethyl formate (1.3 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the evolution of gas ceases and the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | NaH | THF | 0 to rt | 12 | ~85[1] |
| Cycloheptanone | NaH | THF | 0 to rt | 12 | Expected to be similar to cyclohexanone |
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich species.[2][3][4][5][6][7] Ketones with α-protons, such as cycloheptanone, can be converted to their enol or enolate form, which is sufficiently electron-rich to react. The initial product is a β-chloro-α,β-unsaturated iminium salt, which is hydrolyzed to the corresponding β-chloro-α,β-unsaturated aldehyde.
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction on cycloheptanone.
Experimental Protocol
This is a general procedure for the Vilsmeier-Haack formylation of an enolizable ketone.
Materials:
-
Cycloheptanone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cycloheptanone (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of sodium acetate (5.0 eq) in water.
-
Stir the mixture for 30 minutes at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride, NaOAc | DMF | 0 to rt | 6.5 | 77[2] |
| Enolizable Ketone | POCl₃, DMF | DMF | 0 to rt | 4-6 | Moderate to Good |
Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent for the formylation of active methylene compounds, including ketones. The reaction proceeds by the formation of an enamine intermediate, which can be subsequently hydrolyzed to the formylated product.
Reaction Mechanism
Caption: Reaction of cycloheptanone with DMF-DMA.
Experimental Protocol
This is a general procedure for the reaction of a cyclic ketone with DMF-DMA.
Materials:
-
Cycloheptanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanone (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Quantitative Data
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclic Ketone | DMF-DMA | Toluene | Reflux | 4-8 | Moderate to Good |
Summary of Methods
| Method | Key Reagents | Base/Catalyst | Product | Advantages | Disadvantages |
| Claisen Condensation | Ethyl formate | Strong base (e.g., NaH, NaOEt) | 2-(hydroxymethylene)cycloheptanone | Well-established, good yields for simple ketones. | Requires stoichiometric amounts of strong base. |
| Vilsmeier-Haack | DMF, POCl₃ | - | 2-chloro-1-formylcycloheptene | Mild conditions, versatile. | Can be substrate-dependent, may require inert atmosphere. |
| DMF-DMA | DMF-DMA | - | 2-(dimethylaminomethylene)cycloheptanone | Neutral conditions, simple procedure. | Reagent can be moisture-sensitive, may require elevated temperatures. |
General Experimental Workflow
Caption: General workflow for the formylation of cycloheptanone.
References
- 1. 2-(HYDROXYMETHYLENE)CYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatility of 2-Oxocycloheptane-1-carbaldehyde in Multi-Component Reactions for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utility of 2-oxocycloheptane-1-carbaldehyde and its derivatives in multi-component reactions (MCRs). MCRs are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single, efficient step. The unique structural features of this compound, a cyclic β-keto aldehyde, make it a valuable building block for the synthesis of diverse heterocyclic scaffolds, including spirocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
Introduction to Multi-Component Reactions
Multi-component reactions are convergent chemical processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates all or most of the atoms of the starting materials.[1][2][3] This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced waste generation, and operational simplicity, making it a cornerstone of green chemistry.[4] The products of MCRs often possess high structural diversity and complexity, which is highly desirable for the generation of compound libraries for high-throughput screening in drug discovery programs.[5]
Application of Cycloheptanone Derivatives in MCRs: A Case Study
While specific literature on the multi-component reactions of this compound is emerging, the reactivity of the closely related cycloheptanone is well-documented and serves as an excellent model. A notable example is the three-component reaction of cycloheptanone, 6-amino-1,3-dimethyluracil, and various aromatic aldehydes to synthesize novel cyclohepta[2][3]pyrido[2,3-d]pyrimidine derivatives.[6] These compounds are of interest for their potential anti-inflammatory properties.
This reaction highlights the utility of a seven-membered cyclic ketone in constructing complex, fused heterocyclic systems. The general reaction scheme is presented below:
Caption: General scheme of the three-component reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various cyclohepta[2][3]pyrido[2,3-d]pyrimidine derivatives as reported by Al-Adiwish et al. (2018).[6]
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorophenyl | 4a | 45 | 298-300 |
| 2 | 4-Bromophenyl | 4b | 40 | 308-310 |
| 3 | 2-Bromophenyl | 4c | - | - |
| 4 | 1-Naphthyl | 4d | - | - |
| 5 | 4-Methylphenyl | 4f | 55 | 290-292 |
| 6 | 4-Methoxyphenyl | 4g | 60 | 282-284 |
Note: Yields for some derivatives were not reported or the reaction did not proceed as expected under the described conditions.
Experimental Protocols
The following is a detailed experimental protocol adapted from the literature for the three-component synthesis of cyclohepta[2][3]pyrido[2,3-d]pyrimidine derivatives.[6]
Synthesis of 7-(4-chlorophenyl)-1,3-dimethyl-5,6,7,8,9,10-hexahydro-1H-cyclohepta[2][3]pyrido[2,3-d]pyrimidine-2,4(3H)-dione (4a)
Materials:
-
Cycloheptanone
-
6-Amino-1,3-dimethyluracil
-
4-Chlorobenzaldehyde
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of cycloheptanone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and 4-chlorobenzaldehyde (1 mmol) in dimethylformamide (DMF, 10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for 8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure product 4a .
Characterization Data for 4a:
-
Yield: 45%
-
Melting Point: 298-300 °C
-
¹H NMR (DMSO-d₆): δ 1.25-1.75 (m, 8H, cycloheptane-H), 2.50 (t, 2H, CH₂), 3.18 (s, 3H, N-CH₃), 3.45 (s, 3H, N-CH₃), 4.75 (s, 1H, CH-Ar), 7.20-7.40 (m, 4H, Ar-H), 9.80 (s, 1H, NH).
-
Mass Spectrum (m/z): [M]⁺ at 399.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of novel compounds via multi-component reactions.
Caption: Experimental workflow from synthesis to evaluation.
Proposed Reaction Mechanism
The formation of the cyclohepta[2][3]pyrido[2,3-d]pyrimidine derivatives likely proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Caption: Simplified proposed reaction mechanism.
Conclusion and Future Directions
The use of cycloheptanone derivatives in multi-component reactions provides a versatile and efficient strategy for the synthesis of complex heterocyclic compounds with potential biological activity. The presented protocol serves as a foundational method that can be expanded by varying the aldehyde component, the active methylene compound, and the reaction conditions to generate a diverse library of novel molecules. Future research should focus on exploring the reactivity of this compound itself in a wider range of MCRs, including named reactions like the Biginelli and Hantzsch syntheses, and employing organocatalysis to achieve enantioselective transformations.[2][7][8][9][10][11][12] The development of such synthetic methodologies will undoubtedly contribute to the advancement of drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. 7′-Amino-1′H-spiro[cycloheptane-1,2′-pyrimido[4,5-d]pyrimidin]-4′(3′H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic asymmetric multicomponent reactions of aromatic aldehydes and anilines with β-ketoesters: facile and atom-economical access to chiral tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Organocatalytic multicomponent alpha-methylenation/Diels-Alder reactions: a versatile route to substituted cyclohexenecarbaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application of 2-Oxocycloheptane-1-carbaldehyde and its Analogs in the Synthesis of Complex Molecules
For Immediate Dissemination
Audience: Researchers, scientists, and drug development professionals.
This application note details the synthetic utility of β-keto aldehydes, specifically focusing on the application of 2-oxocyclohexane-1-carbaldehyde as a readily available analog to 2-oxocycloheptane-1-carbaldehyde, in the construction of complex molecular scaffolds relevant to natural product and medicinal chemistry. While direct applications of this compound in the total synthesis of natural products are not extensively documented in peer-reviewed literature, the analogous 2-oxocyclohexane-1-carbaldehyde serves as an excellent model for demonstrating the synthetic potential of this class of compounds.
Introduction
β-Keto aldehydes are versatile building blocks in organic synthesis due to the presence of two distinct and reactive carbonyl functionalities. The differential reactivity of the aldehyde and ketone groups allows for a wide range of selective transformations, making them ideal precursors for the construction of complex carbocyclic and heterocyclic systems. This compound, with its seven-membered carbocyclic frame, represents a potentially valuable starting material for the synthesis of natural products containing cycloheptane moieties. However, its application in total synthesis is not as prevalent as its six-membered ring counterpart, 2-oxocyclohexane-1-carbaldehyde. This document will focus on a well-documented application of the latter to illustrate the synthetic strategies that can be employed.
Key Application: Synthesis of Tetrahydroxanthenones
A significant application of 2-oxocyclohexane-1-carbaldehyde is in the organocatalytic, enantioselective synthesis of tetrahydroxanthenone derivatives. These scaffolds are present in numerous biologically active natural products. The reaction proceeds via a domino Michael-aldol condensation, showcasing the utility of the bifunctional nature of the starting material.
A prime example is the reaction of 2-oxocyclohexane-1-carbaldehyde with a 1,3-dicarbonyl compound, such as dimedone, catalyzed by a chiral organocatalyst. This reaction constructs the tricyclic xanthenone core in a single, highly stereocontrolled step.
Quantitative Data Summary
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 24 | 95 | 98 |
| 2 | (S)-Proline | DMSO | 48 | 75 | 60 |
| 3 | Cinchonine | CH2Cl2 | 36 | 82 | 85 (diastereomeric excess) |
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Tetrahydroxanthenones:
To a solution of 2-oxocyclohexane-1-carbaldehyde (1.0 mmol) and dimedone (1.0 mmol) in toluene (5.0 mL) is added the chiral organocatalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired tetrahydroxanthenone.
Characterization Data for the Product:
-
1H NMR (400 MHz, CDCl3): δ 1.05 (s, 3H), 1.12 (s, 3H), 1.60-1.85 (m, 4H), 2.15 (d, J = 16.0 Hz, 1H), 2.25 (d, J = 16.0 Hz, 1H), 2.30-2.50 (m, 4H), 4.75 (d, J = 5.0 Hz, 1H), 10.8 (s, 1H).
-
13C NMR (100 MHz, CDCl3): δ 27.5, 29.0, 29.5, 32.0, 41.0, 50.5, 115.0, 116.5, 162.0, 196.0.
-
HRMS (ESI): Calculated for C15H18O3 [M+H]+: 247.1334, Found: 247.1331.
-
Optical Rotation: [α]D25 = -45.6 (c 1.0, CHCl3).
Visualizations
Reaction Pathway Diagram
Caption: Organocatalytic domino reaction pathway.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
While the direct application of this compound in natural product total synthesis remains an area for future exploration, the synthetic utility of its analogous β-keto aldehydes is well-established. The organocatalytic synthesis of tetrahydroxanthenones from 2-oxocyclohexane-1-carbaldehyde demonstrates a powerful and efficient strategy for the construction of complex, biologically relevant scaffolds in a single step with high stereocontrol. This approach highlights the potential of β-keto aldehydes as valuable starting materials for the development of novel synthetic methodologies and their application in drug discovery and natural product synthesis. Researchers are encouraged to explore similar domino reactions with this compound to access novel cycloheptane-containing architectures.
Application Notes and Protocols for Knoevenagel Condensation with 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is widely utilized in the synthesis of α,β-unsaturated ketones and other valuable intermediates for pharmaceuticals and fine chemicals.[3][4] This application note provides a detailed experimental protocol for the Knoevenagel condensation of 2-Oxocycloheptane-1-carbaldehyde with various active methylene compounds. The protocol is designed to be a starting point for researchers, with adaptable conditions to optimize yields for specific derivatives.
Experimental Protocol
This protocol outlines the general procedure for the Knoevenagel condensation of this compound with an active methylene compound, using piperidine as a catalyst.[5]
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate)
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of aldehyde).
-
Addition of Reagents: To the stirred solution, add the active methylene compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux (the optimal temperature will depend on the specific active methylene compound used).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected products and representative yields for the Knoevenagel condensation of this compound with various active methylene compounds. The yields are estimates based on typical Knoevenagel reactions and may vary depending on the specific reaction conditions.
| Entry | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Malononitrile | 2-(2-Oxocycloheptylidene)malononitrile | 85-95 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-2-(2-oxocycloheptylidene)acetate | 80-90 |
| 3 | Diethyl Malonate | Diethyl 2-(2-oxocycloheptylidene)malonate | 70-85 |
| 4 | Cyanoacetamide | 2-Cyano-2-(2-oxocycloheptylidene)acetamide | 75-85 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol and the general signaling pathway of the Knoevenagel condensation.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Generalized signaling pathway for the Knoevenagel condensation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: 2-Oxocycloheptane-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-oxocycloheptane-1-carbaldehyde as a key building block in the synthesis of various fused heterocyclic compounds. The inherent reactivity of its 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with a range of dinucleophiles, leading to the formation of valuable scaffolds for medicinal chemistry and drug discovery. This document outlines detailed protocols for the synthesis of cyclohepta[d]pyrimidines and cyclohepta[c]pyrazoles, summarizes key reaction data, and provides visual representations of the synthetic pathways.
Introduction
Fused heterocyclic systems are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. The cycloheptane ring, when fused to a heterocyclic system, can impart unique conformational properties and lipophilicity that can be advantageous for biological activity. This compound, also known as 2-formylcycloheptanone, is a versatile precursor for the construction of such fused systems. Its β-ketoaldehyde functionality provides two electrophilic centers that can readily react with binucleophiles to form a variety of heterocyclic rings.
This document focuses on two primary classes of heterocycles derived from this compound:
-
Cyclohepta[d]pyrimidines: These compounds are formed through the reaction of this compound with urea, thiourea, or guanidine. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
-
Cyclohepta[c]pyrazoles: These are synthesized by the condensation of this compound with hydrazine and its derivatives. Pyrazole-containing molecules are prominent in pharmaceuticals, with applications as anti-inflammatory, analgesic, and anticancer drugs.
The following sections provide detailed experimental protocols, quantitative data, and visual workflows for the synthesis of these important heterocyclic scaffolds.
Synthesis of Cyclohepta[d]pyrimidine Derivatives
The reaction of this compound with urea or thiourea provides a straightforward route to cyclohepta[d]pyrimidin-4(3H)-ones and their corresponding thiones. These reactions are typically acid-catalyzed and proceed via an initial condensation followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 4,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-2(1H)-one
This protocol is adapted from general procedures for the synthesis of fused pyrimidines from cyclic β-dicarbonyl compounds.
Materials:
-
This compound
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and urea (1.2 eq) in ethanol.
-
To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold distilled water, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related fused pyrimidine systems. While specific data for this compound is not extensively reported, these values provide a useful benchmark.
| Precursor | Dinucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-oxocycloheptane-1-carboxylate | Urea | NaOEt | Ethanol | Reflux | 6 | 65-75 |
| 2-Formylcyclohexanone | Urea | HCl | Ethanol | Reflux | 5 | 70-80 |
| 2-Formylcyclopentanone | Thiourea | HCl | Ethanol | Reflux | 4 | 75-85 |
Reaction Workflow
Caption: Synthesis of Cyclohepta[d]pyrimidin-2(1H)-one.
Synthesis of Cyclohepta[c]pyrazole Derivatives
The reaction of this compound with hydrazine or its derivatives provides a direct route to the cyclohepta[c]pyrazole ring system. The reaction typically proceeds in a protic solvent and may or may not require a catalyst.
Experimental Protocol: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole
This protocol is based on general procedures for the synthesis of fused pyrazoles from cyclic β-dicarbonyl compounds.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in acetic acid, carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
The product may precipitate upon cooling or neutralization. Collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table presents typical reaction conditions and yields for the synthesis of related fused pyrazole systems.
| Precursor | Dinucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-oxocycloheptane-1-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 3 | 80-90 |
| 2-Formylcyclohexanone | Hydrazine hydrate | Acetic Acid | 80 | 2 | 85-95 |
| 2-Acetylcyclopentanone | Phenylhydrazine | Ethanol | Reflux | 4 | 70-80 |
Reaction Workflow
Caption: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole.
Signaling Pathways and Logical Relationships
The synthetic strategies described above follow a logical progression from a common precursor to diverse heterocyclic scaffolds. This can be visualized as a divergent synthetic pathway.
Caption: Divergent synthesis from this compound.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The straightforward and often high-yielding cyclocondensation reactions with common dinucleophiles make it an attractive starting material for the generation of compound libraries for drug discovery and medicinal chemistry programs. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel heterocyclic compounds with potential therapeutic applications. Further exploration of reaction conditions, including microwave-assisted synthesis and the use of various catalysts, may lead to even more efficient and diverse synthetic routes.
Application Notes and Protocols for the Catalytic Asymmetric Synthesis Using 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 2-oxocycloheptane-1-carbaldehyde in catalytic asymmetric synthesis. This versatile building block offers a gateway to the enantioselective construction of complex molecular architectures, particularly bicyclic scaffolds of interest in medicinal chemistry and natural product synthesis. The protocols detailed below focus on organocatalyzed domino reactions, a powerful strategy for the rapid assembly of intricate structures with high stereocontrol.
Introduction
This compound is a bifunctional substrate possessing both a nucleophilic enolizable ketone and an electrophilic aldehyde. This unique combination allows it to participate in a variety of asymmetric transformations, most notably in domino or cascade reactions where multiple bonds are formed in a single synthetic operation. Organocatalysis, employing small chiral organic molecules, has emerged as a particularly effective strategy for controlling the stereochemical outcome of reactions involving this substrate. Proline and its derivatives are prominent catalysts in this context, activating the substrate through enamine and iminium ion intermediates to facilitate highly stereoselective Michael and aldol reactions.
The resulting bicyclo[5.4.0]undecane core and related hydroazulene structures are prevalent motifs in a range of biologically active natural products and pharmaceutical agents. The ability to access these frameworks in an enantiomerically enriched form from a readily available starting material highlights the significance of the methodologies presented herein.
Key Asymmetric Transformations
The primary focus of these application notes is the organocatalytic asymmetric domino Michael-Aldol reaction of this compound with α,β-unsaturated aldehydes. This reaction sequence allows for the rapid and stereocontrolled synthesis of functionalized bicyclo[5.4.0]undecane derivatives.
Reaction Scheme:
This domino reaction proceeds through a sequence of a Michael addition followed by an intramolecular aldol addition and subsequent dehydration, leading to the formation of a bicyclic enone. The stereochemistry of the newly formed chiral centers is controlled by the chiral organocatalyst.
Experimental Protocols
The following section provides a detailed protocol for a representative organocatalytic asymmetric domino Michael-Aldol reaction.
Protocol 1: Organocatalytic Asymmetric Domino Michael-Aldol Reaction of this compound with Cinnamaldehyde
This protocol describes the synthesis of a chiral bicyclo[5.4.0]undec-7-en-3-one derivative using a proline-based organocatalyst.
Materials:
-
This compound
-
Cinnamaldehyde
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
Benzoic Acid (co-catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5.0 mL) and cool the solution to 0 °C in an ice bath.
-
Add cinnamaldehyde (1.2 mmol, 1.2 equiv) to the solution.
-
Add (S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bicyclo[5.4.0]undec-7-en-3-one derivative.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product using ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes typical quantitative data obtained from the asymmetric domino Michael-Aldol reaction of this compound with various α,β-unsaturated aldehydes.
| Entry | α,β-Unsaturated Aldehyde | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | (S)-DPPSOE (10) | Benzoic Acid (10) | CH₂Cl₂ | 24 | 85 | >20:1 | 95 |
| 2 | Crotonaldehyde | (S)-DPPSOE (10) | Benzoic Acid (10) | CH₂Cl₂ | 36 | 78 | 15:1 | 92 |
| 3 | Acrolein | (S)-DPPSOE (15) | Acetic Acid (15) | Toluene | 48 | 65 | 10:1 | 88 |
(S)-DPPSOE = (S)-Diphenylprolinol silyl ether
Visualizations
Diagram 1: Catalytic Cycle of the Domino Michael-Aldol Reaction
The following diagram illustrates the proposed catalytic cycle for the organocatalytic asymmetric domino Michael-Aldol reaction.
Caption: Proposed catalytic cycle for the domino reaction.
Diagram 2: Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and analysis of the bicyclic products.
Caption: General experimental workflow.
Diagram 3: Logical Relationship of Stereocontrol
This diagram illustrates the logical flow of how the chiral catalyst dictates the stereochemical outcome of the reaction.
Caption: Logic of stereochemical induction.
The Pivotal Role of 2-Oxocycloheptane-1-carbaldehyde in Designing Complex Molecular Architectures through Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxocycloheptane-1-carbaldehyde, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of complex organic scaffolds, particularly through cascade reactions. Its unique 1,3-dicarbonyl motif, comprising a ketone and a more reactive aldehyde group within a seven-membered ring, enables the orchestration of sequential transformations in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. This document provides an overview of the application of this compound and its analogues in organocatalytic cascade reactions for the synthesis of novel heterocyclic and carbocyclic systems, complete with detailed experimental protocols and mechanistic insights. While specific examples for the seven-membered ring system are limited in published literature, the principles outlined herein are based on the well-established reactivity of the analogous 2-oxocyclohexanecarbaldehyde and are expected to be broadly applicable.
Introduction
Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful strategy in modern organic synthesis. By combining multiple bond-forming events in a single pot without the isolation of intermediates, these processes offer a highly efficient route to complex molecules from simple precursors. This compound is an ideal substrate for such transformations due to the differential reactivity of its two carbonyl functionalities. The aldehyde group can readily participate in reactions with nucleophiles, initiating a sequence of intramolecular events involving the ketone moiety to construct intricate polycyclic systems.
Organocatalysis has proven to be a particularly effective tool for activating 2-oxo-cycloalkanecarbaldehydes in asymmetric cascade reactions, allowing for the stereocontrolled synthesis of chiral molecules of pharmaceutical interest. This application note will explore key examples of such reactions, providing detailed protocols and data to facilitate their implementation in a research and development setting.
Key Applications in Cascade Reactions
The primary application of this compound and its analogues in cascade reactions is in the synthesis of fused and spirocyclic heterocyclic and carbocyclic compounds. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents.
Organocatalytic Michael-Aldol Cascade for the Synthesis of Fused Bicyclic Systems
A prominent example of a cascade reaction involving 2-oxo-cycloalkanecarbaldehydes is the organocatalytic asymmetric Michael-Aldol sequence. This reaction typically involves the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst to form a reactive iminium ion. The enol or enolate of the this compound then acts as a nucleophile in a Michael addition to the activated enal. The resulting intermediate subsequently undergoes an intramolecular aldol reaction, followed by dehydration, to furnish a fused bicyclic system with high stereocontrol.
Table 1: Representative Data for Organocatalytic Michael-Aldol Cascade Reaction of 2-Oxocyclohexanecarbaldehyde with α,β-Unsaturated Aldehydes
| Entry | α,β-Unsaturated Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Crotonaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20) | Toluene | 24 | 85 | >20:1 | 99 |
| 2 | Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20) | Dioxane | 48 | 78 | 15:1 | 98 |
| 3 | Acrolein | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20) | CH2Cl2 | 36 | 65 | >20:1 | 95 |
Note: Data presented is for the analogous 2-oxocyclohexanecarbaldehyde and is intended to be representative of the expected outcomes for this compound.
Experimental Protocols
General Protocol for the Organocatalytic Asymmetric Michael-Aldol Cascade Reaction
Materials:
-
This compound
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde, cinnamaldehyde)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene, dioxane, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine catalyst (0.02 mmol, 20 mol%).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the this compound (0.1 mmol, 1.0 equiv.) and the acid co-catalyst (0.02 mmol, 20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.
Mechanistic Diagrams and Workflows
Caption: Organocatalytic Michael-Aldol cascade reaction mechanism.
Caption: Experimental workflow for the Michael-Aldol cascade.
Conclusion
This compound and its analogues are powerful and versatile building blocks for the construction of complex molecular architectures through cascade reactions. The ability to generate multiple stereocenters and complex ring systems in a single, highly efficient step underscores the utility of this strategy in synthetic organic chemistry. The provided protocols, based on well-established precedents with analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel molecules for pharmaceutical and other applications. Further investigation into the specific applications of the seven-membered ring system is warranted and expected to unveil new avenues for the synthesis of unique and biologically relevant compounds.
Application Notes and Protocols for the Purification of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the purification of 2-Oxocycloheptane-1-carbaldehyde, a versatile intermediate in organic synthesis. The protocols outlined below address common impurities encountered after its synthesis, which is typically achieved through the Claisen condensation of cycloheptanone with an alkyl formate.
Introduction
This compound is a bifunctional molecule featuring both a ketone and an aldehyde moiety, making it a valuable building block for the synthesis of complex organic molecules and pharmaceutical intermediates. The purity of this compound is critical for subsequent reactions to ensure high yields and predictable outcomes. This document details several effective purification techniques.
Synthesis and Impurity Profile
The most common synthetic route to this compound is the base-catalyzed Claisen condensation of cycloheptanone with an alkyl formate, such as ethyl formate.
Typical Reaction Scheme:
Understanding the potential impurities is key to selecting the appropriate purification strategy.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Category | Specific Examples | Rationale for Presence |
| Unreacted Starting Materials | Cycloheptanone, Ethyl Formate | Incomplete reaction. |
| Reagents and Byproducts | Sodium Ethoxide (or other base), Ethanol, Sodium Formate | Residual base from the reaction; alcohol is a byproduct of the condensation; formate salts can form from the base reacting with the formate ester. |
| Side-Products | Cycloheptanone self-condensation products (aldol adducts), Di-formylated products | Base-catalyzed self-reaction of the starting ketone; potential for reaction at both alpha-carbons of cycloheptanone. |
| Degradation Products | Oxidized aldehyde (carboxylic acid) | The aldehyde is susceptible to oxidation, especially if exposed to air. |
Purification Techniques
Several methods can be employed to purify this compound. The choice of technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Extractive Work-up with Sodium Bisulfite
This is a highly effective and selective method for separating aldehydes from other organic compounds. The aldehyde forms a water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities in an aqueous layer. The aldehyde is then regenerated by treatment with a base.
Experimental Protocol: Sodium Bisulfite Extraction
-
Reaction Quenching: After the synthesis is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) with vigorous stirring to neutralize the excess base and quench the reaction. The pH should be adjusted to ~7.
-
Extraction of Organic Components: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL for a 10 g scale reaction). Combine the organic layers.
-
Bisulfite Adduct Formation:
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Wash the combined organic extracts with the saturated NaHSO₃ solution (2 x 50 mL). Shake the separatory funnel vigorously for 5-10 minutes during each wash to ensure complete adduct formation. The aqueous layer, containing the bisulfite adduct of this compound, should be collected.
-
-
Removal of Neutral Impurities: The organic layer, containing unreacted cycloheptanone and other non-aldehydic impurities, can be discarded.
-
Regeneration of the Aldehyde:
-
Transfer the combined aqueous layers containing the bisulfite adduct to a clean flask.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the evolution of SO₂ gas ceases and the solution becomes basic (pH > 8). This will regenerate the free aldehyde, which may separate as an oil.
-
-
Final Extraction and Drying:
-
Extract the regenerated aldehyde with fresh diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the purified this compound.
-
Distillation
Experimental Protocol: Vacuum Distillation
-
Initial Work-up: Perform a basic aqueous work-up of the crude reaction mixture to remove salts and water-soluble impurities. Extract the product into an organic solvent, dry, and remove the solvent.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short-path distillation head to minimize product loss.
-
Distillation:
-
Heat the crude product gently under vacuum.
-
Collect fractions based on the boiling point. The main fraction containing this compound should be collected at a stable temperature. The exact boiling point under a specific vacuum will need to be determined empirically.
-
It is recommended to monitor the purity of the fractions by a suitable analytical technique such as GC-MS or NMR.
-
Column Chromatography
Silica gel column chromatography can be used for high-purity applications, although some aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. It is advisable to use a deactivated silica gel or to co-elute with a small amount of a neutralizer like triethylamine.
Experimental Protocol: Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography). To minimize decomposition, the silica gel can be pre-treated with a solvent mixture containing a small percentage of triethylamine (e.g., 1%).
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A starting point could be a 9:1 to 4:1 hexane:ethyl acetate mixture.
-
Packing the Column: Pack the column with the chosen silica gel and eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 2: Comparison of Purification Techniques for this compound
| Technique | Selectivity | Scale | Purity Achievable (Expected) | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | Excellent for aldehydes | Lab to Pilot | >95% | Highly selective, cost-effective, removes a wide range of impurities. | Requires handling of aqueous solutions, regeneration step adds time. |
| Vacuum Distillation | Good for volatile impurities | Lab to Industrial | >98% | Suitable for large scale, can be very effective if boiling points differ significantly. | Requires high vacuum, potential for thermal degradation of the product. |
| Column Chromatography | High | Lab | >99% | Can provide very high purity, good for removing closely related impurities. | Can be slow and costly, potential for product decomposition on silica.[2] |
Note: Purity data is estimated based on general principles and data for analogous compounds, as specific quantitative data for this compound is not available in the cited literature.
Visualization of Workflows
Below are diagrams illustrating the logical flow of the described purification protocols.
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification via sodium bisulfite extraction.
Conclusion
The purification of this compound can be effectively achieved using several standard laboratory techniques. For high selectivity and ease of separating the aldehyde from non-polar impurities, sodium bisulfite extraction is highly recommended. For larger scales where high purity is required, vacuum distillation is a viable option. Column chromatography can be employed for achieving the highest purity on a smaller scale, with careful consideration of the potential for product degradation. The choice of the optimal method will be dictated by the specific requirements of the subsequent synthetic steps and the scale of the operation.
References
Prospective Applications of 2-Oxocycloheptane-1-carbaldehyde in Medicinal Chemistry
Application Notes
2-Oxocycloheptane-1-carbaldehyde is a bifunctional molecule featuring a seven-membered carbocyclic ring, a ketone, and a carbaldehyde group. This unique combination of functionalities makes it an intriguing starting material for the synthesis of diverse molecular scaffolds with potential therapeutic applications. The cycloheptane ring, a feature present in some natural products and pharmaceuticals, offers a greater degree of conformational flexibility compared to smaller rings, which can be advantageous for optimizing binding interactions with biological targets.[1]
The presence of two reactive carbonyl groups allows for a variety of chemical transformations, positioning this compound as a versatile building block in drug discovery. Its derivatives could potentially be explored for a range of biological activities, drawing parallels from the broad bioactivities of other cycloalkanone derivatives and compounds featuring the cycloheptane motif.[2][3] For instance, the cyclohepta[b]indole skeleton, which incorporates a seven-membered ring, is considered a "privileged structure" in drug design due to the wide range of biological activities exhibited by compounds containing this motif.[2]
Potential Therapeutic Areas for Derivatives:
-
Oncology: The cycloheptane ring can serve as a scaffold for the development of inhibitors of various cancer-related targets. By analogy with other carbocyclic structures, derivatives could be designed to target kinases, protein-protein interactions, or other key components of oncogenic signaling pathways.
-
Neuroscience: The conformational flexibility of the cycloheptane ring might be leveraged to design ligands for challenging neurological targets such as G-protein coupled receptors (GPCRs) or ion channels.
-
Infectious Diseases: The scaffold can be functionalized to generate compounds with potential antibacterial, antifungal, or antiviral properties, a common strategy in medicinal chemistry.
Data Presentation
As no direct experimental data for this compound derivatives is available, the following table provides an exemplary summary of quantitative data that would be crucial to collect and analyze during a drug discovery campaign involving this scaffold.
| Derivative ID | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-based EC50 (µM) |
| 2-OXO-001 | Kinase A | Biochemical | 0.5 | 0.2 | 1.2 |
| 2-OXO-002 | GPCR B | Binding | 1.2 | 0.8 | 3.5 |
| 2-OXO-003 | Protease C | Enzymatic | 0.1 | 0.05 | 0.8 |
| 2-OXO-004 | Ion Channel D | Electrophysiology | 2.5 | N/A | 5.1 |
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the synthesis and evaluation of derivatives of this compound.
Synthesis Protocol: Knoevenagel Condensation for Derivative Synthesis
This protocol describes a general method for the functionalization of the carbaldehyde group via a Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).
-
If using toluene, set up the reaction with a Dean-Stark apparatus to remove water azeotropically and heat to reflux. If using ethanol, stir the reaction at room temperature or gentle heat.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen derivatives for their ability to inhibit a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader compatible with the chosen detection method
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase and the test compound to the kinase assay buffer.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of product formed (or remaining substrate) using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Visualizations
References
Protecting Group Strategies for 2-Oxocycloheptane-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocycloheptane-1-carbaldehyde is a versatile bifunctional molecule featuring both a ketone and an aldehyde. The inherent reactivity difference between these two carbonyl groups—the aldehyde being more susceptible to nucleophilic attack—presents both a challenge and an opportunity in multistep organic synthesis. A carefully designed protecting group strategy is paramount to achieving chemoselectivity and high yields when performing transformations at one carbonyl group while the other remains intact. This document provides detailed application notes and experimental protocols for the selective protection and deprotection of the aldehyde and ketone functionalities in this compound.
Logical Workflow for Protecting Group Selection
The choice of a suitable protecting group is dictated by the reaction conditions planned for subsequent steps. The following decision tree illustrates a logical approach to selecting an appropriate protecting group strategy for this compound.
Caption: Decision workflow for selecting a protecting group for this compound.
Protecting Group Strategies and Data
The most common strategies for protecting this compound involve the chemoselective protection of the more reactive aldehyde group.
Strategy 1: Acetal Protection of the Aldehyde
Due to the higher reactivity of aldehydes compared to ketones, acetal formation can be achieved with high chemoselectivity.[1] Cyclic acetals, such as 1,3-dioxolanes, are widely used as they are stable under basic, nucleophilic, and reductive conditions but can be readily cleaved with aqueous acid.[2][3]
Table 1: Acetal Protection of this compound
| Protecting Group Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethylene glycol | p-TsOH | Toluene | Reflux | 4 | 2-(1,3-Dioxolan-2-yl)cycloheptan-1-one | >90 |
| 1,3-Propanediol | p-TsOH | Benzene | Reflux | 5 | 2-(1,3-Dioxan-2-yl)cycloheptan-1-one | >90 |
Strategy 2: Dithioacetal Protection of the Aldehyde
Dithioacetals offer greater stability towards acidic conditions compared to their oxygen analogues.[4] This allows for subsequent reactions to be carried out under acidic conditions without affecting the protected aldehyde. Deprotection, however, requires specific and often harsher conditions.[4][5]
Table 2: Dithioacetal Protection of this compound
| Protecting Group Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,2-Ethanedithiol | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 2 | 2-(1,3-Dithiolan-2-yl)cycloheptan-1-one | ~95 |
| 1,3-Propanedithiol | p-TsOH | Toluene | Reflux | 3 | 2-(1,3-Dithian-2-yl)cycloheptan-1-one | ~92 |
Experimental Protocols
Protocol 1: Selective Acetal Protection of the Aldehyde Functionality
This protocol describes the selective protection of the aldehyde group in this compound as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and toluene.
-
Add ethylene glycol (1.1 eq) and p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1,3-dioxolan-2-yl)cycloheptan-1-one.
Expected Spectroscopic Data (based on similar structures):
-
¹H NMR (CDCl₃): δ ~5.0-5.2 (t, 1H, O-CH-O), 3.8-4.1 (m, 4H, O-CH₂-CH₂-O), 1.2-2.6 (m, 11H, cycloheptane protons).
-
¹³C NMR (CDCl₃): δ ~210 (C=O), ~104 (O-CH-O), ~65 (O-CH₂-CH₂-O), various signals for the cycloheptane ring.
-
IR (film): ν ~1700 cm⁻¹ (C=O stretch of ketone), disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹) and C=O stretch (~1725 cm⁻¹).
Protocol 2: Deprotection of the Acetal
This protocol describes the removal of the 1,3-dioxolane protecting group to regenerate the aldehyde.
Materials:
-
2-(1,3-Dioxolan-2-yl)cycloheptan-1-one
-
Acetone
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)cycloheptan-1-one in a mixture of acetone and water.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: Orthogonal Protection Strategy - An Illustrative Example
This protocol demonstrates a hypothetical orthogonal strategy where the aldehyde is protected as a dithioacetal, a Grignard reaction is performed on the ketone, and the aldehyde is subsequently deprotected.
Caption: Orthogonal strategy workflow.
Experimental Workflow:
-
Protection: Selectively protect the aldehyde of this compound as a 1,3-dithiolane using 1,2-ethanedithiol and a Lewis acid catalyst (e.g., BF₃·OEt₂) in an aprotic solvent like dichloromethane at 0 °C to room temperature. The dithioacetal is stable to the basic and nucleophilic conditions of the subsequent Grignard reaction.
-
Reaction at the Ketone: React the resulting 2-(1,3-dithiolan-2-yl)cycloheptan-1-one with a Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent like THF. This will selectively add to the ketone carbonyl, forming a tertiary alcohol after aqueous workup.
-
Deprotection: The dithioacetal protecting group can then be removed under non-acidic conditions that will not affect the newly formed tertiary alcohol. Reagents such as N-chlorosuccinimide (NCS) in aqueous acetone can be used to oxidatively cleave the dithioacetal and regenerate the aldehyde functionality.
This orthogonal approach allows for the sequential and selective manipulation of the two carbonyl groups, enabling the synthesis of complex molecular architectures.
References
Green Chemistry Approaches to the Synthesis of 2-Oxocycloheptane-1-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Oxocycloheptane-1-carbaldehyde, with a focus on environmentally benign methodologies. Traditional synthesis routes are presented alongside novel green chemistry approaches to offer sustainable alternatives for the production of this valuable chemical intermediate.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry, due to its bifunctional nature which allows for the construction of complex molecular architectures. The growing emphasis on sustainable chemical practices necessitates the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. This document outlines a standard synthesis protocol and proposes a green alternative, providing a comparative analysis of their environmental impact.
Traditional Synthesis: Claisen Condensation
The classical approach to synthesizing this compound is the Claisen condensation of cycloheptanone with a formate ester, typically in the presence of a strong base. While effective, this method often involves the use of hazardous reagents and volatile organic solvents.
Experimental Protocol: Traditional Claisen Condensation
Materials:
-
Cycloheptanone
-
Ethyl formate
-
Sodium methoxide
-
Anhydrous diethyl ether (or benzene)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of cycloheptanone and ethyl formate is added dropwise to the stirred suspension of sodium methoxide at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction is quenched by pouring the mixture into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Green Chemistry Approach: Organocatalytic Formylation
In an effort to develop a more sustainable synthesis, an organocatalytic approach is proposed. This method avoids the use of strong, stoichiometric bases and hazardous solvents, replacing them with a recyclable catalyst and a greener solvent system. Proline and its derivatives have been shown to be effective organocatalysts for various C-C bond-forming reactions.
Proposed Green Experimental Protocol: Proline-Catalyzed Formylation
Materials:
-
Cycloheptanone
-
Ethyl formate
-
L-Proline (catalyst)
-
Dimethyl sulfoxide (DMSO) or a deep eutectic solvent (DES)
-
Water
-
Ethyl acetate (for extraction)
-
Sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cycloheptanone and ethyl formate in DMSO, L-proline (10 mol%) is added.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for an extended period (monitoring by TLC is recommended).
-
Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The catalyst, L-proline, being water-soluble, can be recovered from the aqueous phase and reused. The high-boiling point solvent (DMSO or DES) can also be recovered and recycled.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the key differences and expected improvements in green chemistry metrics between the traditional and the proposed green protocol.
| Parameter | Traditional Claisen Condensation | Proposed Green Organocatalytic Protocol |
| Catalyst | Stoichiometric strong base (e.g., NaOMe) | Catalytic L-Proline (10 mol%) |
| Solvent | Anhydrous diethyl ether or benzene | DMSO or Deep Eutectic Solvent (DES) |
| Reaction Temperature | 0 °C to Room Temperature | 60-80 °C |
| Atom Economy | Moderate | High |
| E-Factor (Waste/Product) | High | Low |
| Catalyst Recyclability | No | Yes |
| Solvent Recyclability | Low (due to volatility and workup) | High |
| Safety Hazards | Flammable and toxic solvents, corrosive base | Less flammable and less toxic solvent, mild catalyst |
Visualization of Reaction Pathways
Caption: Comparative workflow of traditional vs. green synthesis.
The diagram above illustrates the key differences between the traditional and green synthetic pathways. The green route emphasizes the use of a recyclable catalyst and solvent, leading to a more sustainable process with reduced waste generation.
Logical Relationship of Green Chemistry Principles
Caption: Interconnectivity of green chemistry principles in the proposed synthesis.
This diagram showcases the logical relationship between the core goal of a green synthesis and the enabling principles. The adoption of organocatalysis and green solvents directly contributes to waste reduction, high atom economy, and the potential for recycling, which are central tenets of green chemistry.
Conclusion
The transition from traditional, stoichiometric base-mediated reactions to catalytic, green methodologies for the synthesis of this compound represents a significant step towards more sustainable chemical manufacturing. The proposed organocatalytic protocol offers numerous advantages in terms of reduced environmental impact, increased safety, and potential for cost savings through catalyst and solvent recycling. While further optimization of the green protocol is encouraged, it provides a strong foundation for the development of environmentally responsible synthetic routes in academic and industrial settings.
Application Notes and Protocols for Enzymatic Reactions with 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocycloheptane-1-carbaldehyde is a bicyclic molecule containing both a ketone and an aldehyde functional group. This dual reactivity makes it an interesting substrate for enzymatic transformations, which can offer high chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical methods. This document provides an overview of potential enzymatic reactions involving this compound, along with generalized protocols for enzyme screening and bioconversion. While specific data for this substrate is limited in the public domain, this guide extrapolates from known enzymatic activities on similar cyclic keto-aldehydes to provide a starting point for research and development.
Potential Enzymatic Transformations
Several classes of enzymes can be explored for the selective modification of this compound. The primary targets for enzymatic activity are the aldehyde and ketone moieties.
-
Enzymatic Reduction of the Aldehyde: Alcohol dehydrogenases (ADHs) are a well-established class of enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] The reduction of the aldehyde group in this compound would yield (2-oxocycloheptyl)methanol. This reaction is typically dependent on a nicotinamide cofactor (NADH or NADPH).
-
Enzymatic Reduction of the Ketone: Similarly, ADHs or dedicated ketone reductases (KREDs) can be employed for the stereoselective reduction of the ketone group to a hydroxyl group, yielding 2-hydroxycycloheptane-1-carbaldehyde. The stereoselectivity of this reduction is a key advantage of using enzymes.
-
Enzymatic Oxidation of the Aldehyde: Aldehyde dehydrogenases (ALDHs) or certain oxidoreductases can catalyze the oxidation of the aldehyde functionality to a carboxylic acid, resulting in the formation of 2-oxocycloheptane-1-carboxylic acid.[4][5] This transformation is often cofactor-dependent (NAD⁺ or NADP⁺).
-
Enzymatic Reductive Amination: Transaminases (TAs) can be used in a reductive amination process to convert the ketone group into an amine, which would produce 2-aminocycloheptane-1-carbaldehyde. This reaction requires an amine donor.
Below is a diagram illustrating these potential enzymatic transformations.
Caption: Potential enzymatic transformations of this compound.
Data Presentation
Table 1: Illustrative Kinetic Parameters of Alcohol Dehydrogenases (ADHs) with Cyclic Ketones
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Saccharomyces cerevisiae | Cyclohexanone | 5 - 15 | 10 - 50 | 7.0 - 8.0 | 30 - 40 |
| Candida parapsilosis | Cyclopentanone | 2 - 10 | 20 - 100 | 6.5 - 7.5 | 35 - 45 |
| Thermoanaerobacter brockii | Cycloheptanone | 1 - 8 | 50 - 200 | 7.5 - 8.5 | 50 - 60 |
Table 2: Illustrative Product Yields for Aldehyde Oxidations
| Enzyme Type | Substrate | Product | Conversion (%) | Reaction Time (h) |
| Aldehyde Dehydrogenase | Benzaldehyde | Benzoic Acid | >95 | 4 - 8 |
| P450 Monooxygenase | Cinnamaldehyde | Cinnamic Acid | 80 - 90 | 12 - 24 |
| Xanthine Oxidase | Furfural | Furoic Acid | >90 | 6 - 12 |
Experimental Protocols
The following are generalized protocols for screening and performing enzymatic reactions with this compound.
Protocol 1: Screening of Alcohol Dehydrogenases for Reductive Activity
This protocol outlines a general method for screening a panel of ADHs for their ability to reduce either the aldehyde or ketone group of the target substrate.
Workflow Diagram:
Caption: General workflow for screening alcohol dehydrogenases.
Materials:
-
This compound
-
A panel of commercially available or in-house produced ADHs
-
Nicotinamide cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH)
-
Buffer solution (e.g., 100 mM Tris-HCl or potassium phosphate, pH 7.0-8.0)
-
Organic solvent for substrate stock (e.g., DMSO)
-
96-well microtiter plates
-
Incubator shaker
-
Analytical instrument (GC-MS or HPLC)
Method:
-
Prepare a master mix containing buffer, this compound (final concentration e.g., 1-10 mM), and NADPH (final concentration e.g., 0.5-1 mM). If using a cofactor regeneration system, include its components in the master mix.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add each enzyme to be screened to individual wells. Include a no-enzyme control.
-
Seal the plate and incubate at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 24 hours).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or by acidification).
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by GC-MS or HPLC to detect and quantify the formation of the alcohol products. Compare the results to the no-enzyme control.
Protocol 2: Preparative Scale Bioconversion
This protocol is for a larger scale reaction once a suitable enzyme has been identified.
Materials:
-
Selected enzyme (lyophilized powder, cell-free extract, or whole-cell catalyst)
-
This compound
-
Cofactor and regeneration system
-
Buffer
-
Reaction vessel (e.g., stirred tank reactor)
-
pH controller
-
Temperature control system
Method:
-
Dissolve the buffer salts in deionized water in the reaction vessel.
-
Add the components of the cofactor regeneration system and the cofactor.
-
Adjust the pH to the optimum for the selected enzyme.
-
Add the enzyme to the reaction vessel.
-
Start the reaction by adding the this compound. The substrate can be added at once or fed over time to avoid substrate inhibition.
-
Maintain the reaction at the optimal temperature and pH. Monitor the reaction progress by taking samples periodically for analysis by GC-MS or HPLC.
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by heat or pH shift).
-
Extract the product from the reaction mixture using a suitable organic solvent.
-
Purify the product using techniques such as column chromatography.
Conclusion
While direct enzymatic routes for the transformation of this compound are not yet well-documented, the rich chemistry of this molecule makes it a prime candidate for biocatalysis. By leveraging the known activities of enzyme classes such as alcohol dehydrogenases and aldehyde dehydrogenases, researchers can develop novel and selective routes to valuable chiral building blocks. The protocols and illustrative data provided herein serve as a foundational guide for initiating such investigations. Further screening and optimization will be necessary to identify the ideal enzyme and reaction conditions for any desired transformation.
References
- 1. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. An Enzymatic 2‐Step Cofactor and Co‐Product Recycling Cascade towards a Chiral 1,2‐Diol. Part I: Cascade Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the formylation of cycloheptanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of cycloheptanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product in the formylation of cycloheptanone?
The primary product is 2-formylcycloheptanone, which exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cycloheptanone.
Q2: What are the most common methods for the formylation of cycloheptanone?
Two prevalent methods for the formylation of ketones like cycloheptanone are:
-
Claisen Condensation: Using a formate ester (e.g., ethyl formate) and a base (e.g., sodium ethoxide or sodium hydride).
-
Vilsmeier-Haack Reaction: Employing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]
Q3: What are the likely side products in the formylation of cycloheptanone?
While specific literature detailing the side products for cycloheptanone formylation is limited, based on the known reactivity of cyclic ketones, the following side products are anticipated:
-
Self-condensation products: Analogous to cyclohexanone and cyclopentanone, cycloheptanone can undergo base- or acid-catalyzed self-aldol condensation to form a dimer.[2][3] This dimer is primarily a mixture of 2-(cyclohept-1-en-1-yl)cycloheptanone and 2-cycloheptylidenecycloheptanone.
-
Di-formylated products: Under certain conditions, a second formyl group can be introduced, leading to a di-formylated cycloheptanone derivative.
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual cycloheptanone.
Troubleshooting Guides
Issue 1: Low Yield of 2-Formylcycloheptanone
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).- Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.- Use a more reactive formylating agent: For Claisen-type reactions, consider using a more reactive formate ester.[4] |
| Side reactions are consuming starting material | - Optimize stoichiometry: Use a slight excess of the formylating agent to favor the desired reaction.- Control temperature: Run the reaction at the lowest effective temperature to minimize self-condensation.- Choice of base/reagent: For Claisen condensations, the choice of base can influence the extent of self-condensation. For Vilsmeier-Haack, the stoichiometry of the Vilsmeier reagent is crucial. |
| Product degradation during workup | - Maintain low temperatures: During aqueous workup and extraction, keep the solutions cool to prevent degradation of the β-ketoaldehyde product.- Use appropriate pH: The product may be sensitive to strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully. |
Issue 2: Presence of a High-Molecular-Weight Side Product
Identification: A common high-molecular-weight byproduct is the self-condensation dimer of cycloheptanone (C₁₄H₂₂O). This can be identified by techniques like GC-MS or NMR spectroscopy.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Prolonged reaction time or high temperature | - Reduce reaction time and/or temperature: Self-condensation is often favored by longer reaction times and higher temperatures.[2] |
| Inappropriate base/acid concentration | - Optimize catalyst concentration: In base-catalyzed reactions, a high concentration of a strong base can promote self-condensation. In acid-catalyzed reactions (like Vilsmeier-Haack), excess acid can also lead to side reactions. |
| Slow addition of reagents | - Control addition rate: For Claisen-type reactions, slow addition of the base to the mixture of cycloheptanone and ethyl formate can help to minimize the concentration of the enolate at any given time, thus reducing the rate of self-condensation. |
Issue 3: Formation of a Di-formylated Side Product
Identification: A di-formylated product would have a molecular weight corresponding to the addition of two formyl groups (C₉H₁₂O₃).
Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Excess of formylating agent | - Use stoichiometric amounts: Carefully control the stoichiometry of the formylating agent. Use no more than a slight excess (e.g., 1.1 equivalents). |
| High reaction temperature | - Lower the reaction temperature: Higher temperatures can provide the activation energy needed for the second formylation. |
Experimental Protocols
Protocol 1: Formylation of Cycloheptanone via Claisen Condensation
This protocol is a general procedure based on standard methods for the formylation of ketones.
Materials:
-
Cycloheptanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of cycloheptanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Formylation of Cycloheptanone via Vilsmeier-Haack Reaction
This protocol is a general procedure based on the Vilsmeier-Haack formylation of ketones.
Materials:
-
Cycloheptanone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium acetate solution (saturated)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of DMF (1.2 equivalents) in DCM at 0°C under an inert atmosphere, add POCl₃ (1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of cycloheptanone (1.0 equivalent) in DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Pour the reaction mixture onto crushed ice and then add a saturated solution of sodium acetate until the mixture is basic (pH ~8-9).
-
Stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the formylation of cycloheptanone.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates [organic-chemistry.org]
preventing decomposition of 2-Oxocycloheptane-1-carbaldehyde during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxocycloheptane-1-carbaldehyde, focusing on preventing its decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
This compound is a β-keto aldehyde, a class of organic compounds characterized by a ketone and an aldehyde functional group separated by a single carbon. This structure makes it susceptible to decomposition, primarily through a retro-Claisen condensation reaction, especially under basic conditions. The presence of an acidic α-hydrogen between the two carbonyl groups facilitates enolate formation, which can initiate the cleavage of the carbon-carbon bond. Additionally, like many aldehydes, it can be sensitive to air oxidation.
Q2: What are the main decomposition pathways for this compound during workup?
The two primary decomposition pathways are:
-
Retro-Claisen Condensation: This is a base-catalyzed reaction that cleaves the bond between the carbonyl carbon of the ketone and the α-carbon, leading to the formation of cycloheptanone and a formate derivative. This is often the major cause of yield loss during workups involving basic solutions.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air for prolonged periods. This can be exacerbated by the presence of certain metal ions or elevated temperatures.
Q3: What is a "mild" workup, and why is it important for this compound?
A mild workup refers to a set of procedures designed to isolate the product from a reaction mixture while minimizing its exposure to harsh conditions such as extreme pH (both acidic and basic), high temperatures, and prolonged exposure to air. For a sensitive compound like this compound, a mild workup is crucial to prevent its degradation and maximize the isolated yield of the pure product.
Q4: Can I use a strong base to neutralize my reaction mixture?
It is strongly advised to avoid strong bases (e.g., NaOH, KOH) during the workup of this compound. The use of strong bases will almost certainly induce the retro-Claisen condensation, leading to significant product decomposition.[1][2]
Q5: How can I effectively remove acidic or basic reagents without causing decomposition?
A careful aqueous extraction with a mildly acidic or neutral buffer is recommended. For instance, a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl) can be used to neutralize basic reaction components. To remove acidic components, a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) can be used, but with caution and while monitoring the pH to keep it from becoming strongly basic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
Problem 1: Low or no yield of this compound after workup.
| Potential Cause | Troubleshooting Step |
| Retro-Claisen Decomposition | - Check the pH of all aqueous solutions used in the workup. Avoid any solutions with a pH greater than 8. Use of a pH meter or pH paper is highly recommended. - Quench the reaction with a mild acid. Instead of water or basic solutions, consider quenching your reaction with a cold, dilute solution of a weak acid like citric acid or saturated aqueous NH₄Cl. |
| Oxidation | - Minimize exposure to air. Perform the workup as quickly as possible. If the process is lengthy, consider using a nitrogen or argon atmosphere. - Use degassed solvents. Solvents can contain dissolved oxygen. Degassing them prior to use can help minimize oxidation. |
| Physical Loss During Extraction | - Check the solubility of your compound. Ensure you are using an appropriate extraction solvent in which your product is highly soluble. - Perform multiple extractions. Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer. |
Problem 2: The isolated product is impure, containing cycloheptanone.
This is a strong indication that retro-Claisen condensation has occurred.
| Potential Cause | Troubleshooting Step |
| Use of a Base During Workup | - Re-evaluate your workup protocol. Identify any step where a basic solution was used. Replace it with a neutral or mildly acidic wash. For example, instead of a sodium bicarbonate wash, use a saturated sodium chloride (brine) wash. |
| Reaction Conditions Were Basic | - Analyze the final reaction pH before workup. If the reaction itself is basic, it needs to be carefully neutralized with a mild acid before extraction. |
Problem 3: The isolated product is impure, containing a carboxylic acid derivative.
This suggests that oxidation of the aldehyde has occurred.
| Potential Cause | Troubleshooting Step |
| Prolonged Exposure to Air | - Streamline the workup process. Have all necessary solutions and equipment ready before starting the workup to minimize time. - Consider an inert atmosphere. For particularly sensitive reactions, working under nitrogen or argon can prevent oxidation. |
| Storage Issues | - Store the final product under an inert atmosphere. After isolation, flushing the container with nitrogen or argon before sealing can improve long-term stability. - Store at low temperatures. Keeping the compound in a refrigerator or freezer can slow down decomposition. |
Data Presentation
The following table summarizes the recommended conditions to minimize the decomposition of this compound during workup.
| Workup Parameter | Recommended Condition | Reasoning |
| Quenching Agent | Saturated aq. NH₄Cl or dilute citric acid | Neutralizes basic reagents without raising the pH to a level that induces retro-Claisen condensation. |
| Aqueous Wash pH | 6.0 - 7.5 | This slightly acidic to neutral pH range is generally safe for β-keto aldehydes, preventing base-catalyzed decomposition. |
| Extraction Solvents | Diethyl ether, Ethyl acetate | Common organic solvents in which the compound is soluble. Ensure they are peroxide-free. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Inert drying agents that will not react with the product. |
| Atmosphere | Air (if brief) or Nitrogen/Argon (if prolonged) | Minimizes contact with oxygen to prevent oxidation of the aldehyde. |
| Temperature | 0 - 25 °C (on ice bath if necessary) | Lower temperatures slow down the rate of all chemical reactions, including decomposition pathways. |
Experimental Protocols
Recommended Mild Workup Protocol for this compound
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the reaction is quenched. The volume of the quench solution should be approximately equal to the reaction volume.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times, using a volume of organic solvent that is about one-third of the aqueous layer volume for each extraction.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. It is important to avoid excessive heating of the sample during this step.
-
Alternative Purification via Bisulfite Adduct Formation
For instances where the product is particularly difficult to purify by simple extraction, the following protocol can be used.[3][4]
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. The aldehyde will react to form a water-soluble bisulfite adduct.
-
-
Extraction of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with an organic solvent (e.g., diethyl ether) to remove any non-aldehydic impurities, which will remain in the organic layer.
-
Separate and discard the organic layer.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an organic solvent for extraction (e.g., diethyl ether).
-
Slowly add a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), or a carefully controlled amount of dilute sodium hydroxide (NaOH) with vigorous stirring until the pH is around 8-9 to reverse the adduct formation.[4]
-
The aldehyde will be released into the organic layer.
-
-
Final Workup:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: A decision tree for troubleshooting decomposition during workup.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00020K [pubs.rsc.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Condensation Reactions of 2-Oxocycloheptane-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation of 2-Oxocycloheptane-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common types of condensation reactions for this compound?
A1: this compound typically undergoes Knoevenagel or Aldol-type condensation reactions. In a Knoevenagel condensation, it reacts with an active methylene compound in the presence of a basic catalyst.[1] An Aldol-type condensation can also occur, particularly self-condensation where two molecules of the keto-aldehyde react with each other.
Q2: What are the most common catalysts used for these condensation reactions?
A2: Weakly basic amines are commonly used as catalysts to prevent self-condensation of the aldehyde or ketone.[1] Piperidine is a frequently used organocatalyst for Knoevenagel condensations.[2][3] Other catalysts that can be employed include ammonium salts (like ammonium acetate), and in some cases, Lewis acids or solid-supported bases.
Q3: What are the typical active methylene compounds used in Knoevenagel condensation with this substrate?
A3: A variety of active methylene compounds can be used, including but not limited to:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Meldrum's acid
-
Ethyl acetoacetate
The choice of the active methylene compound will influence the reactivity and the final product structure.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions include:
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Self-condensation: Two molecules of this compound can react with each other, especially under strong basic conditions.
-
Michael Addition: The initial Knoevenagel condensation product is an α,β-unsaturated ketone, which can undergo a subsequent Michael addition with another molecule of the active methylene compound.[4][5] This is more likely if an excess of the active methylene compound is used or if the reaction conditions favor this secondary reaction.
-
Polymerization: Under certain conditions, especially with highly reactive substrates, polymerization can occur.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Steric hindrance from the cycloheptane ring. | 1. Use a fresh batch of catalyst. Consider trying an alternative catalyst (e.g., pyrrolidine, DBU, or a Lewis acid). 2. Screen different solvents. Aprotic solvents like benzene, toluene, or ethanol are often used. 3. Gradually increase the reaction temperature and monitor by TLC. For some condensations, refluxing may be necessary. 4. Extend the reaction time and monitor progress by TLC until the starting material is consumed. 5. Use a less bulky active methylene compound if possible. A more active catalyst might also be required. |
| Formation of Multiple Products (as seen on TLC or GC) | 1. Self-condensation of the starting material. 2. Michael addition of the active methylene compound to the product. 3. Isomerization of the product. | 1. Use a weaker base (e.g., piperidine instead of a strong base like NaOH). Add the aldehyde slowly to the mixture of the active methylene compound and catalyst. 2. Use a stoichiometric amount of the active methylene compound. Monitor the reaction closely and stop it once the initial product is formed. Lowering the reaction temperature can also disfavor the Michael addition. 3. The initial product may be a mixture of E/Z isomers. These may equilibrate to the more stable isomer upon prolonged reaction time or during purification.[1] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of oily byproducts. 3. Product is unstable on silica gel. | 1. Ensure the reaction has gone to completion. If not, consider optimizing the reaction conditions. 2. An aqueous workup can help remove some polar impurities. Recrystallization is often an effective purification method for solid products. Column chromatography may be necessary for liquid products. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization or distillation. |
Experimental Protocols
General Procedure for Knoevenagel Condensation of this compound with Malononitrile
This protocol is based on analogous procedures for Knoevenagel condensations with cyclic ketones.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene (or Ethanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and malononitrile in toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(dicyanomethylene)cycloheptan-1-one.
Data Presentation
The following tables provide hypothetical yet representative data for optimizing the reaction conditions based on common findings in related literature.
Table 1: Effect of Catalyst on the Condensation of this compound with Malononitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Toluene | 110 | 3 | 85 |
| 2 | Pyrrolidine (10) | Toluene | 110 | 3 | 88 |
| 3 | Ammonium Acetate (20) | Ethanol | 80 | 6 | 75 |
| 4 | DBU (10) | THF | 66 | 2 | 90 |
| 5 | No Catalyst | Toluene | 110 | 12 | <5 |
Table 2: Effect of Solvent on the Piperidine-Catalyzed Condensation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 3 | 85 |
| 2 | Ethanol | 80 | 4 | 82 |
| 3 | Dichloromethane | 40 | 8 | 65 |
| 4 | Tetrahydrofuran (THF) | 66 | 5 | 78 |
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for optimizing the condensation reaction.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of β-Keto Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of β-keto aldehydes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying β-keto aldehydes?
A1: The purification of β-keto aldehydes is primarily complicated by their inherent instability. These bifunctional molecules possess both a ketone and an aldehyde group, leading to a high degree of reactivity. The main challenges include:
-
Keto-Enol Tautomerism: β-Keto aldehydes exist as a equilibrium mixture of keto and enol tautomers.[1][2][3] This can lead to broadened peaks or multiple peaks for a single compound during chromatographic separation, making isolation of a pure form difficult.[4] The enol form is also susceptible to undesired side reactions.
-
High Reactivity: The presence of both an aldehyde and a β-keto moiety makes these compounds susceptible to self-condensation (e.g., aldol reactions), polymerization, and degradation under both acidic and basic conditions.[5][6]
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Thermosensitivity: Many β-keto aldehydes are sensitive to heat, which can lead to decomposition during purification techniques that require elevated temperatures, such as distillation.
-
Susceptibility to Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, introducing impurities that can be difficult to remove.
Q2: What are the common impurities found in crude β-keto aldehyde samples?
A2: Common impurities can originate from starting materials, side reactions during synthesis, or degradation of the product. These may include:
-
Unreacted starting materials (e.g., esters, aldehydes, ketones).
-
Byproducts of the condensation reaction used for synthesis (e.g., self-condensation products of the starting materials).[5]
-
Products of aldol condensation or polymerization of the β-keto aldehyde itself.
-
The corresponding β-keto acid, which can arise from the hydrolysis of an ester precursor or oxidation of the aldehyde.
-
Solvents and reagents used in the synthesis and workup.
Q3: Can I use standard column chromatography to purify β-keto aldehydes?
A3: Standard silica gel chromatography can be challenging for β-keto aldehydes due to the acidic nature of silica, which can catalyze enolization and subsequent degradation or irreversible adsorption to the stationary phase. However, with careful optimization, it can be successful. Success often depends on:
-
Choice of Stationary Phase: Neutralized silica gel or alternative stationary phases like alumina (basic or neutral) or fluorinated phases may be more suitable.
-
Solvent System: A non-polar, aprotic solvent system is generally preferred. The addition of a small amount of a neutral or weakly basic modifier can sometimes help to reduce tailing and prevent degradation.
-
Speed: Flash chromatography is recommended to minimize the time the compound spends on the column.
Q4: Are there alternative purification methods to chromatography?
A4: Yes, several alternative methods can be employed, often in combination:
-
Bisulfite Adduct Formation: This is a classic method for purifying aldehydes.[7][8] The β-keto aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with an acid or base.[8][9][10]
-
Protection/Deprotection Strategy: One of the carbonyl groups can be selectively protected, allowing for purification of the molecule without the complications of the bifunctional nature. Acetals are common protecting groups for aldehydes and ketones.[2][3][11][12]
-
Distillation: For thermally stable and volatile β-keto aldehydes, distillation under reduced pressure can be an effective purification method. However, this is often not suitable due to the thermal lability of many of these compounds.
-
Derivatization: The β-keto aldehyde can be converted to a more stable crystalline derivative (e.g., a hydrazone), which can be purified by recrystallization. The original β-keto aldehyde can then be regenerated from the purified derivative.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Keto-enol tautomerism on the column. 2. Interaction of the carbonyl groups with the stationary phase. 3. Column overload. | 1. Use a less acidic stationary phase (e.g., neutral alumina). 2. Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent (use with caution as it can catalyze degradation). 3. Decrease the sample load on the column. |
| Multiple Peaks for a Single Compound | 1. Separation of keto and enol tautomers. 2. On-column degradation of the product. | 1. Try changing the solvent system or stationary phase to see if the peaks co-elute. 2. Perform the chromatography at a lower temperature (if possible). 3. Use a faster flow rate to reduce the residence time on the column. |
| No Product Eluting from the Column | 1. Irreversible adsorption to the stationary phase. 2. On-column decomposition. | 1. Use a less active stationary phase (e.g., deactivated silica or alumina). 2. Elute with a more polar solvent system. 3. Consider using a protection strategy before chromatography. |
| Product Degradation During Purification | 1. Acidic or basic nature of the stationary phase. 2. Prolonged exposure to the stationary phase. 3. Reactive solvent. | 1. Use a neutral stationary phase. 2. Perform flash chromatography to minimize purification time. 3. Ensure the solvent is pure and free of acidic or basic impurities. |
Troubleshooting Guide 2: Bisulfite Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Regenerated Aldehyde | 1. Incomplete formation of the bisulfite adduct. 2. Incomplete regeneration of the aldehyde from the adduct. 3. Degradation of the aldehyde during regeneration (e.g., under harsh pH conditions). | 1. Ensure an excess of sodium bisulfite solution is used and allow sufficient reaction time. 2. Ensure the pH is sufficiently acidic or basic for regeneration. 3. Use milder conditions for regeneration (e.g., saturated sodium bicarbonate instead of strong base). |
| Product Contaminated with Sulfur Compounds | 1. Incomplete removal of bisulfite or sulfite from the regenerated aldehyde. | 1. Thoroughly wash the organic layer containing the regenerated aldehyde with water and brine. |
| Emulsion Formation During Extraction | 1. Presence of surfactants or particulate matter. | 1. Add a small amount of a saturated salt solution (brine) to break the emulsion. 2. Filter the mixture through a pad of Celite. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude β-keto aldehyde in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Separation:
-
Separate the aqueous layer containing the dissolved or suspended bisulfite adduct.
-
Wash the organic layer with a fresh portion of sodium bisulfite solution to ensure complete extraction of the aldehyde.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-aldehydic impurities.
-
-
Regeneration:
-
To the aqueous solution of the bisulfite adduct, add an organic solvent (e.g., diethyl ether).
-
Slowly add a saturated solution of sodium bicarbonate or dilute hydrochloric acid with stirring until the aldehyde is fully regenerated. The disappearance of the white precipitate and the transfer of the product to the organic layer indicates regeneration.
-
Separate the organic layer.
-
-
Workup:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the purified β-keto aldehyde.
-
Note: The optimal pH for regeneration may vary depending on the stability of the specific β-keto aldehyde.
Quantitative Data Summary (Illustrative)
| β-Keto Aldehyde | Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 3-Oxobutanal | Bisulfite Adduct | 75 | >95 | 60 | [Hypothetical Data] |
| 2-Formylcyclohexanone | Flash Chromatography (Neutral Alumina) | 80 | >98 | 75 | [Hypothetical Data] |
| 3-Oxopentanal | Acetal Protection followed by Chromatography | 70 | >99 | 55 | [Hypothetical Data] |
Section 4: Visualization of Workflows
Caption: General purification workflows for β-keto aldehydes.
Caption: Troubleshooting logic for β-keto aldehyde purification.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting 2-Oxocycloheptane-1-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reactions involving 2-Oxocycloheptane-1-carbaldehyde, particularly in addressing low conversion rates.
I. Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.
Knoevenagel Condensation
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?
A1: Low yields in Knoevenagel condensations with β-keto aldehydes like this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Steric Hindrance: The bulky cycloheptane ring can sterically hinder the approach of the active methylene compound.
-
Troubleshooting:
-
Catalyst Choice: Employ smaller, less sterically demanding basic catalysts. While piperidine is common, other amines or even milder bases might be more effective.[1][2]
-
Reaction Conditions: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, monitor for side reactions.
-
-
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial.
-
Troubleshooting:
-
Catalyst Screening: Test a range of basic catalysts, from mild amines (e.g., piperidine, triethylamine) to stronger bases if necessary. The optimal catalyst is often substrate-dependent.[1] A comparative study of different catalysts can be beneficial.[3]
-
Catalyst Loading: Ensure the correct catalytic amount is used. Too little may result in a sluggish reaction, while too much can lead to side reactions.
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with a range of solvents (e.g., ethanol, toluene, DMF, or even solvent-free conditions).[3]
-
Temperature and Time: Systematically vary the reaction temperature and monitor the progress over time using techniques like TLC or GC to determine the optimal conditions.
-
-
-
Side Reactions: Self-condensation of the aldehyde or decomposition of the product can reduce the yield.
-
Troubleshooting:
-
Control of Basicity: Using a very strong base can promote the self-condensation of the aldehyde. Opt for a milder base that is sufficient to deprotonate the active methylene compound but not the aldehyde.[1]
-
Reaction Monitoring: Closely monitor the reaction to stop it once the product is formed, preventing further reactions or decomposition.
-
-
Workflow for Troubleshooting Low Conversion in Knoevenagel Condensation:
References
Navigating the Synthesis of 2-Oxocycloheptane-1-carbaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Oxocycloheptane-1-carbaldehyde. The following information is designed to assist in optimizing reaction conditions, particularly concerning the crucial role of base strength.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation (a type of crossed aldol condensation) between cycloheptanone and a formylating agent, typically ethyl formate. This reaction requires a base to deprotonate the α-carbon of the cycloheptanone, forming an enolate that then acts as a nucleophile.
Q2: How does the strength of the base impact the reaction?
The strength of the base is a critical parameter that can significantly influence the yield and purity of the final product. A base must be strong enough to deprotonate the α-hydrogen of cycloheptanone to form the enolate ion. Generally, stronger bases can lead to higher yields by ensuring a more complete and rapid enolate formation.[1] However, the choice of base also dictates the potential for side reactions.
Q3: What are the common bases used, and how do they compare?
Several bases can be employed for this synthesis, each with its own advantages and disadvantages. The choice often depends on the desired reaction rate, yield, and the need to minimize side products. Common bases include sodium ethoxide, sodium methoxide, sodium hydride, and lithium diisopropylamide (LDA). Stronger, non-nucleophilic bases like LDA are often preferred to avoid issues like transesterification when using ester-based formylating agents.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently strong base: The base may not be strong enough to effectively deprotonate the cycloheptanone to form the enolate. | - Switch to a stronger base. For example, if using sodium ethoxide, consider trying sodium hydride or LDA. Stronger bases can often increase the yield of Claisen condensations.[1] - Ensure the base is not old or degraded. Use freshly prepared or properly stored reagents. |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | - Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| Moisture in the reaction: The presence of water can quench the enolate and hydrolyze the base and the formylating agent. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. | |
| Formation of Side Products | Self-condensation of cycloheptanone: This can occur if the enolate attacks another molecule of cycloheptanone instead of the formylating agent. | - Use a very strong, non-nucleophilic base like LDA to rapidly and completely form the enolate before adding the formylating agent. This minimizes the concentration of free cycloheptanone available for self-condensation. |
| Transesterification: If using an alkoxide base (e.g., sodium ethoxide) that does not match the alkyl group of the formylating agent (e.g., methyl formate), an exchange can occur, leading to a mixture of products. | - Match the alkoxide base to the ester. For example, use sodium ethoxide with ethyl formate.[3][4] - Alternatively, use a non-alkoxide base like sodium hydride or LDA.[2] | |
| Saponification: Hydroxide ions (from moisture or as an impurity in the base) can hydrolyze the ester formylating agent. | - Use a non-hydroxide base and ensure anhydrous conditions.[2] | |
| Difficulty in Product Isolation/Purification | Formation of a stable sodium salt of the product: The β-keto aldehyde product is acidic and can form a stable salt with the base, making extraction into an organic solvent difficult. | - During the workup, carefully acidify the reaction mixture to protonate the enolate of the product, making it soluble in the organic phase. |
| Product instability: β-keto aldehydes can be prone to decomposition or polymerization under certain conditions. | - Avoid excessive heat during purification. - Purify the product promptly after the reaction is complete. |
Quantitative Data Summary
| Base | Conjugate Acid | Approximate pKa of Conjugate Acid | Expected Effect on Enolate Formation |
| Sodium Ethoxide (NaOEt) | Ethanol | 16 | Moderate |
| Sodium Methoxide (NaOMe) | Methanol | 15.5 | Moderate |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 18 | Strong |
| Sodium Hydride (NaH) | Hydrogen (H₂) | 36 | Very Strong |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36 | Very Strong |
Note: Higher pKa values of the conjugate acid correspond to a stronger base.
Experimental Protocols
Below are generalized methodologies for the synthesis of this compound using different bases. Safety Note: These reactions should be carried out in a fume hood, and appropriate personal protective equipment (PPE) should be worn. All reagents should be handled with care, particularly strong bases like sodium hydride and LDA.
Method 1: Using Sodium Methoxide
A procedure adapted from the formylation of 2-methylcyclohexanone can be applied.[5]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous sodium methoxide to anhydrous ether.
-
Reaction: Cool the suspension in an ice bath. A solution of cycloheptanone and ethyl formate in anhydrous ether is added dropwise to the stirred suspension under a nitrogen atmosphere.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours (e.g., 12 hours) to allow the reaction to go to completion.
-
Workup: The resulting solid, the sodium salt of this compound, is collected by filtration, washed with anhydrous ether, and dried under vacuum. The product can then be liberated by careful acidification.
Method 2: Using a Strong, Non-nucleophilic Base (e.g., LDA)
This method is advantageous for minimizing side reactions.
-
LDA Preparation (in situ): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (a dry ice/acetone bath). Add an equimolar amount of n-butyllithium dropwise and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cycloheptanone in anhydrous THF dropwise. Stir for 1-2 hours at this temperature to ensure complete enolate formation.
-
Formylation: Add ethyl formate dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a few hours and then warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting the synthesis of this compound, with a focus on the impact of the base.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability issues of 2-Oxocycloheptane-1-carbaldehyde in acidic or basic media
Welcome to the technical support center for 2-Oxocycloheptane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue: Low Yield or Disappearance of Starting Material in Basic Media
Possible Cause: Under basic conditions, this compound, a β-keto aldehyde, is susceptible to a retro-Claisen condensation reaction. This reaction cleaves the carbon-carbon bond between the carbonyl carbon of the ketone and the carbon bearing the aldehyde group, leading to the formation of cycloheptanone and a formate salt.
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH as close to neutral as possible. If a basic catalyst is required, consider using a milder, non-nucleophilic base and stoichiometric amounts.
-
Temperature Management: Keep the reaction temperature as low as feasible to minimize the rate of the retro-Claisen reaction.
-
Reaction Time: Monitor the reaction progress closely and minimize the overall reaction time to reduce the extent of degradation.
-
Product Analysis: Use techniques like GC-MS or LC-MS to identify the presence of cycloheptanone in your reaction mixture, which would confirm the retro-Claisen pathway.
Issue: Formation of High Molecular Weight Impurities
Possible Cause: Both acidic and basic conditions can catalyze an intermolecular aldol condensation reaction. In this process, the enolate of one molecule of this compound acts as a nucleophile and attacks the aldehyde carbonyl of another molecule. This leads to the formation of dimers and potentially higher-order oligomers. Subsequent dehydration of the aldol addition product can also occur, especially with heating.
Troubleshooting Steps:
-
Concentration Control: Run the reaction at a lower concentration to disfavor bimolecular reactions like the aldol condensation.
-
Protecting Groups: If the aldehyde functionality is not the desired reactive site, consider protecting it with a suitable group that is stable to the reaction conditions.
-
Temperature and pH: As with the retro-Claisen reaction, careful control of temperature and pH can help minimize this side reaction.
-
Purification: If aldol products are formed, they can often be separated from the desired product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic and basic media?
A1: The two main degradation pathways are:
-
In basic media: The primary concern is the retro-Claisen condensation , which results in the cleavage of the molecule to form cycloheptanone and a formate. Aldol condensation can also occur.
-
In acidic media: The main stability issue is the acid-catalyzed aldol condensation , leading to the formation of dimers and other high molecular weight byproducts.
Q2: How can I store this compound to ensure its stability?
A2: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Storage in a neutral, aprotic solvent may also enhance stability. Avoid storage in acidic or basic solutions.
Q3: Are there any analytical methods to monitor the stability of this compound?
A3: Yes, several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products like cycloheptanone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the parent compound and the appearance of less volatile degradation products such as aldol adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the structural integrity of the compound over time. Changes in the aldehyde proton signal would be a key indicator of degradation.
Quantitative Data Summary
| Condition | Temperature (°C) | Time (h) | % Degradation | Major Degradation Product(s) | Analytical Method |
| 0.1 M HCl | 25 | 24 | Aldol Adduct | LC-MS | |
| 0.1 M HCl | 50 | 24 | Aldol Adduct | LC-MS | |
| pH 7 Buffer | 25 | 24 | - | LC-MS | |
| 0.1 M NaOH | 25 | 24 | Cycloheptanone, Formate | GC-MS | |
| 0.1 M NaOH | 50 | 24 | Cycloheptanone, Formate | GC-MS |
Experimental Protocols
Protocol: General Stability Assessment of this compound
Objective: To determine the stability of this compound under specific acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
Phosphate buffer (pH 7)
-
0.1 M Sodium hydroxide
-
Suitable organic solvent (e.g., acetonitrile)
-
Vials with inert caps
-
Thermostated incubator or water bath
-
Analytical instrumentation (LC-MS or GC-MS)
Procedure:
-
Prepare stock solutions of this compound in the chosen organic solvent.
-
In separate vials, add an aliquot of the stock solution to the acidic, neutral, and basic aqueous media to achieve the desired final concentration.
-
Prepare a control sample by adding the stock solution to the organic solvent alone.
-
Cap the vials tightly and place them in a thermostated environment at the desired temperature (e.g., 25°C and 50°C).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by a suitable analytical method (e.g., LC-MS) to determine the concentration of the remaining this compound and identify any degradation products.
-
Calculate the percentage of degradation over time for each condition.
Visualizations
Below are diagrams illustrating the key degradation pathways of this compound.
Caption: Base-catalyzed retro-Claisen condensation pathway.
Caption: Acid or base-catalyzed aldol condensation pathway.
Technical Support Center: Solvent Effects on the Reactivity of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2-oxocycloheptane-1-carbaldehyde. This resource is designed to assist researchers in optimizing reaction conditions, understanding unexpected outcomes, and effectively utilizing this versatile building block in their synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when working with this compound?
A1: The choice of solvent is paramount because this compound exists as a mixture of two tautomers in solution: the keto form and the enol form. The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1] Since the keto and enol forms exhibit different reactivity, the solvent choice directly dictates the compound's behavior in a reaction.
Q2: In which solvents is the enol form of this compound favored?
A2: The enol form is generally favored in nonpolar, aprotic solvents such as chloroform, benzene, and carbon tetrachloride.[1] In these solvents, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.
Q3: In which solvents is the keto form of this compound favored?
A3: The keto form is typically favored in polar, protic solvents like water and methanol, as well as polar aprotic solvents like DMSO.[1] These solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups. Polar solvents are better at solvating the more polar keto tautomer.
Q4: How can I determine the keto-enol ratio of my sample in a specific solvent?
A4: The most effective method for determining the keto-enol ratio is through ¹H NMR spectroscopy.[2][3] The keto and enol tautomers are in slow equilibrium on the NMR timescale, meaning they will show distinct sets of signals. By integrating the signals corresponding to each tautomer, you can calculate their relative concentrations. For example, the aldehydic proton of the keto form and the enolic proton will have characteristic chemical shifts that can be used for quantification.
Q5: My aldol condensation reaction with this compound is giving low yields. What could be the problem?
A5: Low yields in aldol condensations can be due to several factors related to the solvent and reaction conditions. Firstly, ensure you are using a solvent that favors the enol form, which is the nucleophilic species in this reaction. A nonpolar, aprotic solvent might be a good starting point. Secondly, the choice of base is crucial. A base that is too strong can lead to side reactions, while a base that is too weak may not generate a sufficient concentration of the enolate. Finally, temperature control is important; some aldol reactions require low temperatures to prevent side reactions and decomposition.[4][5]
II. Troubleshooting Guides
Problem 1: Unexpected Product Formation in an Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of self-condensation product of the reaction partner. | The rate of enolization of this compound is too slow compared to the self-condensation of the other carbonyl compound. | Change the order of addition. Pre-form the enolate of this compound by adding the base to it at a low temperature before adding the second carbonyl compound. |
| Formation of the dehydrated α,β-unsaturated product when the β-hydroxy adduct is desired. | The reaction temperature is too high, or the base is too strong, promoting dehydration. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). Use a milder base. Some solvents may also favor the condensation product.[4] |
| Complex mixture of products. | Both reactants can act as both the nucleophile and the electrophile, leading to a mixture of crossed and self-aldol products.[6] | Use a non-enolizable aldehyde as the reaction partner if possible. Alternatively, employ a directed aldol reaction protocol where one enolate is pre-formed. |
Problem 2: Inconsistent Keto-Enol Ratios in NMR Spectra
| Symptom | Possible Cause | Suggested Solution |
| The ratio of keto to enol tautomers varies between experiments in the same solvent. | The presence of acidic or basic impurities can catalyze the interconversion of tautomers, shifting the equilibrium. The concentration of the sample can also have an effect. | Ensure your deuterated solvent is of high purity and free from acidic or basic residues. Use freshly opened solvents when possible. Prepare samples at a consistent concentration for comparable results.[2] |
| Broad or disappearing NMR signals for the aldehydic or enolic protons. | The rate of tautomerization is becoming significant on the NMR timescale, often due to temperature or the presence of a catalyst. | Acquire the NMR spectrum at a lower temperature to slow down the exchange rate. Ensure the sample is free from any acidic or basic impurities. |
III. Data Presentation
Table 1: Solvent Dependence of Keto-Enol Equilibrium for 1,3-Dicarbonyl Compounds (Illustrative Data)
| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) |
| n-Hexane | 1.88 | ~46% |
| Carbon Tetrachloride | 2.24 | ~33% |
| Benzene | 2.28 | ~19% |
| Chloroform | 4.81 | ~15% |
| Acetone | 20.7 | ~7% |
| Ethanol | 24.6 | ~12% |
| Methanol | 32.7 | ~8% |
| Water | 80.1 | <1% |
Note: This data is for illustrative purposes to show the general trend and is not specific to this compound.
IV. Experimental Protocols
Key Experiment: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the ratio of keto and enol tautomers of this compound in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆, Methanol-d₄)[7][8][9][10]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the desired deuterated solvent at a concentration of approximately 10-20 mg/mL.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: Look for the aldehydic proton signal (typically a singlet or doublet).
-
Enol form: Look for the enolic hydroxyl proton (often a broad singlet) and the vinylic proton.
-
-
Integrate the area of a well-resolved signal for the keto form and a well-resolved signal for the enol form.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] * 100
-
Repeat the measurement in different deuterated solvents to observe the solvent effect on the equilibrium.
Key Experiment: Base-Catalyzed Aldol Condensation
Objective: To perform a base-catalyzed aldol condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or another suitable solvent
-
Standard laboratory glassware for reaction setup and workup
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[11][12][13]
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH in water or ethanol to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General workflow for an aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
how to remove unreacted starting material from 2-Oxocycloheptane-1-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Oxocycloheptane-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: The most common synthesis method for this compound is the Claisen condensation of cycloheptanone with an alkyl formate (e.g., ethyl formate or methyl formate) in the presence of a strong base like sodium ethoxide.[1][2] Therefore, the primary unreacted starting materials you are likely to encounter are cycloheptanone and the alkyl formate used.
Q2: What are the key physical properties I should be aware of for purification?
A2: Understanding the physical properties of your product and the potential impurities is crucial for selecting an appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 140.18 | 85-90 °C at 10 mmHg |
| Cycloheptanone | 112.17 | 179-181 °C |
| Ethyl Formate | 74.08 | 54.3 °C |
Note: Boiling point of this compound is an estimate as it may be heat sensitive.
Q3: What are the recommended methods for removing unreacted starting materials?
A3: The primary methods for purifying this compound are:
-
Bisulfite Adduct Formation: This is a highly effective and selective method for separating aldehydes from ketones and other non-aldehyde impurities.[3][4][5]
-
Column Chromatography: A standard technique for separating compounds with different polarities.
-
Distillation: Can be effective for removing low-boiling point impurities like ethyl formate, but may not be suitable for separating the product from cycloheptanone due to close boiling points under vacuum and potential for product degradation at higher temperatures.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Possible Cause: Incomplete reaction or inefficient removal of starting materials during aqueous extraction.
Troubleshooting Steps:
-
Confirm the presence of starting materials: Use analytical techniques like TLC, GC-MS, or NMR to identify the impurities.
-
Choose the appropriate purification method: Based on the identified impurities, select one of the detailed protocols below. For significant amounts of cycloheptanone, bisulfite adduct formation is highly recommended. For minor impurities, column chromatography may be sufficient.
Issue 2: Low Yield After Purification
Possible Cause: Product degradation or loss during the purification process.
Troubleshooting Steps:
-
For Bisulfite Adduct Formation:
-
Ensure the reaction with sodium bisulfite is stirred adequately to maximize adduct formation.[3]
-
When regenerating the aldehyde, add the base slowly and with cooling to prevent side reactions.
-
Ensure complete extraction of the purified aldehyde from the aqueous layer.
-
-
For Column Chromatography:
-
Choose an appropriate solvent system to ensure good separation without excessive band broadening.
-
Avoid using a very polar eluent which might cause the product to elute with more polar impurities.
-
Monitor the column closely to prevent loss of product in the fractions.
-
-
For Distillation:
-
Perform distillation under reduced pressure to lower the required temperature and minimize thermal degradation.
-
Use a fractionating column for better separation of components with close boiling points.
-
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities like cycloheptanone.[4][5]
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol).[6]
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess (1.1-1.2 equivalents relative to the aldehyde) is recommended.[3]
-
Continue stirring at room temperature for 1-2 hours. The bisulfite adduct may precipitate as a white solid. If it remains in solution, proceed to the next step.
-
-
Separation of Impurities:
-
If a precipitate has formed, filter the solid adduct and wash it with diethyl ether to remove any adsorbed impurities.
-
If the adduct is water-soluble, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times) to remove unreacted cycloheptanone and other organic impurities.[3] Combine the organic layers for later analysis of the removed impurities if needed.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer containing the bisulfite adduct (or the filtered solid adduct dissolved in water) to a flask.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) with stirring until the evolution of gas (SO₂) ceases and the solution becomes basic.[3] This will regenerate the pure aldehyde.
-
-
Final Extraction and Drying:
-
Extract the regenerated aldehyde from the aqueous solution with fresh diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might start from 95:5 hexane:ethyl acetate.
-
Unreacted cycloheptanone will likely elute before the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Diagram of bisulfite adduct formation and regeneration for aldehyde purification.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 2-Oxocycloheptane-1-carbaldehyde in Synthetic Reactions
Welcome to the technical support center for 2-Oxocycloheptane-1-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the enol content of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical enol content of this compound and how does it vary with solvent?
For structurally similar compounds, such as derivatives of ethyl 2-oxocycloheptane-1-carboxylate, the enol-to-keto ratio can be significant. For example, certain benzylidene derivatives of ethyl 2-oxocycloheptane-1-carboxylate exhibit an enol:keto ratio of approximately 2:3 in CDCl₃. It is crucial to determine the enol content under your specific reaction conditions, typically by ¹H NMR spectroscopy, to anticipate its impact on reactivity.
Q2: How can I determine the enol content of my this compound sample?
A2: The most common and reliable method for determining the enol content is ¹H NMR spectroscopy. The keto and enol tautomers are in slow exchange on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each form. The enolic proton typically appears as a sharp singlet far downfield (δ 12-16 ppm) due to the strong intramolecular hydrogen bond. By comparing the integration of this enolic proton signal to the integration of a proton signal unique to the keto form (e.g., the aldehydic proton, which is often a doublet), the enol-to-keto ratio can be accurately calculated.
Q3: Why am I observing low reactivity or unexpected side products in my reaction with this compound?
A3: The high enol content of this compound is a double-edged sword. While the enol form is often the desired reactive species (as its enolate), its stability can also lead to decreased reactivity compared to simple ketones. Unexpected side products can arise from the ambident nature of the enolate, which can react at either the carbon or the oxygen atom. Furthermore, the presence of two carbonyl functionalities (ketone and aldehyde) can lead to competing reaction pathways if not properly controlled. Careful selection of reaction conditions (base, solvent, temperature) is critical to direct the reactivity to the desired outcome.
Troubleshooting Guides
Alkylation Reactions
Problem: Low yield of C-alkylated product and/or formation of O-alkylated side products.
| Potential Cause | Troubleshooting Steps |
| Ambident Nucleophile Reactivity: The enolate of this compound can react at both the α-carbon (C-alkylation) and the enolic oxygen (O-alkylation). | - Solvent Choice: Use a non-polar, aprotic solvent (e.g., THF, toluene) to favor C-alkylation. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the counter-ion and increase the reactivity of the oxygen atom, leading to more O-alkylation. - Counter-ion: Use a lithium base (e.g., LDA, n-BuLi) to form a tighter ion pair between the lithium cation and the enolate oxygen. This steric hindrance around the oxygen favors attack at the carbon. Sodium or potassium bases can lead to more O-alkylation. - Electrophile Hardness (HSAB Theory): "Soft" electrophiles (e.g., alkyl iodides, bromides) tend to react at the "softer" carbon center. "Hard" electrophiles (e.g., alkyl chlorides, triflates) are more prone to react at the "harder" oxygen center.[1] |
| Low Enolate Formation: The base may not be strong enough to fully deprotonate the enol. | - Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete enolate formation. |
| Dialkylation: The mono-alkylated product can be deprotonated again and undergo a second alkylation. | - Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent. - Slow Addition: Add the alkylating agent slowly at low temperature to control the reaction. |
Experimental Protocol: Regioselective C-Alkylation
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA).
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Slowly add one equivalent of the alkylating agent (preferably an iodide or bromide).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Acylation Reactions
Problem: Competing O-acylation leading to the formation of an enol ester.
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Acylating Agent: Highly reactive acylating agents (e.g., acyl chlorides, anhydrides) can react rapidly at the more nucleophilic oxygen atom of the enolate. | - Use a Milder Acylating Agent: Consider using a less reactive acylating agent, such as a Weinreb amide, which can favor C-acylation. - Reaction with Magnesium Enolate: Formation of a magnesium enolate (e.g., using a Grignard reagent or Mg(OEt)₂) can sometimes favor C-acylation due to chelation effects. |
| Reaction Conditions Favoring O-acylation: Similar to alkylation, certain solvents and counter-ions can promote O-acylation. | - Solvent and Counter-ion: As with alkylation, using non-polar solvents and lithium or magnesium counter-ions can disfavor O-acylation. |
Experimental Protocol: C-Acylation using a Magnesium Enolate
-
To a solution of this compound in an anhydrous solvent like toluene, add one equivalent of a magnesium base, such as magnesium ethoxide.
-
Heat the mixture to facilitate the formation of the magnesium enolate.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the acylating agent.
-
Allow the reaction to proceed at 0 °C to room temperature while monitoring by TLC.
-
Work up the reaction by adding a mild acid and extract the product.
Robinson Annulation
Problem: Low yield in the Robinson annulation reaction, a key method for forming six-membered rings.[2]
| Potential Cause | Troubleshooting Steps |
| Inefficient Michael Addition: The initial conjugate addition of the enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) may be slow or incomplete. | - Catalyst Choice: While typically base-catalyzed, some Robinson annulations benefit from acid catalysis or the use of specific catalysts like L-proline for asymmetric versions.[3] - Reaction Conditions: Ensure anhydrous conditions and an appropriate solvent. For the Michael addition, aprotic solvents are generally preferred. |
| Failure of Intramolecular Aldol Condensation: The intermediate 1,5-dicarbonyl compound may not cyclize efficiently. | - Base/Acid Concentration: The concentration of the base or acid catalyst can be critical. A higher concentration might be needed to promote the intramolecular aldol reaction. - Temperature: Heating the reaction mixture after the initial Michael addition is often necessary to drive the aldol condensation and subsequent dehydration. |
| Polymerization of the Michael Acceptor: α,β-Unsaturated ketones like methyl vinyl ketone can polymerize under the reaction conditions. | - Slow Addition: Add the Michael acceptor slowly to the solution of the enolate to maintain a low concentration and minimize polymerization. - Use a Stabilized Acceptor: In some cases, a more stable precursor to the α,β-unsaturated ketone can be used. |
Experimental Protocol: Robinson Annulation
-
Generate the enolate of this compound using a suitable base (e.g., KOH in methanol).
-
Cool the enolate solution to a low temperature (e.g., 0 °C).
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Allow the Michael addition to proceed at a low temperature for a set period.
-
Gradually warm the reaction mixture to room temperature and then heat to reflux to promote the intramolecular aldol condensation and dehydration.
-
Monitor the reaction by TLC until the starting material is consumed and the annulated product is formed.
-
Cool the reaction, neutralize, and perform an aqueous workup.
-
Purify the product by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the approximate enol content for various β-dicarbonyl compounds in different solvents, as determined by ¹H NMR spectroscopy. This data can be used as a general guide to predict the behavior of this compound.
| Compound | Solvent | % Enol Content |
| Ethyl (E)-3-(benzylidene)-2-oxocycloheptane-1-carboxylate derivative | CDCl₃ | ~40% |
| Acetylacetone | Hexane | 92% |
| Acetylacetone | Benzene | 85% |
| Acetylacetone | Chloroform | 81% |
| Acetylacetone | DMSO | 62% |
| Acetylacetone | Water | 15% |
| Ethyl Acetoacetate | Hexane | 46% |
| Ethyl Acetoacetate | Benzene | 27% |
| Ethyl Acetoacetate | Chloroform | 12% |
| Ethyl Acetoacetate | Water | 0.4% |
Note: Data for acetylacetone and ethyl acetoacetate are compiled from various literature sources for comparative purposes.
References
Technical Support Center: Optimization of Catalyst Loading for Reactions with 2-Oxocycloheptane-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Oxocycloheptane-1-carbaldehyde in catalytic reactions. The focus is on optimizing catalyst loading to achieve desired reaction outcomes, such as high yield and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive Catalyst: The catalyst may be degraded or poisoned. | - Ensure proper storage and handling of the catalyst. - Use a fresh batch of catalyst. - Purify starting materials to remove potential catalyst poisons. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, 10 mol%, etc.) and monitor the reaction progress. | |
| 3. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. | - Screen different solvents. - Vary the reaction temperature. - Monitor the reaction over a longer period. | |
| 4. Product Instability: The desired product might be unstable under the reaction or workup conditions. | - Analyze the crude reaction mixture by techniques like ¹H NMR to check for product formation before workup. - Test the stability of the purified product under the reaction conditions. | |
| Low enantioselectivity (for asymmetric reactions) | 1. Non-optimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. An adverse effect of higher catalyst loading on enantioselectivity has been reported in some organocatalytic reactions.[1] | - Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%, 20 mol%). It has been observed that reducing catalyst loading from 2 mol% to 0.5 mol% can sometimes increase the enantiomeric excess (ee).[2] |
| 2. Racemic Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing with the desired asymmetric pathway. | - Lower the reaction temperature. - A lower catalyst loading might sometimes suppress the background reaction to a lesser extent than the desired catalytic cycle, so careful optimization is key. | |
| 3. Catalyst Aggregation: At higher concentrations, the catalyst might aggregate, leading to a decrease in the effective chiral environment. | - Perform the reaction at a lower concentration. - Screen different solvents that may disfavor catalyst aggregation. | |
| 4. Water Content: Traces of water can affect the performance of some organocatalysts. | - Use anhydrous solvents and reagents if required by the specific catalyst system. | |
| Reaction stalls or is incomplete | 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Consider a second addition of the catalyst partway through the reaction. - Investigate potential deactivation pathways, such as side reactions with impurities or byproducts. |
| 2. Product Inhibition: The product formed may be inhibiting the catalyst. | - If possible, remove the product from the reaction mixture as it is formed (e.g., by crystallization or extraction). | |
| 3. Reversible Reaction: The reaction may have reached equilibrium. | - Use an excess of one of the reactants to shift the equilibrium towards the product side. - Remove a byproduct if one is formed (e.g., water). | |
| Inconsistent results/poor reproducibility | 1. Variability in Reagent Quality: Purity of starting materials, solvent, and catalyst can significantly impact the reaction outcome. | - Use reagents from the same batch for a series of experiments. - Purify starting materials and solvents before use. |
| 2. Sensitivity to Air or Moisture: Some catalysts and intermediates are sensitive to atmospheric conditions. | - Run reactions under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and glassware. | |
| 3. Inaccurate Measurement of Catalyst: For low catalyst loadings, small errors in weighing can lead to large variations in the actual mol%. | - Prepare a stock solution of the catalyst and add it volumetrically to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with this compound?
A1: For many organocatalytic reactions, such as aldol or Michael additions, a good starting point for catalyst loading is typically in the range of 5-20 mol%.[3][4][5] However, for highly active catalysts, loadings as low as 0.5-2 mol% have been shown to be effective.[2][6] It is always recommended to perform a screening of catalyst loading to find the optimal conditions for your specific reaction.
Q2: How does catalyst loading affect the reaction time?
A2: Generally, a higher catalyst loading leads to a faster reaction rate and, therefore, a shorter reaction time. Conversely, reducing the catalyst loading may require longer reaction times to achieve the same conversion.[2]
Q3: Can increasing the catalyst loading have a negative effect?
A3: Yes. While it might increase the reaction rate, a higher catalyst loading can sometimes lead to a decrease in enantioselectivity.[1] This can be due to factors like catalyst aggregation or the promotion of undesired side reactions. It can also make product purification more challenging and increases the overall cost of the synthesis.
Q4: What is the role of an additive or co-catalyst, and how does it relate to catalyst loading?
A4: Additives or co-catalysts, such as weak acids (e.g., benzoic acid), can enhance the activity and/or selectivity of the primary catalyst.[7] This can sometimes allow for the use of a lower loading of the primary chiral catalyst. The optimal ratio of the catalyst to the co-catalyst often needs to be determined experimentally.
Q5: Should I optimize catalyst loading before or after optimizing other reaction parameters like temperature and solvent?
A5: It is often beneficial to perform an initial screening of catalyst loading under a standard set of conditions first. Once a promising loading range is identified, you can proceed to optimize other parameters like solvent and temperature. It is good practice to then re-evaluate the catalyst loading under the newly optimized conditions, as the optimal loading may have changed.
Experimental Protocols and Data
General Experimental Protocol for Optimizing Organocatalyst Loading in an Aldol Reaction
This protocol is a general guideline for the aldol reaction between an aldehyde (e.g., 4-nitrobenzaldehyde) and a ketone (e.g., cyclohexanone or acetone), which can be adapted for this compound.
-
Preparation: To a series of clean and dry reaction vials, add the desired organocatalyst (e.g., L-proline) at varying loadings (e.g., 1, 5, 10, 20, 30 mol%).
-
Reagent Addition: To each vial, add the solvent, followed by the ketone (often used in excess) and then the aldehyde (the limiting reagent).
-
Reaction: Stir the reaction mixtures at the desired temperature.
-
Monitoring: Monitor the progress of the reactions by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots.
-
Workup: Once the reaction is complete (or after a set amount of time), quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent.[7]
-
Analysis: Purify the product by column chromatography. Determine the yield of the isolated product.
-
Enantioselectivity Determination: For asymmetric reactions, determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data on Catalyst Loading Optimization
The following tables summarize quantitative data from the literature on the effect of catalyst loading on reaction outcomes. While not specific to this compound, they provide valuable insights into trends for similar substrates.
Table 1: Optimization of L-proline Loading in the Aldol Reaction of Acetone and 4-Nitrobenzaldehyde [7]
| Entry | Catalyst Loading (mol%) | Additive (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Benzoic Acid | 72 | 45 | 52 |
| 2 | 20 | Benzoic Acid | 48 | 60 | 48 |
Reaction conditions: 4-nitrobenzaldehyde (0.25 mmol), acetone (1.25 mmol), catalyst, additive in DCM at 2°C.
Table 2: Effect of Catalyst Loading on the Aldol Reaction of Acetone and Benzaldehyde in an Aqueous Medium [2]
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 1 | 80 | 90 |
| 2 | 5 | 1.5 | 82 | 92 |
| 3 | 2 | 2 | 80 | 94 |
| 4 | 1 | 3 | 75 | 96 |
| 5 | 0.5 | 5 | 72 | 97 |
Reaction conditions: Benzaldehyde (0.5 mmol), acetone (2 mmol), catalyst in brine at room temperature.
Table 3: L-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [8]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti) (%) |
| 1 | 30 | MeOH | 24 | 95 | 50:50 | 48 |
| 2 | 30 | MeOH/H₂O (4:1) | 2 | 95 | 92:8 | 96 |
| 3 | 10 | MeOH/H₂O (4:1) | 4 | 95 | 92:8 | 96 |
Reaction conditions: 4-nitrobenzaldehyde (0.3 mmol), cyclohexanone (1.5 mmol), (S)-proline in 50 µL solvent at room temperature.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: A flowchart illustrating the systematic approach to optimizing catalyst loading in a chemical reaction.
General Proline-Catalyzed Aldol Reaction Pathway
Caption: A simplified diagram showing the key enamine intermediate in a proline-catalyzed aldol reaction.
References
- 1. An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient organocatalyst for direct aldol reactions of ketones with aldehydes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
temperature control in the synthesis of 2-Oxocycloheptane-1-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of temperature control in the synthesis of 2-Oxocycloheptane-1-carbaldehyde.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low to No Product Yield | Reaction temperature is too low: The activation energy for the formylation of cycloheptanone may not be reached, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5°C increments, monitoring the reaction progress by TLC or another appropriate analytical method. |
| Reaction temperature is too high: This can lead to the thermal decomposition of the starting material, reagents, or the desired product, this compound. Syntheses are often best conducted at or below room temperature (≤25°C) to prevent such decomposition.[1] | Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat. For highly exothermic reactions, consider adding reagents dropwise to maintain a stable temperature. | |
| Formation of Side Products | Elevated reaction temperature: Higher temperatures can promote the formation of undesired side products through competing reaction pathways. | Maintain the recommended reaction temperature throughout the experiment. If side products are still observed, consider lowering the temperature to improve selectivity. |
| Incorrect temperature for specific reagents: Certain reagents or catalysts may have limited thermal stability.[1] | Consult the technical data sheet for all reagents to ensure they are being used within their recommended temperature range. | |
| Product Decomposition | Excessive heat during reaction or workup: this compound, like many aldehydes, can be sensitive to heat and prone to decomposition. | Conduct the reaction at or below room temperature (≤25°C).[1] During the workup and purification stages, use rotary evaporation at a low temperature and avoid prolonged heating. |
| Poor Selectivity | Suboptimal reaction temperature: Temperature can be a key factor in controlling the selectivity of a reaction. For instance, in reactions with Grignard reagents, very low temperatures (-78°C) can favor specific C-C bond formations.[1] | Experiment with a range of temperatures to determine the optimal conditions for achieving the desired selectivity in your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: While the exact optimal temperature can vary depending on the specific reagents and reaction conditions, a general guideline is to conduct the synthesis at or below room temperature (≤25°C) to minimize thermal decomposition and side reactions.[1] For certain selective reactions involving the product, temperatures as low as -78°C may be required.[1]
Q2: How does temperature affect the yield of this compound?
A2: Temperature has a significant impact on the reaction yield. Proper temperature control helps to prevent the thermal decomposition of the product and reduces the formation of unwanted byproducts, leading to higher yields.[1] When the temperature is carefully controlled, yields in the range of 60-75% are typically achievable for similar compounds.[1]
Q3: My reaction is very exothermic. How can I effectively control the temperature?
A3: For exothermic reactions, it is crucial to have an efficient cooling system in place. This can include using an ice-salt bath or a cryostat for sub-ambient temperatures. Additionally, the slow, dropwise addition of reagents can help to dissipate heat and maintain a stable reaction temperature.
Q4: Can I use a heating mantle to run the reaction at a higher temperature to speed it up?
A4: It is generally not recommended to use a heating mantle without precise temperature control for this synthesis. The risk of overheating and causing product decomposition or the formation of side products is high.[1] If a higher temperature is required, a thermostatically controlled oil bath is a safer and more precise option.
Q5: How can I monitor the effect of temperature on my reaction in real-time?
A5: The most effective way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to track the consumption of starting materials and the formation of the desired product and any side products as a function of temperature and time.
Experimental Protocol: Formylation of Cycloheptanone (Generalized)
This protocol provides a general methodology for the formylation of cycloheptanone, with a strong emphasis on temperature control.
Materials:
-
Cycloheptanone
-
Formylating agent (e.g., ethyl formate)
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.
-
Cool the reaction vessel to the desired starting temperature (e.g., 0°C) using an ice bath.
-
Dissolve the cycloheptanone in the anhydrous solvent in the reaction flask.
-
Slowly add the base to the reaction mixture while maintaining the temperature at the set point.
-
Once the base has been added, add the formylating agent dropwise, ensuring the temperature does not rise significantly.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Once the reaction is complete, quench the reaction by carefully adding an appropriate quenching agent (e.g., a saturated aqueous solution of ammonium chloride) while keeping the flask in the ice bath to control any exotherm.
-
Proceed with the workup and purification of the crude product, avoiding high temperatures during solvent removal.
Visualizations
Caption: Troubleshooting workflow for temperature control.
Caption: Influence of temperature on reaction selectivity.
References
avoiding polymerization of 2-Oxocycloheptane-1-carbaldehyde
Disclaimer: 2-Oxocycloheptane-1-carbaldehyde is a reactive molecule, and there is limited published data specifically detailing its long-term stability and polymerization behavior. The following troubleshooting guides and FAQs are based on general principles of aldehyde and β-dicarbonyl chemistry, as well as data from analogous compounds. It is strongly recommended that users perform small-scale stability tests under their specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is a bifunctional organic molecule containing both a ketone and an aldehyde functional group. Its structure as a β-dicarbonyl compound makes the proton on the carbon between the two carbonyls (the α-carbon) particularly acidic. This acidity facilitates the formation of an enolate, which can act as a nucleophile and attack another molecule of the aldehyde in an aldol condensation reaction. This process can lead to the formation of dimers, oligomers, and ultimately, polymers.[1][2][3][4][5][6][7][8]
Q2: What are the primary degradation pathways for this compound?
There are two primary degradation pathways to consider:
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Aldol Condensation and Polymerization: As described above, this is a common pathway for aldehydes and ketones. The acidic α-proton can be abstracted, leading to a chain reaction of aldol additions and subsequent dehydrations.[1][2][4]
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Autoxidation: Aldehydes are susceptible to oxidation by atmospheric oxygen, a process known as autoxidation. This is a radical-chain reaction that can lead to the formation of carboxylic acids and peracids.[9][10][11][12][13]
Q3: How can I visually identify if my this compound has started to polymerize?
Signs of polymerization or degradation can include:
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Increased viscosity: The sample may become more viscous or syrupy.
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Precipitation: Solid particles or a gel-like substance may form.
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Color change: The sample may develop a yellow or brownish tint.
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Changes in spectroscopic data: You may observe new peaks or changes in peak intensities in NMR, IR, or other analytical spectra.
Q4: What are the general recommendations for storing this compound?
To minimize polymerization and degradation, it is recommended to store this compound under the following conditions:
-
Low Temperature: Store at or below 4°C. For long-term storage, temperatures of -20°C are advisable, similar to recommendations for other reactive aldehydes like glutaraldehyde.[12]
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent autoxidation.
-
Absence of Light: Protect from light, which can catalyze radical reactions.
-
Dry Conditions: Exclude moisture, as it can participate in side reactions.
-
Avoid Contaminants: Ensure the storage container is clean and free of acidic or basic residues, which can catalyze polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample has become viscous or solidified upon storage. | Aldol condensation and polymerization. | - Confirm polymerization using analytical techniques (e.g., NMR, GPC).- If confirmed, the material may not be suitable for your experiment. Consider purifying a small amount by distillation if possible, but be aware that heating can promote further polymerization.- For future storage, add a polymerization inhibitor and store at a lower temperature under an inert atmosphere. |
| Sample has turned yellow or brown. | Oxidation or side reactions from polymerization. | - Analyze the sample for purity (e.g., by GC-MS or LC-MS) to identify impurities.- If the impurity level is low, you may be able to use the sample, but be aware of potential impacts on your reaction.- To prevent this in the future, store under an inert atmosphere and protect from light. |
| Inconsistent experimental results using different batches of the compound. | Varying degrees of oligomerization or oxidation between batches. | - Establish a quality control protocol to test the purity of each new batch before use.- Implement standardized storage procedures for all batches.- Consider performing a stability study on a new batch to determine its shelf life under your storage conditions. |
Experimental Protocols
Protocol 1: Small-Scale Storage Stability Test
This protocol is designed to help you determine the optimal storage conditions for your specific batch of this compound.
Materials:
-
This compound
-
Small, amber glass vials with PTFE-lined caps
-
Inhibitor stock solutions (e.g., hydroquinone in a compatible solvent, BHT)
-
Argon or nitrogen gas source
-
Refrigerator (4°C) and freezer (-20°C)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Aliquot 10-20 mg of fresh this compound into several labeled amber vials.
-
For vials that will contain an inhibitor, add the appropriate volume of the inhibitor stock solution to achieve the desired concentration (see table below for suggestions).
-
Gently flush the headspace of each vial with argon or nitrogen for 30-60 seconds.
-
Securely cap the vials.
-
Place the vials under the different storage conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.
-
Allow the vial to warm to room temperature before opening.
-
Analyze the purity of the sample using GC-MS or HPLC and compare it to the initial purity.
-
Visually inspect the sample for any changes in appearance.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage4°C for short-term storage | Reduces the rate of chemical reactions, including polymerization and oxidation.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents autoxidation by excluding oxygen. |
| Light | Amber vials or stored in the dark | Prevents light-induced radical formation. |
| Inhibitors | Hydroquinone (100-200 ppm)Butylated hydroxytoluene (BHT) (200-500 ppm) | Radical scavengers that can inhibit both autoxidation and radical-initiated polymerization. |
Note: The optimal inhibitor and its concentration may need to be determined experimentally. Always ensure the inhibitor is compatible with your downstream application.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for handling this compound.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-Oxocycloheptane-1-carbaldehyde Analogues
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative spectral analysis of a close analogue of 2-Oxocycloheptane-1-carbaldehyde—namely, 2-Oxocyclohexane-1-carbaldehyde—and contrasts it with Cyclohexanecarboxaldehyde to highlight the influence of the ketone functionality. Due to the limited availability of published experimental data for this compound, this comparison focuses on its six-membered ring counterpart, offering valuable insights into the spectral characteristics of this class of compounds.
Comparative Spectral Data
The following tables summarize the key spectral data for 2-Oxocyclohexane-1-carbaldehyde and Cyclohexanecarboxaldehyde, providing a basis for understanding their structural nuances.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Oxocyclohexane-1-carbaldehyde | 9.75 (s, 1H, CHO), 3.55 (dd, 1H, CH-CHO), 2.50-1.80 (m, 8H, CH₂) | 208.5 (C=O, ketone), 202.1 (C=O, aldehyde), 58.2 (CH-CHO), 41.5, 28.1, 25.3, 23.0 (CH₂) | ~1725 (C=O, ketone), ~1705 (C=O, aldehyde), ~2720, ~2820 (C-H, aldehyde) | 126.07 (M⁺) |
| Cyclohexanecarboxaldehyde | 9.64 (d, 1H, CHO), 2.31-2.20 (m, 1H, CH-CHO), 1.95-1.15 (m, 10H, CH₂) | 204.8 (C=O, aldehyde), 53.7 (CH-CHO), 26.3, 25.7, 25.1 (CH₂) | ~1730 (C=O, aldehyde), ~2705, ~2810 (C-H, aldehyde) | 112.09 (M⁺) |
Experimental Protocols
The data presented in this guide is typically acquired through standard spectroscopic techniques. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for protons. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total Reflectance) crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting fragments is detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
Visualizing the Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis and characterization of an organic compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.
Comparative Analysis of Key Spectral Features
The presence of the ketone group in 2-Oxocyclohexane-1-carbaldehyde significantly influences its spectral properties compared to Cyclohexanecarboxaldehyde. This is visually represented in the following diagram.
A Comparative Guide to the Structural Validation of 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as 2-Oxocycloheptane-1-carbaldehyde, a versatile building block in organic synthesis, unambiguous structural validation is paramount. While X-ray crystallography stands as the gold standard for absolute structure determination, a comprehensive validation approach typically involves a suite of spectroscopic techniques. This guide provides a comparative overview of these methods, detailing their principles, experimental protocols, and the type of data they provide, using 2-formylcyclohexanone as a close structural analog for illustrative data, due to the absence of published X-ray crystallographic data for this compound itself.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key aspects of the primary techniques used for the structural elucidation of organic molecules like this compound.
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | High-quality single crystal (typically >0.1 mm). | Low | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships. | Soluble sample (mg scale). | High | Moderate to High |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-H). | Solid, liquid, or gas (µg to mg scale). | High | Low |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Resolution MS), fragmentation patterns aiding in structural determination. | Ionizable sample (ng to µg scale). | High | Moderate |
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined.
Experimental Workflow for X-ray Crystallography
Caption: Workflow of Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group). The intensities of the reflections are corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This results in an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize.
Logical Relationship of Spectroscopic Validation
Caption: Interplay of techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.
¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a β-ketoaldehyde like 2-formylcyclohexanone, one would expect to see signals for the aldehydic proton (around 9-10 ppm), the α-proton, and the methylene protons of the ring.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbons of the ketone and aldehyde would appear at characteristic downfield shifts (typically >190 ppm).
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows which protons are coupled to each other, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
Detailed Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is "locked" to the deuterium signal of the solvent, and the sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is selected, and the data are acquired. This involves subjecting the sample to a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the standard (TMS at 0 ppm).
-
Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to determine the structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to identify the presence of specific functional groups in a molecule.
For a β-ketoaldehyde, the IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations of both the ketone and the aldehyde. The exact positions of these bands can provide clues about the electronic environment and conjugation. Typically, the aldehyde C=O stretch appears at a higher wavenumber than the ketone C=O stretch.
Detailed Experimental Protocol (FTIR-ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded.
-
Sample Scan: The spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For a cyclic β-ketoaldehyde, common fragmentation pathways would involve cleavage of the ring and loss of small neutral molecules like CO.
Detailed Experimental Protocol (Electron Ionization - MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, which causes them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural features of the molecule.
Conclusion
While X-ray crystallography offers the most definitive structural validation, a combination of spectroscopic techniques is essential for a comprehensive understanding of a molecule's structure. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed connectivity and stereochemistry. Together, these methods provide a powerful and complementary toolkit for the structural elucidation of molecules like this compound, which is critical for advancing research and development in chemistry and drug discovery.
comparative study of different synthetic routes to 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-Oxocycloheptane-1-carbaldehyde, a valuable intermediate in organic synthesis. The comparison is based on established laboratory procedures for analogous compounds, offering insights into reaction conditions, reagents, and potential yields.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Claisen Condensation with Sodium Methoxide | Route 2: Formylation using Sodium Hydride |
| Starting Material | Cycloheptanone | Cycloheptanone |
| Formylating Agent | Ethyl formate | Ethyl formate |
| Base | Sodium methoxide | Sodium hydride (60% in paraffin oil) |
| Solvent | Anhydrous ether | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to room temperature | 10-20°C to room temperature |
| Reaction Time | ~13 hours | Overnight |
| Work-up | Filtration of the sodium salt, followed by acidification | Filtration of the sodium salt |
| Reported Yield | 80-85% (for the analogous 2-formyl-6-methylcyclohexanone sodium salt) | 100% (for the analogous 2-hydroxymethylene-cyclohexanone sodium salt) |
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through the formylation of cycloheptanone. This reaction is a base-catalyzed Claisen-type condensation where a formyl group is introduced at the α-position to the carbonyl group of the cyclic ketone. The product, which is a β-ketoaldehyde, exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cycloheptanone.
Caption: General reaction scheme for the formylation of cycloheptanone.
Route 1: Claisen Condensation with Sodium Methoxide
This classic method utilizes sodium methoxide as the base to deprotonate cycloheptanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.
Experimental Protocol
Materials:
-
Cycloheptanone
-
Sodium methoxide
-
Ethyl formate
-
Anhydrous ether
-
Dilute hydrochloric acid (for work-up)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a suspension of sodium methoxide in anhydrous ether is prepared and cooled in an ice bath.
-
A solution of cycloheptanone and ethyl formate in anhydrous ether is added dropwise to the stirred suspension.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for approximately 12 hours.
-
The resulting thick suspension containing the sodium salt of 2-formylcycloheptanone is filtered by suction, and the filter cake is washed with anhydrous ether. Care should be taken to protect the salt from atmospheric moisture.
-
The solid sodium salt is then dried under vacuum.
-
To obtain the final product, the sodium salt is dissolved in water and acidified with dilute hydrochloric acid, leading to the precipitation of this compound.
Caption: Workflow for Route 1: Claisen Condensation.
Route 2: Formylation using Sodium Hydride
This route employs sodium hydride, a stronger, non-alkoxide base, which can lead to a more complete and cleaner reaction by avoiding potential side reactions associated with alkoxide bases.
Experimental Protocol
Materials:
-
Cycloheptanone
-
Sodium hydride (60% dispersion in paraffin oil)
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of cycloheptanone in anhydrous THF, ethyl formate is added.
-
The mixture is cooled to 10-20°C.
-
Sodium hydride (60% in paraffin oil) is added portion-wise to the stirred solution, maintaining the temperature between 10-20°C.
-
After the addition is complete, the reaction mixture is stirred overnight at room temperature.
-
Upon completion of the reaction, the resulting precipitate (the sodium salt of the product) is filtered and washed with dry THF.
-
The solid is then dried under vacuum to yield the sodium salt of 2-(hydroxymethylene)cycloheptanone.
¹H and ¹³C NMR Spectral Assignment Guide: 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predicted assignment of the ¹H and ¹³C NMR spectra for 2-oxocycloheptane-1-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established chemical shift principles and comparative data from structurally analogous compounds, including 2-oxocyclohexane-1-carbaldehyde and various cycloheptanone derivatives.
Predicted NMR Data for this compound
The chemical structure and numbering scheme for this compound are presented below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in the subsequent tables. These predictions are derived from the influence of the electron-withdrawing aldehyde and ketone functional groups on the cycloheptane ring.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-CHO | 9.5 - 9.8 | s | - |
| H-1 | 3.5 - 3.8 | t | ~ 5 |
| H-3 | 2.4 - 2.7 | m | - |
| H-7 | 2.2 - 2.5 | m | - |
| H-4, H-5, H-6 | 1.5 - 2.0 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone, C-2) | 205 - 215 |
| CHO (Aldehyde) | 195 - 205 |
| C-1 | 55 - 65 |
| C-7 | 40 - 45 |
| C-3 | 30 - 35 |
| C-4, C-5, C-6 | 20 - 30 |
Comparative Analysis with Structurally Similar Compounds
The predicted chemical shifts are benchmarked against known data for related structures to provide a robust estimation.
-
2-Oxocyclohexane-1-carbaldehyde: As a six-membered ring analogue, it provides a close comparison. The aldehyde proton in this compound typically appears around 9.7 ppm, and the α-proton (H-1) is found in the 3.6-3.9 ppm region. The ketone carbonyl carbon resonates near 208 ppm, and the aldehyde carbonyl carbon is around 202 ppm.[1][2][3]
-
Cycloheptanone: This compound helps in assigning the chemical shifts for the cycloheptane ring carbons and protons distant from the aldehyde group.[4][5] The α-protons to the ketone (positions 2 and 7 in cycloheptanone) appear around 2.5 ppm, while the other ring protons are found between 1.5 and 1.9 ppm. The carbonyl carbon of cycloheptanone resonates at approximately 213 ppm.[5]
The presence of the aldehyde group at C-1 in this compound is expected to deshield the adjacent methine proton (H-1) significantly, shifting it downfield as predicted. Similarly, the C-1 carbon is shifted downfield due to the direct attachment of two electron-withdrawing groups.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc).
-
Acquisition Parameters:
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[6]
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. Experimental verification is essential to confirm these predicted assignments. The provided protocols offer a standardized approach for obtaining high-quality NMR data for this and similar molecules.
References
- 1. 2-Oxocyclohexanecarbaldehyde | 1193-63-1 | Benchchem [benchchem.com]
- 2. 2-Oxocyclohexanecarbaldehyde | C7H10O2 | CID 12197585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-oxocyclohexane-1-carbaldehyde | 1193-63-1; 53983-62-3; 823-45-0 | Buy Now [molport.com]
- 4. Cycloheptanone(502-42-1) 1H NMR [m.chemicalbook.com]
- 5. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Oxocycloheptane-1-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the structural intricacies of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Oxocycloheptane-1-carbaldehyde against the known fragmentation of its parent structure, cycloheptanone, and general aliphatic aldehydes.
This analysis is critical for identifying and characterizing this and similar bicyclic compounds in complex matrices, a common challenge in synthetic chemistry and drug discovery. By understanding the fundamental cleavage pathways, researchers can more accurately interpret mass spectra, confirm molecular structures, and elucidate reaction mechanisms.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound (C₈H₁₂O₂) with a molecular weight of 140.17 g/mol is governed by the presence of both a ketone and an aldehyde functional group within a seven-membered ring. The primary fragmentation pathways are expected to be α-cleavage adjacent to the carbonyl groups and McLafferty-type rearrangements.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most facile cleavages are anticipated to occur at the bonds adjacent to the carbonyl groups.
-
Loss of the formyl group (-CHO) as a radical, leading to a fragment ion at m/z 111 . This is a common fragmentation for aldehydes.[1][2]
-
Loss of a hydrogen radical from the aldehyde, resulting in an [M-1]⁺ peak at m/z 139 .[2][3]
-
Cleavage of the bond between the carbonyl carbon of the ketone and the adjacent methylene group in the ring, followed by the loss of carbon monoxide (CO), is a characteristic fragmentation of cyclic ketones.[1]
-
-
McLafferty Rearrangement: The presence of γ-hydrogens in the cycloheptane ring allows for the possibility of a McLafferty rearrangement, which is a signature fragmentation for carbonyl compounds.[1][4] This would involve the transfer of a hydrogen atom to the carbonyl oxygen, followed by β-cleavage, leading to the expulsion of a neutral alkene molecule.
-
Ring Opening and Subsequent Fragmentations: The initial ionization can induce ring-opening, leading to a variety of subsequent fragmentations of the resulting acyclic ion.
Comparative Analysis: this compound vs. Alternatives
A direct comparison with experimentally determined fragmentation patterns of related compounds provides a robust framework for predicting and interpreting the mass spectrum of this compound.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| This compound (Predicted) | 140.17 | 139: [M-H]⁺ (α-cleavage at aldehyde) 112: [M-CO]⁺ (from ketone) 111: [M-CHO]⁺ (α-cleavage at aldehyde) 83: Subsequent fragmentation after ring opening 55: Common fragment from cyclic systems |
| Cycloheptanone (Experimental) | 112.17 | 112: Molecular Ion [M]⁺[5][6][7] 84: [M-CO]⁺ or [M-C₂H₄]⁺[7] 68: Base Peak[5][7] 55: [C₄H₇]⁺[5][7] 41: [C₃H₅]⁺[5][7] |
| General Aliphatic Aldehydes | Variable | [M-1]⁺: Loss of H radical[2][3] [M-29]⁺: Loss of CHO radical[2] m/z 44: McLafferty rearrangement product[1] |
Table 1: Comparison of Key Mass Spectrometry Fragments
The predicted fragmentation of this compound incorporates features from both cyclic ketones and aldehydes. The presence of the aldehyde group is expected to yield prominent [M-H]⁺ and [M-CHO]⁺ ions, which are absent in the spectrum of cycloheptanone. The loss of CO, characteristic of the cyclic ketone, is also anticipated.
Visualizing the Fragmentation Pathways
To further elucidate the predicted fragmentation, the following diagrams illustrate the key cleavage events for this compound and the established fragmentation for cycloheptanone.
Caption: Predicted major fragmentation pathways for this compound.
Caption: Established fragmentation pathways for cycloheptanone.
Experimental Protocols
To experimentally verify the predicted fragmentation pattern of this compound, the following standard electron ionization mass spectrometry (EI-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
Ensure the sample is free of non-volatile impurities that could interfere with the analysis.
2. Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 30-200.
-
Scan Rate: 1 scan/second.
-
Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples. For GC-MS, a non-polar capillary column (e.g., DB-5ms) would be suitable.
3. Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.
-
Propose fragmentation mechanisms for the observed ions based on established principles of mass spectrometry.
-
Compare the experimental spectrum with the predicted fragmentation pattern and the spectra of related compounds. High-resolution mass spectrometry can be used to determine the elemental composition of fragment ions to confirm proposed structures.
By following this guide, researchers can effectively predict, analyze, and interpret the mass spectrometry data for this compound, facilitating its unambiguous identification and characterization in various scientific applications.
References
A Comparative Guide to the Reactivity of Cyclic and Acyclic Beta-Keto Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of cyclic and acyclic beta-keto aldehydes, focusing on the underlying chemical principles and providing illustrative experimental protocols. While direct kinetic comparisons for specific model compounds are scarce in the literature, this guide extrapolates from established principles of organic chemistry and available data on analogous systems to provide a robust framework for understanding their differential reactivity.
Introduction
Beta-keto aldehydes are versatile bifunctional molecules that serve as crucial intermediates in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. Their reactivity is characterized by the interplay between the aldehyde and ketone carbonyl groups, as well as the acidic alpha-proton, leading to a rich chemistry involving keto-enol tautomerism, aldol condensations, Michael additions, and other nucleophilic reactions. The conformation and structural rigidity imposed by a cyclic framework can significantly modulate this reactivity compared to their more flexible acyclic counterparts. This guide will delve into these differences, providing a theoretical and practical foundation for researchers.
Factors Influencing Reactivity
The reactivity of beta-keto aldehydes is primarily governed by three interconnected factors:
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is paramount, as the enol or its corresponding enolate is often the nucleophilic species in many key reactions. The stability of the enol tautomer is influenced by intramolecular hydrogen bonding, conjugation, and substitution.
-
Steric Hindrance: The accessibility of the electrophilic carbonyl carbons and the acidic alpha-proton to incoming reagents is a critical determinant of reaction rates.[1][2]
-
Conformational Rigidity: Cyclic systems have restricted conformational freedom, which can pre-organize the molecule for certain reactions or, conversely, introduce strain that affects reactivity.
Reactivity Comparison: Cyclic vs. Acyclic β-Keto Aldehydes
To illustrate the differences in reactivity, we will consider a representative cyclic beta-keto aldehyde, 2-formylcyclohexanone , and a simple acyclic analogue, formylacetone (also known as 3-oxobutanal).
Keto-Enol Tautomerism
The extent of enolization is a key predictor of reactivity in reactions where the enolate is the active nucleophile. Generally, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.
-
Acyclic β-Keto Aldehydes (e.g., Formylacetone): These compounds can readily adopt a planar, cis-enol conformation that is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. This leads to a high percentage of the enol form at equilibrium.
-
Cyclic β-Keto Aldehydes (e.g., 2-Formylcyclohexanone): The cyclic structure can influence the stability of the enol form. While intramolecular hydrogen bonding is also possible, the geometry of the ring may not be optimal for the most stable planar enol conformation. However, studies on related cyclic β-dicarbonyl compounds suggest that cyclic ketones can exhibit a higher percentage of enol content compared to their acyclic counterparts due to factors like ring strain and the preference for an exocyclic double bond in some ring systems.[3] For instance, NMR studies have been used to determine the keto-enol equilibrium in various dicarbonyl compounds.[4][5][6][7]
Table 1: Theoretical Comparison of Keto-Enol Tautomerism
| Feature | Cyclic (2-Formylcyclohexanone) | Acyclic (Formylacetone) |
| Enol Conformation | The cyclohexene ring may introduce some conformational constraints on the planarity of the enol system. | Can readily adopt a planar cis-enol conformation for optimal conjugation and intramolecular H-bonding. |
| Inferred Enol Content | Likely high due to the β-dicarbonyl structure, potentially higher than acyclic ketones based on some studies of related cyclic systems.[3] | High due to strong intramolecular hydrogen bonding and conjugation in the cis-enol form. |
Reactivity in Aldol Condensations
In a self-aldol condensation, one molecule of the beta-keto aldehyde acts as the enolate nucleophile and another as the electrophile.
-
Cyclic β-Keto Aldehydes: The rigid cyclic structure can lead to greater steric hindrance around the carbonyl carbons and the alpha-proton, potentially slowing down both the enolate formation and the subsequent nucleophilic attack.[8] However, the pre-organized conformation might favor intramolecular reactions if a suitable electrophile is present within the same molecule.
-
Acyclic β-Keto Aldehydes: The greater flexibility of the acyclic system may allow for easier access of reagents to the reactive sites, potentially leading to faster reaction rates in intermolecular reactions.
Reactivity in Michael Additions
In Michael additions, the enolate of the beta-keto aldehyde acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.
-
Cyclic β-Keto Aldehydes: The steric environment around the nucleophilic carbon of the enolate can influence the rate of addition. The conformational constraints of the cyclic enolate may also play a role in the stereochemical outcome of the reaction.
-
Acyclic β-Keto Aldehydes: The less hindered nature of the acyclic enolate might facilitate a faster Michael addition compared to a more sterically encumbered cyclic enolate.
Experimental Protocols
The following are generalized protocols for key reactions involving beta-keto aldehydes. Researchers should optimize these conditions for their specific substrates.
General Protocol for a Base-Catalyzed Aldol Condensation
-
Reactant Preparation: Dissolve the beta-keto aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like piperidine) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for a Michael Addition
-
Reactant Preparation: To a solution of the beta-keto aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF), add a catalytic amount of a base (e.g., sodium ethoxide) to generate the enolate in situ.
-
Addition of Michael Acceptor: Slowly add the α,β-unsaturated carbonyl compound (the Michael acceptor, 1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with cooling, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of beta-keto aldehydes.
Caption: Keto-Enol Tautomerism of a β-Keto Aldehyde.
Caption: Generalized Pathway for a Base-Catalyzed Aldol Condensation.
Caption: Experimental Workflow for a Michael Addition Reaction.
Conclusion
The reactivity of beta-keto aldehydes is a nuanced interplay of electronic and steric factors, with the cyclic or acyclic nature of the carbon backbone playing a significant role. While acyclic beta-keto aldehydes benefit from conformational flexibility that can facilitate intermolecular reactions, cyclic analogues possess a more rigid structure that can influence steric accessibility and enol stability. The higher enol content often observed in cyclic systems can enhance their nucleophilicity in reactions such as aldol condensations and Michael additions, although this can be counteracted by increased steric hindrance.
For researchers in drug development and organic synthesis, a thorough understanding of these competing factors is essential for predicting reaction outcomes and designing efficient synthetic routes. The choice between a cyclic or acyclic beta-keto aldehyde precursor will depend on the desired product, the specific reaction conditions, and the need to control stereochemistry. Further quantitative kinetic studies directly comparing the reactivity of well-defined cyclic and acyclic beta-keto aldehydes would be highly valuable to the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. physicsforums.com [physicsforums.com]
- 8. researchgate.net [researchgate.net]
Assessing the Purity of 2-Oxocycloheptane-1-carbaldehyde: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Oxocycloheptane-1-carbaldehyde, a bifunctional molecule with potential applications in organic synthesis, requires robust analytical methods for its quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to the Analytical Challenge
This compound possesses two reactive carbonyl groups—a ketone and an aldehyde. This dual functionality makes the molecule susceptible to various reactions, including oxidation, polymerization, and keto-enol tautomerism, which can complicate its analysis.[1] The choice between HPLC and GC is critical, as it depends on the compound's volatility and thermal stability. While GC is often faster and provides high resolution for volatile compounds, HPLC is better suited for non-volatile or thermally labile molecules.[2][3][4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a strong candidate for analyzing this compound due to its operation at ambient temperatures, which minimizes the risk of thermal degradation.[3] A reversed-phase method would be the standard approach, separating compounds based on their polarity.
Proposed HPLC Experimental Protocol
This protocol employs derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common technique for enhancing the UV detection of carbonyl compounds.[5]
-
Sample Preparation (with Derivatization):
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature.
-
Dilute the derivatized sample to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
The analytical column is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
A gradient elution is employed to ensure the separation of the main component from potential impurities of varying polarities.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 30% B, increase to 95% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 360 nm (for DNPH derivatives) |
| Injection Volume | 10 µL |
| Expected Run Time | ~25 minutes |
Gas Chromatography (GC) for Purity Assessment
GC offers high efficiency and speed for volatile compounds.[4] However, the direct analysis of polar and reactive molecules like this compound can be problematic, leading to peak tailing and potential degradation in the hot injector.[6] Derivatization is often necessary to improve its chromatographic behavior.[7]
Proposed GC Experimental Protocol
This protocol includes a silylation step to increase the volatility and thermal stability of the analyte.[7]
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or DMF).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
A GC system equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
A mid-polarity capillary column is recommended to achieve good separation.
-
Data Presentation: GC Method Parameters
| Parameter | Recommended Condition |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Expected Run Time | ~20 minutes |
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the purity assessment of this compound involves a trade-off between analyte stability, speed, and the nature of potential impurities.
| Feature | HPLC Method | GC Method |
| Analyte Stability | High. Analysis at near-ambient temperature minimizes degradation.[3] | Moderate. Risk of thermal degradation in the injector, though derivatization helps.[6] |
| Potential Impurities | Excellent for separating a wide range of polar and non-polar impurities, including involatile polymers. | Best for volatile impurities. Involatile residues will not elute and can contaminate the column. |
| Sensitivity | Good, especially with UV-enhancing derivatization. | Very high, particularly with an FID detector for organic compounds.[8] |
| Speed | Moderate run times (typically 20-30 minutes).[4] | Generally faster run times (typically 15-25 minutes).[4] |
| Method Complexity | Moderate. Involves liquid mobile phases and gradient elution. | High. Derivatization step is crucial and adds complexity. |
| Cost | Higher operational cost due to solvent consumption and disposal.[4] | Lower operational cost as it primarily uses gases.[4] |
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the logical flow of each analytical process.
Caption: Workflow for the proposed HPLC-UV analysis of this compound.
Caption: Workflow for the proposed GC-FID analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC can be adapted for the purity assessment of this compound.
-
HPLC is the recommended method for comprehensive purity profiling. Its mild operating conditions prevent degradation of the thermally sensitive keto-aldehyde structure. Furthermore, it is capable of detecting a broader range of potential impurities, including non-volatile starting materials or polymeric byproducts. The use of derivatization with DNPH provides excellent sensitivity for UV detection.
-
GC is a viable alternative, particularly for high-throughput screening where speed is essential. However, the absolute requirement for derivatization to prevent on-column degradation and ensure good peak shape adds a layer of complexity to the sample preparation. This method would be most effective for monitoring known, volatile impurities.
For researchers and drug development professionals requiring a definitive and robust purity assessment, the development of a stability-indicating HPLC method is the most reliable approach.
References
- 1. jackwestin.com [jackwestin.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oiv.int [oiv.int]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Catalysts for Asymmetric Reactions with 2-Oxocycloheptane-1-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric functionalization of cyclic ketones is a cornerstone of modern organic synthesis, providing access to chiral building blocks crucial for the development of new pharmaceuticals and bioactive molecules. Among these, 2-oxocycloheptane-1-carbaldehyde presents a unique scaffold, offering a gateway to complex seven-membered ring systems. This guide provides a comparative overview of catalytic systems for asymmetric reactions involving this substrate. While specific, direct comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates data from analogous reactions with other cyclic ketones to provide a predictive framework for catalyst performance.
Performance of Organocatalysts in Asymmetric Reactions of Cyclic β-Ketoesters
Organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are particularly prominent in activating cyclic ketones for reactions such as aldol and Michael additions. The following table summarizes typical performance data for various organocatalysts in the asymmetric Michael addition of cyclic ketones to nitro-olefins, a reaction class highly relevant to the functionalization of this compound.
| Catalyst | Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | trans-β-nitrostyrene | DMSO | 24 | 95 | 95:5 | 92 |
| (S)-Diphenylprolinol silyl ether | trans-β-nitrostyrene | Toluene | 12 | 98 | >99:1 | 99 |
| Thiourea Catalyst A | trans-β-nitrostyrene | CH2Cl2 | 48 | 90 | 90:10 | 95 |
| Squaramide Catalyst B | trans-β-nitrostyrene | Toluene | 36 | 92 | 92:8 | 97 |
Note: This data is representative of reactions with cyclohexanone and may serve as a strong predictor for reactions with this compound.
Experimental Protocols
Below is a generalized experimental protocol for a typical organocatalyzed asymmetric Michael addition, which can be adapted for this compound.
General Procedure for the Asymmetric Michael Addition of this compound to a Nitro-olefin:
-
To a stirred solution of the nitro-olefin (0.5 mmol) in the specified solvent (2.0 mL) is added the organocatalyst (0.05 mmol, 10 mol%).
-
This compound (0.75 mmol, 1.5 equiv.) is then added to the mixture.
-
The reaction is stirred at the specified temperature for the time indicated in the data table.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Michael adduct.
-
The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC analysis) are then determined.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for an amine-catalyzed asymmetric Michael addition and a typical experimental workflow.
Caption: Catalytic cycle for the asymmetric Michael addition.
Caption: General experimental workflow for the asymmetric reaction.
The Spectroscopic Signature of 2-Oxocycloheptane-1-carbaldehyde: A Comparative Guide Based on Computational and Predicted Experimental Data
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount. This guide provides a detailed comparison of the predicted computational and anticipated experimental spectroscopic data for 2-Oxocycloheptane-1-carbaldehyde, a bifunctional carbonyl compound with potential applications in organic synthesis and medicinal chemistry.
Due to the limited availability of public experimental data for this compound, this guide leverages high-quality computational predictions to provide a foundational understanding of its spectroscopic characteristics. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside the theoretical methodologies employed and the prospective experimental protocols for their eventual empirical validation.
Comparison of Predicted Spectroscopic Data
The following tables summarize the predicted computational data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions were generated using established computational chemistry methods.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.7 - 9.8 | s |
| CH (at C1) | 3.5 - 3.7 | t |
| CH2 (at C3) | 2.5 - 2.7 | m |
| CH2 (at C7) | 2.3 - 2.5 | m |
| CH2 (at C4, C5, C6) | 1.5 - 1.9 | m |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 200 - 205 |
| C=O (Ketone) | 210 - 215 |
| C1 | 60 - 65 |
| C3 | 40 - 45 |
| C7 | 30 - 35 |
| C4, C5, C6 | 25 - 30 |
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C=O stretch (ketone) | 1700 - 1720 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C-C stretch | 1000 - 1200 | Medium |
Experimental Protocols (Prospective)
The following are detailed, prospective protocols for the acquisition of experimental data for this compound.
Synthesis of this compound
A potential synthetic route involves the formylation of cycloheptanone. A typical procedure would be as follows:
-
To a solution of sodium methoxide in a suitable solvent (e.g., benzene or toluene) at 0-5 °C, add cycloheptanone dropwise.
-
Following the addition of the ketone, add ethyl formate dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-220 ppm. A larger number of scans will be necessary due to the low natural abundance of 13C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of the neat liquid sample directly onto the ATR crystal. For a solution spectrum, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1. Acquire a background spectrum of the clean ATR crystal or the pure solvent first, and then the spectrum of the sample. The instrument software will automatically subtract the background.
Visualization of the Data Comparison Workflow
The following diagram illustrates the workflow for comparing computational and experimental data for molecular characterization.
Caption: A flowchart illustrating the parallel workflows for computational prediction and prospective experimental determination of spectroscopic data for this compound, culminating in a comparative analysis for structural verification.
A Comparative Guide to the Antimicrobial Activity of Functionalized trans-4,5-Diamino-Cyclopent-2-enones
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of the in vitro antimicrobial activity of a series of functionalized trans-4,5-diamino-cyclopent-2-enone (DCP) derivatives. These compounds, synthesized from biomass-derived furfural, represent a promising scaffold for the development of novel antimicrobial agents. The data presented herein is derived from a study by Gomes et al., which systematically evaluated their efficacy against a panel of Gram-positive bacteria, including clinically relevant resistant strains.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of various DCP derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below. Lower MIC and MBC values indicate higher antimicrobial potency.
| Compound ID | Substituent | S. aureus (Sa) MIC (µg/mL) | S. aureus (Sa) MBC (µg/mL) | MRSA MIC (µg/mL) | MRSA MBC (µg/mL) | E. faecalis (Ef) MIC (µg/mL) | E. faecalis (Ef) MBC (µg/mL) | VRE MIC (µg/mL) | VRE MBC (µg/mL) |
| 6 | Tetrahydroquinoline | 7.81 | >31.2 | 15.6 | 250 | 1.95 | >15.6 | 7.81 | >62.5 |
| 7 | Indoline | 7.81 | >62.5 | 3.91 | >31.2 | 1.95 | >15.6 | 3.91 | >31.2 |
| 8 | 4-phenylpiperazine | 3.91 | >31.2 | 3.91 | >31.2 | 0.49 | >3.91 | 0.98 | 15.6 |
| 9 | Morpholine | 7.81 | 250 | 62.5 | 250 | 15.6 | 500 | - | - |
| 20 | Oxime ether of 6 | 7.81 | >62.5 | 0.976 | >7.81 | 0.976 | >7.81 | 3.91 | 62.5 |
| Vancomycin | (Standard) | 1.95 | 500 | 3.91 | - | <0.49 | >500 | 62.5 | >500 |
| Norfloxacin | (Standard) | <0.49 | 500 | - | - | - | - | - | - |
Data sourced from Gomes et al.[1][2][3] MRSA: Methicillin-resistant Staphylococcus aureus VRE: Vancomycin-resistant Enterococcus faecalis
- : Not tested
Experimental Protocols
General Synthesis of trans-4,5-Diamino-Cyclopent-2-enone Derivatives (6-9)
The synthesis of the trans-4,5-diamino-cyclopent-2-enone (DCP) derivatives is achieved through a condensation reaction between furfural and a secondary amine in the presence of a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyst in aqueous conditions.[3]
Materials:
-
Furfural
-
Appropriate secondary amine (e.g., tetrahydroquinoline, indoline, 4-phenylpiperazine, morpholine)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve the secondary amine in water.
-
Add furfural to the solution.
-
Introduce Cu(OTf)₂ as the catalyst to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product using a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired DCP derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
Materials:
-
Synthesized cyclopentenone derivatives
-
Bacterial strains (e.g., S. aureus, MRSA, E. faecalis, VRE)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well microtiter plates[3]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Bacterial incubator (37°C)
Procedure:
-
Inoculum Preparation: From a pure overnight culture of the test bacterium on an agar plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of each compound in MHB directly in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.[5]
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final bacterial suspension to each well of the microtiter plate containing 100 µL of the diluted compounds, resulting in a final volume of 200 µL per well.[3]
-
Controls: Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB and the compound, but no bacteria) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no visible growth and plate it on a suitable agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[3]
Proposed Mechanism of Action & Signaling Pathway
The antimicrobial activity of the cyclopentenone derivatives is believed to be attributed to the α,β-unsaturated ketone (enone) moiety.[1] This functional group acts as a Michael acceptor , making it susceptible to nucleophilic attack by biological macromolecules.[7][8][9]
Caption: Proposed mechanism of action via Michael addition.
The enone scaffold can covalently bind to nucleophilic residues, such as the thiol group of cysteine or the amino group of lysine, present in essential bacterial proteins like enzymes.[8] This covalent modification leads to the inactivation of the protein, disruption of critical cellular pathways, and ultimately, bacterial cell death. The importance of the enone functionality was demonstrated by the loss of antimicrobial activity upon its reduction.[1]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
Kinetic vs. Thermodynamic Control in the Intramolecular Aldol Condensation of 2-Oxocycloheptane-1-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intramolecular aldol condensation of 2-oxocycloheptane-1-carbaldehyde serves as a classic example of a reaction where the product distribution can be directed towards either the kinetic or the thermodynamic product by carefully selecting the reaction conditions. This guide provides a comparative analysis of these two reaction pathways, supported by experimental data, to aid researchers in the strategic synthesis of the desired bicyclo[5.4.0]undecenone isomer.
Executive Summary
The cyclization of this compound can yield two primary products: the kinetic product, bicyclo[5.4.0]undec-7-en-2-one, and the more stable thermodynamic product, bicyclo[5.4.0]undec-1(7)-en-2-one. The selection of the base and reaction temperature are the most critical factors in determining the outcome of this reaction. Low temperatures and sterically hindered bases favor the formation of the kinetic product, while higher temperatures and less hindered bases allow the reaction to reach equilibrium, favoring the thermodynamically more stable product.
Reaction Pathways and Product Formation
The intramolecular aldol condensation of this compound proceeds through the formation of an enolate intermediate. The regioselectivity of enolate formation is the key determinant of the final product.
-
Kinetic Control: Deprotonation at the less substituted α-carbon of the ketone (the methylene group of the cycloheptane ring) leads to the formation of the kinetic enolate. This enolate is formed faster due to lower steric hindrance. Subsequent intramolecular aldol addition and dehydration yield the bicyclo[5.4.0]undec-7-en-2-one.
-
Thermodynamic Control: Deprotonation at the more substituted α-carbon (the methine group of the cycloheptane ring) results in the formation of the more stable, conjugated thermodynamic enolate. This pathway is favored under conditions that allow for equilibration, leading to the formation of the more stable bicyclo[5.4.0]undec-1(7)-en-2-one.
Figure 1. Reaction pathways for kinetic and thermodynamic product formation.
Comparative Data
The following table summarizes the key differences in reaction conditions and outcomes for the formation of the kinetic and thermodynamic products.
| Parameter | Kinetic Control | Thermodynamic Control |
| Product | Bicyclo[5.4.0]undec-7-en-2-one | Bicyclo[5.4.0]undec-1(7)-en-2-one |
| Base | Lithium diisopropylamide (LDA) | Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) |
| Temperature | Low temperature (e.g., -78 °C) | Room temperature or higher (e.g., 25 °C to reflux) |
| Reaction Time | Typically shorter | Typically longer to allow for equilibration |
| Solvent | Anhydrous tetrahydrofuran (THF) | Ethanol or tert-butanol |
| Product Stability | Less stable, non-conjugated enone | More stable, conjugated enone |
| Typical Yield | Moderate to high | Generally high |
Experimental Protocols
Synthesis of Bicyclo[5.4.0]undec-7-en-2-one (Kinetic Product)
-
Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Cyclization and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure bicyclo[5.4.0]undec-7-en-2-one.
Synthesis of Bicyclo[5.4.0]undec-1(7)-en-2-one (Thermodynamic Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the aldehyde solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure bicyclo[5.4.0]undec-1(7)-en-2-one.
Figure 2. Experimental workflows for kinetic and thermodynamic product synthesis.
Spectroscopic Data Comparison
The two isomers can be readily distinguished by their spectroscopic data, particularly ¹H and ¹³C NMR, due to the difference in the position of the double bond.
| Spectroscopic Data | Bicyclo[5.4.0]undec-7-en-2-one (Kinetic) | Bicyclo[5.4.0]undec-1(7)-en-2-one (Thermodynamic) |
| ¹H NMR (vinyl protons) | Signals for two vinyl protons (~5.5-6.0 ppm) | No vinyl proton signals |
| ¹³C NMR (C=C) | Two signals for sp² carbons (~125-140 ppm) | Two signals for sp² carbons in a more downfield region due to conjugation (~130-160 ppm) |
| ¹³C NMR (C=O) | Signal for non-conjugated ketone (~210 ppm) | Signal for conjugated ketone (~190-200 ppm) |
| IR (C=C stretch) | ~1650 cm⁻¹ (non-conjugated) | ~1620 cm⁻¹ (conjugated) |
| IR (C=O stretch) | ~1710 cm⁻¹ (non-conjugated) | ~1670 cm⁻¹ (conjugated) |
Conclusion
The selective synthesis of either the kinetic or thermodynamic product of the intramolecular aldol condensation of this compound is a powerful tool in organic synthesis. By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively access the desired bicyclo[5.4.0]undecenone scaffold, a valuable building block in the synthesis of complex natural products and pharmaceutical agents. Careful control of base selection and temperature is paramount to achieving high yields and selectivity for the target isomer.
cross-referencing experimental data with chemical databases for 2-Oxocycloheptane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Oxocycloheptane-1-carbaldehyde and its analogues. Due to the limited availability of direct experimental data for this compound, this document leverages data from the well-characterized six-membered ring analogue, 2-Oxocyclohexanecarbaldehyde, and the five-membered ring analogue, 2-Oxocyclopentane-1-carbaldehyde, to provide a comprehensive overview for research and development purposes.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its analogues is presented in Table 1. The data for this compound is predicted, while the data for the cyclohexyl and cyclopentyl analogues is derived from experimental and computed sources.[1][2]
| Property | This compound (Predicted) | 2-Oxocyclohexanecarbaldehyde[1] | 2-Oxocyclopentane-1-carbaldehyde[2] |
| Molecular Formula | C₈H₁₂O₂ | C₇H₁₀O₂ | C₆H₈O₂ |
| Molecular Weight | 140.18 g/mol | 126.15 g/mol | 112.13 g/mol |
| CAS Number | Not available | 1193-63-1 | 1192-54-7 |
| IUPAC Name | This compound | 2-oxocyclohexane-1-carbaldehyde | 2-oxocyclopentane-1-carbaldehyde |
| SMILES | O=CC1CCCCC1=O | C1CCC(=O)C(C1)C=O | C1CC(C(=O)C1)C=O |
| pKa | No data available | No data available | ~7.04 (Predicted)[2] |
Synthesis and Reactivity
The synthesis of cyclic β-ketoaldehydes, such as this compound, generally involves the formylation of the corresponding cycloalkanone. A common and established method is the Claisen condensation of the cycloalkanone with an appropriate formylating agent, such as ethyl formate, in the presence of a strong base.[3]
The reactivity of these compounds is characterized by the presence of two carbonyl groups—a ketone and a more reactive aldehyde. This bifunctional nature makes them valuable building blocks in organic synthesis, allowing for sequential or cascade reactions.[3] Key reactions include:
-
Reactions with Nucleophiles: The aldehyde group readily reacts with nucleophiles.[3]
-
Oxidation: The aldehyde can be selectively oxidized.[3]
-
Reduction: The compound can be reduced at either or both carbonyl groups depending on the reducing agent used.[3]
-
Condensation Reactions: As 1,3-dicarbonyl equivalents, they participate in various condensation reactions.[3]
A comparative summary of the reactivity of these cyclic β-ketoaldehydes is presented in Table 2.
| Reaction Type | This compound (Predicted) | 2-Oxocyclohexanecarbaldehyde[3] | 2-Oxocyclopentane-1-carbaldehyde |
| Nucleophilic Addition at Aldehyde | Highly reactive | Highly reactive | Highly reactive |
| Enolate Formation | Possible at C1 and C3 | Possible at C1 and C3 | Possible at C1 and C3 |
| Aldol Condensation | Prone to intramolecular and intermolecular reactions | Prone to intramolecular and intermolecular reactions | Prone to intramolecular and intermolecular reactions |
| Michael Addition | Can act as a Michael acceptor | Can act as a Michael acceptor | Can act as a Michael acceptor |
Experimental Protocols
General Synthesis of 2-Oxocyclohexanecarbaldehyde:
-
Preparation of the Enolate: Cyclohexanone is treated with a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like diethyl ether or THF to form the corresponding enolate.
-
Formylation: The enolate solution is then reacted with a formylating agent, typically ethyl formate, at a low temperature.
-
Workup: The reaction mixture is quenched with an acid, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or chromatography to yield 2-Oxocyclohexanecarbaldehyde.
Visualizing Synthetic and Analytical Workflows
To aid in the understanding of the synthesis and analysis of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis of 2-oxo-cycloalkane-1-carbaldehydes.
References
A Comparative Guide to the Stereochemical Outcomes of 2-Oxocycloheptane-1-carbaldehyde Reactions
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an objective comparison of the stereochemical outcomes of key reactions involving 2-oxocycloheptane-1-carbaldehyde, a versatile building block in organic synthesis. The data presented herein, summarized from published research, offers insights into how different catalytic systems can influence the formation of specific stereoisomers, a critical aspect in the development of chiral drugs and other bioactive molecules.
The stereochemistry of products derived from this compound, also known as 2-formylcycloheptanone, is predominantly dictated by the choice of catalyst and reaction conditions. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in reactions such as the Michael and aldol additions, which are fundamental carbon-carbon bond-forming reactions.
Comparison of Stereoselective Michael and Aldol Reactions
The following tables summarize quantitative data for the organocatalytic asymmetric Michael and aldol reactions of cyclic ketones, which serve as close analogs for the reactivity of this compound. These examples highlight the high levels of diastereoselectivity and enantioselectivity that can be achieved.
Table 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (R,R)-DPEN-thiourea | Dichloromethane | 12 | 95 | 90:10 | 97 |
DPEN = 1,2-diphenylethylenediamine
Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 30 | Choline chloride/Urea (DES) | 20 | >95 | 91:9 | 97 |
DES = Deep Eutectic Solvent
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.
General Procedure for Racemic Michael Addition
To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M) is added the ketone (5 equivalents) and DL-proline (20 mol%). The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (approximately 12 hours), ethyl acetate (0.2 mL) is added, and the mixture is washed twice with water (2 x 1.0 mL). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (5:1) as the eluent.[1]
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction in a Deep Eutectic Solvent
In a vial, L-proline (30 mol%) is added to the deep eutectic solvent (DES) composed of choline chloride and urea. Cyclohexanone (2 mmol) and 4-nitrobenzaldehyde (0.5 mmol) are then added. The mixture is stirred at room temperature for 20 hours. Following the reaction, the mixture is worked up to isolate the product. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Stereochemical Analysis Techniques
The confirmation of the stereochemistry of the reaction products is a critical step. The primary techniques employed for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the relative stereochemistry (diastereomeric ratio) of the products. The coupling constants and chemical shifts of specific protons, particularly those at the newly formed stereocenters, provide valuable information about their spatial arrangement. For instance, the diagnostic chemical shifts of the –CHOH– proton can be used to distinguish between syn and anti diastereomers in aldol products.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the products. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.[2][3][4]
-
X-ray Crystallography: In cases where a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the molecule.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of these organocatalytic reactions can be rationalized by considering the transition state assemblies.
Michael Addition Catalyzed by Bifunctional Organocatalysts
In the Michael addition of a ketone to a nitroalkene catalyzed by a thiourea-based primary amine catalyst, a dual activation mechanism is proposed. The primary amine of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene electrophile through hydrogen bonding. This ternary complex directs the facial selectivity of the enamine attack on the nitroalkene, leading to the observed high enantioselectivity.
Caption: Proposed dual activation pathway in an organocatalytic Michael addition.
Aldol Reaction Catalyzed by L-Proline
The stereoselectivity of the L-proline-catalyzed aldol reaction is often explained by the Zimmerman-Traxler model. Proline reacts with the ketone to form an enamine intermediate. The carboxylic acid group of the proline then acts as a Brønsted acid, protonating the aldehyde's carbonyl oxygen. This leads to a chair-like six-membered transition state involving the enamine, the activated aldehyde, and the proline catalyst. The substituents on the enamine and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance, thus dictating the observed diastereoselectivity and enantioselectivity.
Caption: Zimmerman-Traxler model for the L-proline catalyzed aldol reaction.
References
Comparative DFT Analysis of Transition States in the Intramolecular Aldol Cyclization of 2-Oxocycloheptane-1-carbaldehyde
A Comparison with the Analogous Six-Membered Ring System
In the realm of synthetic organic chemistry, the intramolecular aldol reaction stands as a powerful tool for the construction of cyclic and bicyclic molecular architectures. The inherent bifunctionality of molecules like 2-oxocycloheptane-1-carbaldehyde offers a direct pathway to complex scaffolds. Understanding the transition states involved in these cyclizations is paramount for predicting reaction outcomes and designing selective synthetic strategies. This guide provides a comparative Density Functional Theory (DFT) analysis of the transition states in the intramolecular aldol cyclization of this compound, juxtaposed with its six-membered ring analogue, 2-oxocyclohexane-1-carbaldehyde. This comparison sheds light on the influence of ring size on the reaction's energetic landscape and transition state geometries.
Executive Summary
Comparative Analysis of Transition State Energetics and Geometries
The intramolecular aldol reaction of these keto-aldehydes can proceed through several competing pathways, dictated by which α-proton is abstracted to form the enolate. For this analysis, we consider the cyclization that occurs via the formation of an enolate at the methylene group of the cycloalkanone ring, which is a common pathway in such reactions.
| Feature | This compound | 2-Oxocyclohexane-1-carbaldehyde | Key Observations |
| Reactant | This compound | 2-Oxocyclohexane-1-carbaldehyde | The seven-membered ring possesses greater conformational flexibility. |
| Product | Bicyclo[5.3.0]decan-1-ol-2-one | Bicyclo[4.3.0]nonan-1-ol-2-one | Formation of a five-membered ring fused to the parent cycloalkane. |
| Calculated Activation Energy (ΔG‡) | Estimated: 18 - 22 kcal/mol | Reported Analogue: ~15 - 19 kcal/mol | The larger, more flexible seven-membered ring is expected to have a slightly higher activation barrier due to entropic factors and potential for non-productive conformations. |
| Transition State C-C Bond Length | Estimated: 2.1 - 2.3 Å | Reported Analogue: ~2.0 - 2.2 Å | The slightly longer forming C-C bond in the transition state of the seven-membered ring system may reflect a less compact and earlier transition state. |
| Transition State Conformation | Twisted chair-like | Chair-like | The inherent conformational preference of the seven-membered ring influences the transition state geometry, potentially leading to a more distorted arrangement compared to the well-defined chair-like transition state of the six-membered ring analogue. |
Note: The data for this compound is estimated based on trends observed in DFT studies of similar intramolecular aldol reactions and conformational analyses of seven-membered rings, as direct computational studies on this specific molecule are limited in the literature. Data for the six-membered ring analogue is based on reported DFT calculations for similar systems.
Experimental Protocols
The following outlines a typical computational methodology for a comparative DFT analysis of the intramolecular aldol reactions discussed.
1. Conformational Search of Reactants: A thorough conformational search of the starting materials, this compound and 2-oxocyclohexane-1-carbaldehyde, is performed to locate the lowest energy conformers. This is often achieved using a combination of molecular mechanics (e.g., MMFF94) and semi-empirical methods, followed by geometry optimization of the most stable conformers at the desired DFT level of theory.
2. Transition State Localization: Transition states for the intramolecular aldol cyclization are located using a synchronous transit-guided quasi-Newton (STQN) method, such as the QST2 or QST3 algorithm as implemented in Gaussian or similar quantum chemistry software. This involves providing the optimized structures of the reactant (enolate) and the product (bicyclic aldol adduct) as input. The Berny optimization algorithm is then used to refine the transition state structure to a first-order saddle point.
3. Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactants, transition states, and products) at the same level of theory. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the C-C bond). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
4. Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions, leading to the corresponding reactant and product.
5. Level of Theory and Basis Set: A common and reliable level of theory for such studies is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p). For higher accuracy, calculations can be performed with larger basis sets (e.g., 6-311++G(d,p)) or with more modern functionals like those from the M06 family.
6. Solvation Model: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is typically employed. The choice of solvent in the model should match the experimental conditions if available.
Visualizing the Reaction Pathway and Computational Workflow
Diagram 1: Generalized Intramolecular Aldol Reaction Pathway
Caption: A generalized reaction pathway for a base-catalyzed intramolecular aldol cyclization.
Diagram 2: Computational Workflow for Transition State Analysis
Caption: A typical workflow for the computational analysis of a reaction transition state using DFT.
Safety Operating Guide
Proper Disposal of 2-Oxocycloheptane-1-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Oxocycloheptane-1-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Hazard Identification and Immediate Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Face Protection: A face shield may be necessary for splash hazards.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If vapors or aerosols are generated, respiratory protection is necessary.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Quantitative Hazard Summary
The following table summarizes the key hazard information based on the closely related compound, 2-oxocyclohexane-1-carbaldehyde.
| Hazard Classification | Category | Precautionary Statement Codes |
| Flammable liquids | Category 3 | P210, P233, P240, P241, P242, P243 |
| Skin irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Eye irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as a hazardous chemical waste and send it to an approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a chemically compatible container, preferably plastic, that is in good condition with no leaks or cracks.[2][6]
-
The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.[4]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]
-
The SAA should be under the direct control of laboratory personnel.[7]
-
Ensure the storage area is well-ventilated and away from heat, sparks, open flames, and other ignition sources.[1]
-
Secondary containment, such as a tray, is recommended to contain any potential leaks.[4][5]
-
-
Request for Disposal:
-
Disposal of Empty Containers:
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant local and national regulations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-Oxocycloheptane-1-carbaldehyde
This guide provides essential safety and logistical information for handling 2-Oxocycloheptane-1-carbaldehyde, targeting researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. Based on the hazards associated with analogous compounds, which include flammability, skin and eye irritation, and potential respiratory irritation, the following PPE is recommended.[1][2]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[1][3] Regularly inspect gloves for signs of degradation and replace them as needed. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects against splashes and potential fire hazards. For larger quantities, chemical-resistant coveralls are recommended.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4] | Minimizes inhalation of vapors that may cause respiratory irritation. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.
-
-
Handling:
-
Transfer Chemical: Carefully transfer this compound within the fume hood. Use a pipette or other appropriate transfer device to minimize the risk of spills.
-
Perform Reaction: Conduct all experimental procedures involving this chemical within the fume hood. Keep the container tightly closed when not in use.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Segregate Waste: Dispose of all waste, including contaminated gloves and pipette tips, in a designated, properly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This container should be stored in a well-ventilated area away from ignition sources.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be treated as hazardous waste. These should be collected in a separate, labeled container.
-
Disposal Protocol: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
